Stearoyl sarcosine
Description
Properties
IUPAC Name |
2-[methyl(octadecanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h3-19H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYOKYDKKOFLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059716 | |
| Record name | Glycine, N-methyl-N-(1-oxooctadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-48-3 | |
| Record name | Stearoyl Sarcosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-methyl-N-(1-oxooctadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-N-(1-oxooctadecyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-methyl-N-(1-oxooctadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-oxooctadecyl)sarcosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEAROYL SARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ0EI4K4R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Stearoyl Sarcosine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoyl sarcosine (B1681465), an N-acyl amino acid derivative, is a versatile surfactant with a wide range of applications in the cosmetic, personal care, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and toxicological properties, and key applications. Detailed experimental protocols for its synthesis and analysis are outlined, and its role as a skin penetration enhancer is visually represented. This document serves as a core resource for professionals engaged in research and development involving this compound.
Chemical Structure and Identifiers
Stearoyl sarcosine, chemically known as 2-[methyl(octadecanoyl)amino]acetic acid, is an amphiphilic molecule consisting of a lipophilic stearoyl tail (derived from stearic acid) and a hydrophilic sarcosine (N-methylglycine) head group.[1] This structure imparts its surface-active properties.
Table 1: Chemical Identifiers of this compound [1][2]
| Identifier | Value |
| IUPAC Name | 2-[methyl(octadecanoyl)amino]acetic acid |
| Synonyms | N-Stearoylsarcosine, Sarkosyl S, Glycine, N-methyl-N-(1-oxooctadecyl)- |
| CAS Number | 142-48-3 |
| Molecular Formula | C₂₁H₄₁NO₃ |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O |
| InChI | InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h3-19H2,1-2H3,(H,24,25) |
| InChIKey | RJYOKYDKKOFLBT-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation and application. It is generally insoluble in water but soluble in many organic solvents.[3]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 355.56 g/mol | [1] |
| Melting Point | Not precisely available; waxy solid at room temperature. | [3] |
| Boiling Point (est.) | 489.84 °C @ 760 mm Hg | [4] |
| Solubility in water (est.) | 0.005507 mg/L @ 25 °C | [4] |
| pKa (carboxyl group, est.) | ~4.12 (similar to Lauroyl sarcosine) | [5] |
| logP (o/w, est.) | 7.294 | [4] |
| Specific Gravity | 0.924 | [3] |
Toxicological Profile
This compound is considered to have low oral toxicity and is non-mutagenic.[2][6] It is generally non-irritating and non-sensitizing to the skin, though it can cause serious eye damage.[1][2] A key consideration is that it can enhance the penetration of other ingredients through the skin.[6] Therefore, caution is advised when formulating it with other substances whose safety relies on limited dermal absorption.[6] Furthermore, it should not be used in cosmetic products where N-nitroso compounds may form, as sarcosine can be nitrosated to the potential carcinogen N-nitrososarcosine.[6]
Table 3: Toxicological Data of this compound and Related Compounds
| Test | Result | Compound | Source |
| Acute Oral Toxicity (LD50, rat) | >5000 mg/kg | Oleoyl Sarcosine | [7] |
| Acute Dermal Toxicity (LD50, rat) | >2000 mg/kg | Sodium Myristoyl Sarcosinate | [7] |
| Skin Irritation | Non-irritating and non-sensitizing | Acyl Sarcosines | [6] |
| Eye Irritation | Causes serious eye damage (GHS Category 1) | This compound | [1] |
| Mutagenicity | Not mutagenic | Acyl Sarcosines | [6] |
Applications
This compound is widely utilized in various industries due to its favorable properties.
-
Cosmetics and Personal Care: It functions as a surfactant, cleansing agent, hair conditioning agent, and antistatic agent in products like shampoos, bath gels, and shaving creams.[2][8] It enhances the appearance and feel of hair by increasing body, suppleness, and sheen.[2]
-
Drug Delivery: Its ability to enhance skin penetration makes it a candidate for use in transdermal drug delivery systems, facilitating the transport of active pharmaceutical ingredients across the skin barrier.[6]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-acyl sarcosinates involves the Schotten-Baumann reaction, where an acyl chloride is reacted with sarcosine under alkaline conditions.[9]
Methodology:
-
Preparation of Sodium Sarcosinate: Sarcosine is dissolved in an aqueous solution of sodium hydroxide (B78521) at a 1:1 molar ratio to form sodium sarcosinate. The solution is then dried, for example, by azeotropic distillation with toluene, to obtain the anhydrous salt.
-
Acylation: The anhydrous sodium sarcosinate is suspended in a non-polar solvent (e.g., toluene). Stearoyl chloride is added dropwise to the suspension under vigorous stirring and controlled temperature (typically 0-10 °C) to manage the exothermic reaction.
-
Reaction Completion and Work-up: The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The mixture is then filtered to remove sodium chloride.
-
Acidification and Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated this compound is then collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum.
Analysis of this compound
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a suitable method for the analysis and quantification of this compound.[10]
Methodology:
-
Sample Preparation: A known amount of the sample containing this compound is dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with a higher percentage of A, and gradually increase the percentage of B to elute the non-polar this compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ at m/z 354.5.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
-
Biological Activity and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, its primary biological interaction of interest is its effect on the skin barrier. As a surfactant, it enhances the penetration of other molecules by transiently disrupting the highly organized lipid lamellae of the stratum corneum.[11][12]
The mechanism of penetration enhancement involves the intercalation of the surfactant molecules into the lipid bilayers, which increases their fluidity and creates temporary "pores" or disordered regions, allowing for easier passage of other substances.[12][13]
It is also noteworthy that the sarcosine moiety of the molecule has known biological activities. Sarcosine is an NMDA receptor co-agonist and has been implicated in the progression of prostate cancer.[6][14][15] However, it is currently unknown if this compound retains these activities, as the bulky stearoyl group may hinder its interaction with the respective receptors and enzymes. Further research is required to elucidate any specific signaling pathways affected by this compound.
Conclusion
This compound is a valuable compound with well-established applications, particularly in the cosmetic and personal care sectors. Its utility as a mild surfactant and potential as a skin penetration enhancer in pharmaceutical formulations is of significant interest. This guide has provided a detailed overview of its chemical and physical properties, toxicological profile, and methods for its synthesis and analysis. While its direct interaction with specific biological signaling pathways remains an area for future investigation, its mechanism of action as a penetration enhancer provides a solid foundation for its application in drug delivery. Researchers and developers are encouraged to consider both the benefits and the safety considerations outlined in this document when working with this compound.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H41NO3 | CID 67339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. WO1995007881A1 - Synthesis of sarcosinate surfactants - Google Patents [patents.google.com]
- 5. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. cir-safety.org [cir-safety.org]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. cir-safety.org [cir-safety.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 13. Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Biological Signaling of N-Stearoylsarcosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of N-stearoylsarcosine. The document details the core chemical pathways, reaction mechanisms, and experimental protocols for its preparation. Furthermore, it explores the emerging understanding of the role of N-acyl amino acids, including N-stearoylsarcosine, in cellular signaling, offering insights for drug discovery and development.
Synthesis of N-Stearoylsarcosine: The Schotten-Baumann Reaction
The primary and most efficient method for synthesizing N-stearoylsarcosine is the Schotten-Baumann reaction. This classic organic reaction involves the acylation of an amine (sarcosine, or N-methylglycine) with an acyl chloride (stearoyl chloride) in the presence of a base.[1][2]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of sarcosine (B1681465) attacks the electrophilic carbonyl carbon of stearoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond of N-stearoylsarcosine. The presence of a base, typically sodium hydroxide (B78521), is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3]
Quantitative Data for Synthesis
The following table summarizes the key quantitative parameters for the synthesis of N-stearoylsarcosine and related N-acyl amino acids.
| Parameter | Value | Reference |
| Reactants | ||
| Sarcosine | 1.0 equivalent | General Protocol |
| Stearoyl Chloride | 1.0 - 1.1 equivalents | General Protocol |
| Sodium Hydroxide | 2.0 - 3.0 equivalents | [4] |
| Reaction Conditions | ||
| Temperature | 0 - 25 °C | [4] |
| Pressure | Atmospheric | [5] |
| Solvent | Dichloromethane (B109758)/Water (biphasic) | [4] |
| Yield | ||
| N-Stearoyl Amino Acids (general) | High | [6] |
| N-Acyl Glycine Surfactant (from palm oil) | 96% | [7] |
Experimental Protocols
Synthesis of N-Stearoylsarcosine
This protocol is adapted from the general Schotten-Baumann procedure for N-acyl amino acid synthesis.[4][7]
-
Preparation of Reactants:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve sarcosine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.5 eq.).
-
In a separate beaker, dissolve stearoyl chloride (1.0 eq.) in dichloromethane (DCM).
-
-
Reaction:
-
Cool the sarcosine solution to 0-5 °C in an ice bath with continuous stirring.
-
Transfer the stearoyl chloride solution to the dropping funnel and add it dropwise to the cooled sarcosine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer (DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the DCM under reduced pressure using a rotary evaporator to yield the crude N-stearoylsarcosine.
-
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain high-purity N-stearoylsarcosine.[8][9][10][11]
-
Solvent Selection: A suitable solvent is one in which N-stearoylsarcosine is soluble at high temperatures but sparingly soluble at room temperature. A common choice is ethanol (B145695) or an ethanol/water mixture.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the synthesized N-stearoylsarcosine can be confirmed using various spectroscopic techniques.
| Technique | Key Observables |
| ¹H NMR | Signals corresponding to the methyl group on the nitrogen, the methylene (B1212753) group of the sarcosine backbone, and the long aliphatic chain of the stearoyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the methyl and methylene carbons of the sarcosine moiety, and the carbons of the stearoyl chain. |
| FTIR | Characteristic absorption bands for the N-H stretch (if any secondary amide is present, though N-stearoylsarcosine is a tertiary amide), C=O stretching of the amide and carboxylic acid, and C-H stretching of the aliphatic chain. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of N-stearoylsarcosine (355.57 g/mol ). |
Biological Signaling Pathways of N-Acyl Amino Acids
N-acyl amino acids (NAAAs), including N-stearoylsarcosine, are an emerging class of lipid signaling molecules.[12][13][14] They are structurally related to endocannabinoids and are involved in a variety of physiological processes.[15] The biological activity of N-stearoyl amino acids has been demonstrated, including antimicrobial properties.[6]
The general signaling mechanism of NAAAs involves their interaction with G protein-coupled receptors (GPCRs) and other cellular targets.[13] While specific pathways for N-stearoylsarcosine are still under active investigation, the broader class of NAAAs has been shown to modulate several key signaling cascades.
Experimental Workflow
The following diagram outlines a comprehensive workflow for the synthesis, purification, and characterization of N-stearoylsarcosine, followed by an initial biological screening.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Recrystallization [sites.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Stearoyl Sarcosine | C21H41NO3 | CID 67339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stearoyl Sarcosine (CAS 142-48-3): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Physicochemical Properties, Synthesis, and Potential Applications
Stearoyl sarcosine (B1681465), with the CAS number 142-48-3, is an N-acyl derivative of sarcosine, a modified fatty acid.[1] It is synthesized from stearic acid, a long-chain fatty acid, and sarcosine, a naturally occurring amino acid.[2] This modification imparts greater solubility and acidity compared to the parent fatty acid.[2] Primarily utilized in the cosmetics and personal care industry, stearoyl sarcosine functions as a surfactant, cleansing agent, and hair conditioning agent.[1][3] Its unique properties also suggest potential applications in the pharmaceutical sciences, particularly in drug delivery and formulation. This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, aimed at researchers, scientists, and professionals in drug development.
Physicochemical and Toxicological Data
| Property | Value | Reference |
| Chemical Identifiers | ||
| CAS Number | 142-48-3 | --INVALID-LINK-- |
| Molecular Formula | C21H41NO3 | --INVALID-LINK-- |
| Molecular Weight | 355.6 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-[methyl(octadecanoyl)amino]acetic acid | --INVALID-LINK-- |
| Synonyms | N-Stearoylsarcosine, SARKOSYL S | --INVALID-LINK-- |
| Physical Properties | ||
| Melting Point | 65-66.5 °C | ChemBK |
| Boiling Point (Predicted) | 489.8 ± 28.0 °C | ChemBK |
| pKa (Predicted) | 3.62 ± 0.10 | ChemBK |
| Toxicological Data | ||
| Oral Toxicity | Low | [4] |
| Mutagenicity | Not mutagenic in bacterial and hamster cells | [4] |
| Skin Irritation | Non-irritating | [4] |
| Skin Sensitization | Non-sensitizing | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of N-acyl sarcosinates like this compound can be achieved via the Schotten-Baumann reaction.[5] A general protocol, adapted from methods for preparing sarcosinate surfactants, is provided below.[6]
Objective: To synthesize this compound by reacting stearoyl chloride with sarcosine.
Materials:
-
Sarcosine
-
Sodium hydroxide (B78521)
-
Stearoyl chloride
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Hydrochloric acid
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Sarcosinate:
-
Dissolve sarcosine in an aqueous solution of sodium hydroxide at a 1:1 molar ratio to form sodium sarcosinate.
-
The sarcosine salt can be dried by heating to approximately 100°C under vacuum or by azeotropic distillation with a solvent like 1-butanol (B46404) to remove water.[6]
-
-
Acylation Reaction:
-
Suspend the dried sodium sarcosinate in an anhydrous solvent such as tetrahydrofuran (B95107) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add stearoyl chloride (1:1 molar ratio with sarcosine) to the suspension while maintaining the temperature between 0-5°C using an ice bath.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute hydrochloric acid to protonate the carboxylate group of this compound.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent.
-
In Vitro Cytotoxicity Assay
A general protocol for assessing the cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay is described below.
Objective: To determine the in vitro cytotoxicity of this compound on a selected cell line (e.g., human dermal fibroblasts).
Materials:
-
Human dermal fibroblast cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the human dermal fibroblasts into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations. Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound, vehicle control, and a medium-only control.
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mechanism of Action and Potential Applications
Surfactant and Cleansing Activity
As a surfactant, this compound possesses an amphiphilic structure, with a long, hydrophobic stearoyl tail and a hydrophilic sarcosine headgroup. This structure allows it to reduce the surface tension between oil and water, facilitating the removal of dirt and oil from surfaces.
Caption: General mechanism of surfactant action for this compound.
Skin Penetration Enhancement
N-acyl sarcosinates have been noted to enhance the penetration of other ingredients through the skin.[4] The proposed mechanism for this action involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. The hydrophobic tail of this compound can insert into the lipid bilayers, increasing their fluidity and permeability to other molecules.
Caption: Logical workflow of skin penetration enhancement by this compound.
Potential in Drug Delivery
The properties of this compound make it a candidate for investigation in drug delivery systems. Its surfactant nature could be exploited in the formulation of emulsions, microemulsions, and nanoemulsions for the delivery of poorly water-soluble drugs. Furthermore, its ability to enhance skin penetration could be beneficial in the development of transdermal drug delivery systems.
Safety and Regulatory Information
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and other acyl sarcosinates.[2] They concluded that these ingredients are safe as used in rinse-off products and safe for use in leave-on products at concentrations up to 5%.[2][4] However, due to a lack of data on inhalation toxicity, their safety in products that can be inhaled has not been established.[4] A key consideration is the potential for nitrosation of sarcosine to form N-nitrososarcosine, a potential carcinogen.[1] Therefore, it is recommended that these ingredients not be used in formulations where N-nitroso compounds may be formed.[1][4]
Conclusion
This compound is a versatile N-acyl amino acid with established applications in the cosmetic industry as a surfactant and conditioning agent. Its physicochemical properties, particularly its amphiphilicity and interaction with lipid structures, suggest a promising potential for its use in pharmaceutical formulations, especially in enhancing the delivery of therapeutic agents. While the existing safety data is supportive for its current uses, further research is warranted to fully characterize its properties, such as its CMC, and to explore its full potential and limitations in the field of drug development. Researchers should also remain mindful of the potential for nitrosamine (B1359907) formation in their formulations.
References
- 1. Amended Safety Assessment of Fatty Acyl Sarcosines and Sarcosinate Salts as Used in Cosmetics | Semantic Scholar [semanticscholar.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, this compound, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5386043A - Non-aqueous neutralization of N-acyl sarcosines - Google Patents [patents.google.com]
- 6. EP0719248A1 - Synthesis of sarcosinate surfactants - Google Patents [patents.google.com]
- 7. Sarcosine sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Stearoyl Sarcosine in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of N-stearoyl sarcosine (B1681465) and its sodium salt, sodium stearoyl sarcosinate, in aqueous solutions. N-acyl sarcosinates are a class of anionic surfactants derived from natural fatty acids and the amino acid sarcosine (N-methylglycine), recognized for their mildness, biodegradability, and excellent surface activity. Stearoyl sarcosine, with its 18-carbon acyl chain, represents a highly hydrophobic member of this family, making its aggregation and interfacial behavior of significant interest in formulations ranging from pharmaceuticals to personal care products.
While specific experimental data for this compound is limited in publicly accessible literature, this guide establishes its expected properties based on well-documented data for its shorter-chain homologues, particularly sodium lauroyl sarcosinate (C12). The principles of surfactant science dictate that increasing the hydrophobic chain length from C12 to C18 will significantly lower the critical micelle concentration (CMC) and enhance the tendency for molecular self-assembly.
Core Physicochemical and Thermodynamic Parameters
The behavior of N-acyl sarcosinates in water is governed by the balance between their hydrophobic acyl chain and their hydrophilic N-methyl-carboxyamide headgroup. In aqueous solution, these amphiphilic molecules adsorb at interfaces, such as the air-water interface, reducing surface tension. Above a specific concentration, the critical micelle concentration (CMC), these molecules spontaneously self-assemble into aggregates known as micelles to minimize the unfavorable contact between the hydrophobic tails and water.[1][2] This process is fundamental to their function as detergents, emulsifiers, and solubilizing agents.
The primary driving force for micellization is the hydrophobic effect, an entropically favorable process resulting from the release of ordered water molecules that surround the hydrophobic chains of the surfactant monomers.[3][4]
Data Presentation
| Parameter | Symbol | Sodium Lauroyl Sarcosinate (C12) | Sodium Stearoyl Sarcosinate (C18) | Unit | Conditions |
| Critical Micelle Concentration | CMC | 13.9 - 14.6[5] | Data not available in cited literature (Expected to be significantly lower than C12) | mmol/L | 298.15 K (25 °C) in pure water |
| Surface Tension at CMC | γ_cmc | Data not available in cited literature | Data not available in cited literature | mN/m | 298.15 K (25 °C) |
| Gibbs Free Energy of Micellization | ΔG°_mic | Data not available in cited literature | Data not available in cited literature (Expected to be more negative than C12) | kJ/mol | 298.15 K (25 °C) |
| Minimum Area per Molecule | A_min | Data not available in cited literature | Data not available in cited literature | Ų/molecule | At the air-water interface |
| Aggregation Number | N_agg | Data not available in cited literature | Data not available in cited literature (Expected to be higher than C12) | - | - |
Factors Influencing Physicochemical Properties
The aggregation and interfacial properties of this compound are sensitive to environmental conditions such as pH, temperature, and the presence of electrolytes.
-
Effect of pH: N-acyl sarcosinates exist in equilibrium with their free acid form in the pH range of 4 to 7.[6] The surface tension of sarcosinate solutions is highest above pH 9 and decreases as the pH is lowered towards 7, reaching a minimum between pH 5.5 and 7. Below pH 5, the less soluble free acid form begins to predominate.[7] This pH-dependent behavior can be harnessed to control properties like viscosity in formulations.[6]
-
Effect of Electrolytes: The addition of salts, such as NaCl, to solutions of anionic surfactants like sodium stearoyl sarcosinate typically reduces the electrostatic repulsion between the negatively charged headgroups. This effect promotes micelle formation at a lower concentration, thereby decreasing the CMC.[1] The magnitude of this effect depends on the nature and concentration of the salt.[1]
-
Effect of Temperature: For many ionic surfactants, the CMC exhibits a U-shaped dependence on temperature, passing through a minimum at a specific temperature. Studies on sodium lauroyl sarcosinate show that the CMC tends to increase with rising temperature in the range of 288.15 K to 318.15 K (15 to 45 °C), indicating that micellization is less favorable at higher temperatures within this range.
Experimental Protocols
The determination of the physicochemical parameters of this compound relies on a suite of established analytical techniques.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Surface tensiometry is a primary method for determining the CMC of surfactants. It relies on the principle that as surfactant concentration increases, molecules adsorb at the air-water interface, progressively lowering the surface tension until the surface becomes saturated. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[2] The inflection point on a plot of surface tension versus the logarithm of concentration corresponds to the CMC.
Methodology: Wilhelmy Plate Method
-
Preparation of Solutions: A series of aqueous solutions of sodium stearoyl sarcosinate are prepared with varying concentrations, spanning a range expected to include the CMC. High-purity water is used as the solvent.
-
Instrument Setup: A tensiometer equipped with a Wilhelmy plate (typically a roughened platinum plate) is used. The plate is meticulously cleaned (e.g., by flaming) to ensure optimal wetting (0° contact angle).[8]
-
Measurement:
-
The instrument measures the force exerted on the plate as it is held stationary at the air-water interface.
-
The surface tension (γ) is calculated from this force.
-
Measurements are taken for each concentration in the series, starting from the most dilute solution.
-
-
Data Analysis: The measured surface tension values are plotted against the natural logarithm or log10 of the surfactant concentration. The resulting graph typically shows two linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.
Determination of Micelle Aggregation Number by Fluorescence Quenching
The aggregation number (N_agg), or the average number of surfactant molecules in a micelle, can be determined using steady-state fluorescence quenching. This technique employs a fluorescent probe that partitions into the micelles and a quencher molecule that also resides in the micelles and can deactivate the probe's fluorescence upon encounter.
Methodology: Pyrene (B120774) as Probe
-
Reagent Preparation:
-
A stock solution of the fluorescent probe (e.g., pyrene) is prepared in a suitable organic solvent.
-
A stock solution of a hydrophobic quencher (e.g., benzophenone (B1666685) or a pyridinium-based surfactant) is also prepared.
-
A series of sodium stearoyl sarcosinate solutions are prepared at a concentration significantly above the CMC.
-
-
Sample Preparation:
-
A small, fixed amount of the pyrene stock solution is added to each surfactant solution, ensuring the final pyrene concentration is very low (e.g., 1x10⁻⁵ mol/L) so that the probability of a micelle containing more than one probe is negligible.
-
Varying amounts of the quencher stock solution are added to the series of surfactant-probe solutions.
-
-
Fluorescence Measurement: The steady-state fluorescence intensity of pyrene is measured for each sample. The intensity in the absence of the quencher (I₀) and the intensity at each quencher concentration (I) are recorded.
-
Data Analysis: The data are analyzed based on the assumption that quenching follows Poisson statistics. The relationship between fluorescence intensity and quencher concentration is modeled by the equation: ln(I₀ / I) = [Quencher]_micelle / [Micelle]
-
The concentration of micelles, [Micelle], can be calculated from the slope of a plot of ln(I₀/I) versus the total quencher concentration.
-
The aggregation number (N_agg) is then calculated using the formula: N_agg = ([Surfactant]_total - CMC) / [Micelle]
-
Visualizations
Logical Relationships of Physicochemical Properties
The interplay between various factors and the resulting physicochemical properties of this compound in solution is a complex but logical system. The diagram below illustrates these core relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
Critical Micelle Concentration of N-Stearoylsarcosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of N-stearoylsarcosine. N-stearoylsarcosine, an anionic surfactant derived from a fatty acid and the amino acid sarcosine, is of significant interest in various fields, particularly in the formulation of pharmaceuticals and personal care products, owing to its mildness, biodegradability, and unique interfacial properties. This guide delves into the fundamental principles of its micellization, the experimental protocols for determining its CMC, and the factors influencing this critical parameter.
Introduction to Critical Micelle Concentration (CMC)
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a threshold is reached where the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).
The formation of micelles is a spontaneous process driven by the hydrophobic effect. The hydrophobic tails of the surfactant monomers arrange themselves to minimize contact with water, forming a core, while the hydrophilic head groups remain exposed to the aqueous environment. This phenomenon leads to a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances. The CMC is a crucial parameter for characterizing surfactants as it dictates the concentration at which their full potential for applications like detergency, emulsification, and drug delivery is realized.
Quantitative Data on the CMC of N-Acyl Sarcosinates
Quantitative data for the specific CMC of N-stearoylsarcosine under a wide range of conditions is not extensively documented in publicly available literature. However, the behavior of N-acyl sarcosinates as a homologous series allows for the extrapolation of trends. The CMC is significantly influenced by the length of the hydrophobic alkyl chain; a longer chain results in a lower CMC due to increased hydrophobicity.
To provide context, the following table includes the CMC value for sodium stearate (B1226849) (which shares the C18 alkyl chain with N-stearoylsarcosine but has a simpler carboxylate headgroup) and illustrates the impact of experimental conditions on the CMC of a closely related N-acyl sarcosinate, sodium N-dodecanoyl sarcosinate (SDDS).
| Surfactant | Temperature (°C) | pH | Solvent | Added Salt (Concentration) | CMC (mM) | Method |
| Sodium Stearate (C18) | 25 | - | Distilled Water | None | ~0.95 | Conductometry |
| Sodium N-Dodecanoyl Sarcosinate (SDDS, C12) | 25 | - | Aqueous Solution | None | Varies by method | Tensiometry, Conductometry, Fluorimetry |
| Sodium N-Dodecanoyl Sarcosinate (SDDS, C12) | 25 | - | Aqueous Solution | MgCl₂ (increasing conc.) | Decreases | Tensiometry, Conductometry, Fluorimetry[1] |
| Sodium N-Dodecanoyl Sarcosinate (SDDS, C12) | 25 | - | Aqueous Solution | Na₂SO₄ (increasing conc.) | Decreases | Tensiometry, Conductometry, Fluorimetry[1] |
Note: The CMC of N-stearoylsarcosine is expected to be significantly lower than that of its shorter-chain analogue, sodium N-dodecanoyl sarcosinate, due to its longer C18 alkyl chain.
Factors Influencing the CMC of N-Stearoylsarcosine
The CMC of N-stearoylsarcosine is not a fixed value but is influenced by several environmental factors:
-
Temperature: For ionic surfactants, the relationship between temperature and CMC is typically U-shaped. Initially, an increase in temperature often leads to a decrease in the CMC as the dehydration of the hydrophilic head group promotes micellization. However, beyond a certain point, the increased thermal energy disrupts the structured water molecules around the hydrophobic tails, which can hinder micelle formation and thus increase the CMC.
-
pH: As an N-acyl amino acid derivative, the charge on the carboxylate head group of N-stearoylsarcosine is pH-dependent. At low pH values, the carboxylate group becomes protonated, reducing the electrostatic repulsion between the head groups. This reduced repulsion facilitates micelle formation, leading to a lower CMC. Conversely, at higher pH values, the head groups are fully deprotonated and negatively charged, increasing electrostatic repulsion and consequently raising the CMC.
-
Presence of Electrolytes: The addition of salts to a solution of an ionic surfactant like N-stearoylsarcosine generally leads to a decrease in the CMC. The counterions from the salt can screen the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby stabilizing the micellar structure and promoting their formation at a lower concentration. Divalent and trivalent counterions are typically more effective at reducing the CMC than monovalent ions.[1]
Experimental Protocols for CMC Determination
Several experimental techniques can be employed to determine the CMC of N-stearoylsarcosine. The underlying principle of these methods is to monitor a physicochemical property of the surfactant solution as a function of its concentration. The CMC is identified as the concentration at which a sharp change or break in the plotted data occurs.
Surface Tensiometry
Surface tensiometry is a classic and widely used method for CMC determination. It relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution.
Methodology: Wilhelmy Plate Method
-
Preparation of Surfactant Solutions: A series of N-stearoylsarcosine solutions of varying concentrations are prepared in a suitable solvent (e.g., deionized water). The concentration range should bracket the expected CMC.
-
Instrument Setup: A tensiometer equipped with a Wilhelmy plate (a thin plate, typically made of platinum) is used. The plate is cleaned thoroughly, often by flaming, to ensure complete wetting.
-
Measurement:
-
The Wilhelmy plate is suspended from a microbalance and brought into contact with the surface of the surfactant solution.
-
The force exerted on the plate by the surface tension is measured.
-
This measurement is repeated for each concentration of the surfactant solution.
-
-
Data Analysis:
-
The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C).
-
Below the CMC, the surface tension decreases linearly with log C.
-
Above the CMC, the interface becomes saturated with monomers, and the surface tension remains relatively constant as micelles form in the bulk solution.
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
Conductometry
Conductometry is a suitable method for determining the CMC of ionic surfactants like N-stearoylsarcosine. It is based on the change in the electrical conductivity of the solution upon micelle formation.
Methodology
-
Preparation of Surfactant Solutions: A stock solution of N-stearoylsarcosine is prepared in deionized water. A series of dilutions are then made to cover a range of concentrations below and above the anticipated CMC.
-
Instrument Setup: A conductivity meter with a calibrated conductivity cell is used. The temperature of the solutions should be kept constant using a water bath.
-
Measurement:
-
The conductivity of the solvent (deionized water) is measured first.
-
The conductivity of each N-stearoylsarcosine solution is then measured, starting from the most dilute.
-
-
Data Analysis:
-
The specific conductivity (κ) is plotted against the surfactant concentration.
-
The plot will show two linear regions with different slopes. Below the CMC, the conductivity increases with concentration as more charge-carrying monomers are added.
-
Above the CMC, the rate of increase in conductivity with concentration is lower. This is because the newly added surfactant molecules form micelles, which have a lower mobility than the individual ions, and a fraction of the counterions become associated with the micelles.
-
The CMC is determined from the intersection of these two linear segments.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method for CMC determination that utilizes a fluorescent probe. The choice of probe is critical; it should be hydrophobic and exhibit a change in its fluorescence properties when it moves from a polar (aqueous) environment to a non-polar (micellar core) environment. Pyrene (B120774) is a commonly used probe for this purpose.
Methodology using Pyrene Probe
-
Preparation of Solutions:
-
A stock solution of pyrene in a volatile organic solvent (e.g., acetone) is prepared.
-
A series of N-stearoylsarcosine solutions are prepared. A small, constant aliquot of the pyrene stock solution is added to each surfactant solution. The organic solvent is then evaporated, leaving the pyrene dispersed in the aqueous surfactant solutions. The final concentration of pyrene should be very low to avoid excimer formation.
-
-
Instrument Setup: A spectrofluorometer is used.
-
Measurement:
-
The pyrene-containing surfactant solutions are excited at a specific wavelength (e.g., ~335 nm).
-
The fluorescence emission spectrum is recorded for each solution. The fine structure of the pyrene emission spectrum is sensitive to the polarity of its microenvironment. Specifically, the ratio of the intensity of the third vibronic peak (I₃, around 384 nm) to the first vibronic peak (I₁, around 373 nm) is monitored.
-
-
Data Analysis:
-
The intensity ratio I₃/I₁ is plotted against the logarithm of the surfactant concentration.
-
In the aqueous environment below the CMC, the I₃/I₁ ratio is low.
-
As micelles form, the hydrophobic pyrene molecules partition into the non-polar micellar core, leading to a significant increase in the I₃/I₁ ratio.
-
The plot will show a sigmoidal curve. The CMC is typically taken as the concentration at the midpoint of the transition.
-
Applications in Drug Development
The ability of N-stearoylsarcosine to form micelles at a specific concentration is highly relevant to drug development. Micelles can encapsulate poorly water-soluble drugs within their hydrophobic cores, thereby increasing their solubility and bioavailability. Understanding the CMC is critical for designing effective drug delivery systems. The concentration of the surfactant in a formulation must be above its CMC to ensure the presence of micelles for drug solubilization. Furthermore, the factors that influence the CMC, such as pH and ionic strength, are important considerations for the stability and performance of these formulations in physiological environments. The mild nature of N-stearoylsarcosine also makes it an attractive excipient for various dosage forms, including oral, topical, and parenteral formulations.
Conclusion
The critical micelle concentration is a fundamental parameter that governs the behavior and application of N-stearoylsarcosine. While specific quantitative data for its CMC under diverse conditions remains somewhat limited in the literature, the established methodologies of surface tensiometry, conductometry, and fluorescence spectroscopy provide robust means for its determination. A thorough understanding of the factors that influence the CMC, such as temperature, pH, and the presence of electrolytes, is essential for researchers and scientists in the field of drug development to effectively harness the potential of N-stearoylsarcosine in advanced formulations. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for the accurate characterization of this important surfactant.
References
Self-Assembly of Stearoyl Sarcosine: A Technical Guide to Micelles and Vesicles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-stearoyl sarcosine (B1681465), an amino acid-based surfactant, exhibits versatile self-assembly behavior in aqueous solutions, forming aggregates such as micelles and vesicles. This technical guide provides an in-depth overview of the principles governing this self-assembly, detailed experimental protocols for characterization, and a summary of key quantitative data. Furthermore, it explores the potential applications of these self-assembled structures in drug delivery, including a discussion of relevant cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals working in the fields of materials science, nanotechnology, and pharmaceutical development.
Introduction
Stearoyl sarcosine is an amphiphilic molecule composed of a hydrophobic stearoyl (C18) tail and a hydrophilic sarcosine (N-methylglycine) headgroup. This molecular architecture drives its self-assembly in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water molecules. The resulting structures, primarily micelles and vesicles, have garnered significant interest for their potential as nanocarriers in drug delivery systems. Their biocompatibility, biodegradability, and the potential for stimuli-responsive behavior make them attractive candidates for the encapsulation and targeted delivery of therapeutic agents.
The transition between different self-assembled structures, such as from spherical micelles to cylindrical micelles or to bilayer vesicles, can be influenced by various factors including concentration, temperature, pH, and the presence of additives. Understanding and controlling these transitions are crucial for designing effective drug delivery vehicles.
Physicochemical Properties and Self-Assembly Mechanism
The self-assembly of this compound is primarily an entropy-driven process. In aqueous solution, the hydrophobic stearoyl chains disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To counteract this, the amphiphilic molecules aggregate, sequestering the hydrophobic tails away from water and allowing the bulk water to regain a more disordered, higher entropy state.
The geometry of the self-assembled structure is largely determined by the critical packing parameter (CPP), which is defined as:
CPP = v / (a * l)
where:
-
v is the volume of the hydrophobic tail
-
a is the optimal headgroup area at the aggregate-water interface
-
l is the length of the hydrophobic tail
For this compound, the interplay of these parameters dictates whether micelles (CPP < 1/3 for spherical, 1/3 < CPP < 1/2 for cylindrical) or vesicles (1/2 < CPP < 1) are formed.
Quantitative Data on Self-Assembly
Precise quantitative data for this compound is not extensively available in the public domain. However, data from its close analog, sodium lauroyl sarcosinate (SLS), provides valuable insights. The longer stearoyl chain of this compound is expected to lead to a lower critical micelle concentration (CMC) due to its increased hydrophobicity.
| Parameter | Sodium Lauroyl Sarcosinate (SLS) | Expected Trend for this compound |
| Critical Micelle Concentration (CMC) | 13.9 mmol L⁻¹ at 298.15 K | Lower than SLS |
| Micelle Morphology | Spherical[1] | Likely spherical, potential for cylindrical at higher concentrations |
| Vesicle Formation | Does not readily form vesicles alone[1] | May form vesicles under specific conditions (e.g., with co-surfactants, pH changes) |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that indicates the onset of micelle formation.
Method: Surface Tension Measurement
-
Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant with increasing concentration.
Preparation of Micelles and Vesicles
Micelle Preparation (Dispersion Method):
-
Weigh a specific amount of this compound to achieve a concentration significantly above its expected CMC.
-
Disperse the this compound in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a controlled pH.
-
Gently stir the solution at a constant temperature until the this compound is fully dissolved and a clear solution is obtained.
-
The solution can be sonicated for a short period to ensure homogeneity.
Vesicle Preparation (Thin-Film Hydration Method):
While this compound may not readily form vesicles on its own, this method can be employed, potentially with the addition of a co-surfactant or lipid (e.g., cholesterol).
-
Dissolve this compound (and any co-surfactant) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Hydrate the thin film by adding an aqueous buffer and agitating the flask. This can be done at a temperature above the phase transition temperature of the components.
-
The resulting suspension of multilamellar vesicles can be downsized to form unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size or by sonication.
Characterization of Micelles and Vesicles
Dynamic Light Scattering (DLS):
DLS is used to determine the hydrodynamic diameter and size distribution of the self-assembled structures.
-
Sample Preparation: Dilute the micelle or vesicle suspension to an appropriate concentration with the same buffer used for preparation to avoid multiple scattering effects.
-
Measurement: Place the sample in a clean cuvette and measure the scattered light intensity fluctuations at a fixed angle (e.g., 90° or 173°) and constant temperature.
-
Data Analysis: The instrument's software analyzes the autocorrelation function of the intensity fluctuations to calculate the diffusion coefficient, from which the hydrodynamic diameter is determined using the Stokes-Einstein equation.
Transmission Electron Microscopy (TEM):
TEM provides direct visualization of the morphology and size of the micelles and vesicles.
-
Sample Preparation (Negative Staining):
-
Place a drop of the micelle or vesicle suspension onto a carbon-coated copper grid for a few minutes.
-
Blot off the excess liquid with filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a short period.
-
Blot off the excess stain and allow the grid to air dry completely.
-
-
Imaging: Observe the prepared grid under a transmission electron microscope at an appropriate accelerating voltage.
Visualization of Self-Assembly and Cellular Interaction
Logical Workflow for Characterization
Proposed Signaling Pathway for Sarcosine in Drug Delivery
Recent research has indicated that sarcosine, the headgroup of this compound, can sensitize lung adenocarcinoma cells to chemotherapy by inducing ferroptosis. This process involves a dual mechanism: activation of the PDK4/PDHA1 signaling pathway and modulation of iron export via the NMDA receptor.[2] This suggests a potential therapeutic application for this compound-based nanocarriers in cancer therapy.
Conclusion
This compound is a promising biomaterial for the development of novel drug delivery systems. Its ability to self-assemble into well-defined nanostructures like micelles and potentially vesicles offers a versatile platform for encapsulating a wide range of therapeutic molecules. While more specific quantitative data on this compound is needed, the understanding of its self-assembly behavior, guided by data from similar surfactants, allows for the rational design and characterization of this compound-based nanocarriers. The elucidation of the signaling pathways influenced by its sarcosine headgroup opens up new avenues for targeted therapies, particularly in the realm of oncology. The experimental protocols and conceptual frameworks presented in this guide aim to facilitate further research and development in this exciting field.
References
- 1. A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants in aqueous and aqueo-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarcosine sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of stearoyl sarcosine with lipid bilayers
An In-Depth Technical Guide to the Interaction of Stearoyl Sarcosine (B1681465) with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl sarcosine is an N-acyl amino acid, a class of anionic surfactants known for their mild properties and biocompatibility. Comprising a saturated 18-carbon stearoyl tail and a sarcosine (N-methylglycine) headgroup, this amphiphilic molecule is of significant interest in the fields of cosmetics, pharmaceuticals, and drug delivery. Its ability to interact with and modify the properties of lipid bilayers—the fundamental structure of cell membranes and liposomal drug carriers—is critical to its function.
Understanding the thermodynamics, kinetics, and structural consequences of this interaction is paramount for developing stable, effective, and safe formulations. This guide provides a comprehensive technical overview of the core principles governing the interaction of this compound with lipid bilayers, details key experimental methodologies for its characterization, and presents quantitative data for analogous compounds to inform research and development.
Physicochemical Properties of N-Acyl Sarcosinates
The behavior of surfactants is largely dictated by their tendency to self-assemble in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). While specific data for this compound (C18) is not extensively published, data from its shorter-chain analogue, sodium lauroyl sarcosinate (C12), provides a valuable benchmark. The CMC is highly dependent on the length of the hydrophobic alkyl chain; it decreases significantly as the chain length increases due to the enhanced hydrophobic effect driving aggregation.
| Surfactant Name | Alkyl Chain | Critical Micelle Concentration (CMC) | Temperature (°C) | Reference(s) |
| Sodium Lauroyl Sarcosinate | C12 | ~14 mM | 20-30 | [1] |
| Sodium Stearoyl Sarcosinate | C18 | Expected < 1 mM | ~25 | Estimated |
Table 1: Critical Micelle Concentration (CMC) of N-Acyl Sarcosinates. The CMC for this compound is estimated to be substantially lower than that of its lauroyl analogue, a typical trend for homologous series of surfactants.
Mechanisms of Interaction with Lipid Bilayers
The interaction between this compound and a lipid bilayer is a multi-stage process that is dependent on the surfactant's concentration relative to that of the lipid. This process can be broadly categorized into three stages: partitioning, bilayer perturbation, and solubilization.
Stage I: Monomer Partitioning
At concentrations well below the CMC, individual this compound molecules partition from the aqueous phase into the lipid bilayer. This process is governed by a partition coefficient (K), which describes the equilibrium distribution of the surfactant between the membrane and aqueous phases. The hydrophobic stearoyl tail inserts into the acyl chain region of the bilayer, while the polar N-methylglycine headgroup resides at the bilayer-water interface.
Stage II: Bilayer Perturbation and Saturation
As the concentration of this compound in the bilayer increases, it begins to alter the collective properties of the membrane. The presence of the surfactant disrupts the ordered packing of the lipid acyl chains, typically leading to:
-
Increased Membrane Fluidity: The bulky surfactant molecules create defects in the lipid packing, increasing the mobility of the lipid chains.
-
Alteration of Phase Transition: For lipids that exhibit a gel-to-liquid crystalline phase transition (e.g., DPPC), the incorporation of surfactants broadens the transition and lowers its enthalpy (ΔH), indicating a less cooperative process.[2] The transition temperature (Tm) may be shifted, depending on the nature of the interaction.
Stage III: Membrane Solubilization
When the concentration of the surfactant in the bilayer reaches a critical threshold, the bilayer structure becomes unstable. At and above the surfactant's CMC, the system minimizes free energy by forming mixed micelles composed of both lipid and surfactant molecules. This process leads to the complete disruption and solubilization of the lipid bilayer. Mild surfactants like N-acyl sarcosinates are often used for this purpose in biochemistry to gently extract membrane proteins.[3]
Quantitative Analysis of Bilayer Interactions
Quantifying the effects of this compound on lipid bilayers is essential for predictive formulation design. Key parameters are measured using techniques like Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC).
| Parameter | Description | Expected Effect of this compound | Experimental Technique |
| Partition Coefficient (K) | Equilibrium constant for the distribution of monomers between the membrane and aqueous phase. | High, favoring the membrane phase. | Spectroscopy, ITC |
| Phase Transition Temp. (Tm) | Temperature of the gel-to-liquid crystalline transition. | May increase or decrease slightly; transition is broadened. | DSC, Fluorescence |
| Transition Enthalpy (ΔH) | Energy required to melt the lipid acyl chains. | Decreases, indicating disruption of lipid packing. | DSC |
| Binding Enthalpy (ΔHbind) | Heat change upon partitioning/binding to the membrane. | Typically exothermic for partitioning. | ITC |
| Binding Affinity (Ka) | Strength of the interaction between the surfactant and the bilayer. | Moderate to high. | ITC |
Table 2: Key parameters for characterizing the interaction of this compound with lipid bilayers. The expected effects are based on the typical behavior of long-chain anionic surfactants.
Experimental Protocols
Characterizing the interaction of this compound with lipid bilayers involves several key biophysical techniques. Below are detailed methodologies for these experiments.
Protocol: Preparation of Large Unilamellar Vesicles (LUVs)
-
Lipid Film Formation:
-
Dissolve the desired lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) and this compound (at the desired molar ratio) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4) by vortexing the flask vigorously. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid mixture (e.g., >42°C for DPPC).[4]
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To form unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Load the suspension into a heated extruder (e.g., Lipex Extruder) maintained at a temperature above the Tm.
-
Force the suspension back and forth (~21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
The resulting suspension contains Large Unilamellar Vesicles (LUVs) with a narrow size distribution.
-
Protocol: Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation:
-
Prepare LUVs of the pure lipid (e.g., DPPC) and lipid/stearoyl sarcosine mixtures at various molar ratios as described in Protocol 5.1.
-
Degas the samples and the reference buffer under vacuum before loading into the calorimeter cells.
-
-
DSC Measurement:
-
Load the liposome suspension (typically 1-5 mg/mL lipid concentration) into the sample cell and an identical volume of the corresponding buffer into the reference cell of a high-sensitivity differential scanning calorimeter.
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C for DPPC).
-
Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tm (e.g., 60°C).[5]
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the Tm (the temperature at the peak of the endothermic transition) and the transition enthalpy, ΔH (the area under the peak).
-
Compare the Tm and ΔH values for the pure lipid vesicles with those containing this compound to quantify the surfactant's effect on the bilayer's thermotropic properties.[6]
-
Protocol: Isothermal Titration Calorimetry (ITC) Analysis
-
Sample Preparation:
-
Prepare LUVs (e.g., POPC or DPPC) in the desired buffer. The final lipid concentration in the calorimeter cell should be in the millimolar range.
-
Prepare a concentrated stock solution of this compound in the same buffer. The surfactant concentration in the injection syringe should be 10-20 times higher than the lipid concentration in the cell.
-
Degas both the liposome suspension and the surfactant solution thoroughly.
-
-
ITC Measurement:
-
Load the LUV suspension into the sample cell of the ITC instrument and the buffer into the reference cell.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of small, sequential injections (e.g., 5-10 µL each) of the surfactant solution into the liposome suspension while monitoring the heat change (power) associated with each injection.[7]
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the enthalpy change per mole of injectant.
-
Plot the enthalpy change as a function of the molar ratio of surfactant to lipid.
-
Fit the resulting binding isotherm to an appropriate model (e.g., a partition model or a site-binding model) to determine the thermodynamic parameters of the interaction, including the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[1]
-
Applications and Future Directions
The ability of this compound to integrate into and modify lipid bilayers makes it a versatile excipient in pharmaceutical and cosmetic formulations. Its potential applications include:
-
Permeation Enhancer: By fluidizing the lipid bilayers of the stratum corneum, it can enhance the dermal and transdermal delivery of active ingredients.
-
Solubilizing Agent: It can be used to formulate poorly water-soluble drugs in mixed micellar or liposomal systems.
-
Stabilizer: In liposomal formulations, low concentrations may help stabilize the carrier, while higher concentrations can be leveraged for triggered release mechanisms.
While the principles of its interaction can be inferred from related surfactants, a significant opportunity exists for future research to generate specific, quantitative data for this compound. Detailed studies using DSC, ITC, and molecular dynamics simulations will provide the precise thermodynamic and structural parameters needed to optimize its use in next-generation drug delivery systems and advanced cosmetic formulations.
References
- 1. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The partitioning of fatty acids between membrane and storage lipids controls ER membrane expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasonic spectroscopy and differential scanning calorimetry of liposomal-encapsulated nisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 6. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions between Hydrolysable Tannins and Lipid Vesicles from Escherichia coli with Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Stearoyl sarcosine mechanism of action as a surfactant
An In-depth Technical Guide to the Surfactant Mechanism of Action of Stearoyl Sarcosine (B1681465)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearoyl sarcosine is an anionic surfactant derived from a natural amino acid, valued for its mildness, biodegradability, and effectiveness in complex formulations. As an N-acyl derivative of sarcosine, it consists of a lipophilic C18 stearoyl tail and a hydrophilic N-methylglycine headgroup. This amphiphilic structure enables it to reduce surface and interfacial tension, forming micelles above a critical concentration. These properties make it a versatile ingredient in cosmetics and personal care products and an attractive candidate for advanced applications in drug delivery, where its interaction with biological membranes is of particular interest. This guide details the core mechanism of action of this compound, presents its key physicochemical properties, outlines experimental protocols for its characterization, and discusses its interactions within biological contexts.
Introduction to this compound
This compound, with the IUPAC name 2-[methyl(octadecanoyl)amino]acetic acid, is a modified fatty acid belonging to the N-acyl sarcosinate class of surfactants.[1] It is synthesized from stearic acid, a common C18 fatty acid, and sarcosine (N-methylglycine), a natural amino acid derivative.[2][3] This structure confers a unique combination of properties, including excellent foaming, conditioning, and cleansing capabilities, while being notably milder than traditional anionic surfactants like sulfates.[3] Acyl sarcosinates are more soluble in water and less affected by water hardness than common fatty acid soaps.[4]
The molecule's architecture is central to its function. The long, saturated 18-carbon stearoyl chain provides a nonpolar, lipophilic (oil-loving) tail, while the N-methylglycine moiety provides a polar, hydrophilic (water-loving) headgroup. This dual chemical nature, known as amphiphilicity, governs its behavior at interfaces and in solution.
References
An In-Depth Technical Guide to the Biochemical Effects of N-Stearoylsarcosine on Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-stearoylsarcosine, an amphiphilic molecule derived from the condensation of stearic acid and sarcosine (B1681465), possesses surfactant properties that suggest significant interactions with cellular membranes. Its unique structure, featuring a long, saturated C18 acyl chain and a polar N-methylglycine headgroup, allows it to partition into the lipid bilayer, potentially modulating its biophysical properties and influencing transmembrane signaling. This technical guide provides a comprehensive overview of the putative biochemical effects of N-stearoylsarcosine on cell membranes, drawing upon existing data for structurally similar N-acyl sarcosinates and established principles of surfactant-membrane interactions. The document details its likely impact on membrane fluidity, phase behavior, and the integrity of specialized microdomains such as lipid rafts. Furthermore, potential modulatory effects on key signaling pathways, including those mediated by G-protein coupled receptors and Protein Kinase C, are explored. Detailed experimental protocols for investigating these interactions are provided, alongside quantitative data summaries and visual representations of relevant biochemical pathways and experimental workflows to facilitate further research in this area.
Introduction to N-Stearoylsarcosine
N-stearoylsarcosine is an anionic surfactant belonging to the N-acyl sarcosinate class. Its structure consists of a hydrophobic stearoyl (C18:0) tail and a hydrophilic sarcosine (N-methylglycine) headgroup. This amphipathic nature drives its interaction with and insertion into lipid bilayers, the fundamental structure of cellular membranes. While direct extensive research on N-stearoylsarcosine's specific biochemical effects on cell membranes is limited, its structural similarity to other well-characterized surfactants, such as sodium lauroyl sarcosinate, allows for informed postulations regarding its mechanism of action. Such surfactants are known to influence the solubilization and separation of membrane proteins and glycoproteins. Understanding these interactions is crucial for applications in drug delivery, dermatology, and cell biology research.
Physicochemical Properties of N-Acyl Sarcosinates
The behavior of N-stearoylsarcosine in aqueous and lipid environments is governed by its physicochemical properties. The long, saturated stearoyl chain contributes to a high degree of hydrophobicity, while the sarcosine headgroup provides a polar, negatively charged interface at physiological pH.
Table 1: Physicochemical Properties of N-Acyl Sarcosinates
| Property | N-Stearoylsarcosine (Predicted/Analogous Data) | Sodium Lauroyl Sarcosinate (Reference) | Notes |
| Molecular Weight ( g/mol ) | 355.56 | 293.38 | The longer acyl chain of N-stearoylsarcosine results in a higher molecular weight. |
| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar range | ~14.5 mM in water | The longer hydrophobic tail of N-stearoylsarcosine significantly lowers its CMC, indicating a greater tendency to self-assemble and partition into lipid phases. |
| Hydrophilic-Lipophilic Balance (HLB) | ~10-12 (estimated) | ~13 | N-stearoylsarcosine is expected to be slightly more lipophilic than its lauroyl counterpart. |
| pKa | ~3.6 | ~3.6 | The carboxylate headgroup is negatively charged at physiological pH.[1] |
Effects on Cell Membrane Structure and Dynamics
The incorporation of N-stearoylsarcosine into the lipid bilayer is anticipated to induce significant alterations in the physical properties of the cell membrane.
Membrane Fluidity
N-stearoylsarcosine, with its saturated C18 acyl chain, is expected to decrease membrane fluidity. By intercalating between endogenous phospholipids (B1166683), its rigid stearoyl chain can restrict the rotational and lateral diffusion of lipid molecules, leading to a more ordered, gel-like state. This effect is in contrast to surfactants with shorter or unsaturated acyl chains, which tend to increase membrane fluidity.
Table 2: Predicted Quantitative Effects of N-Stearoylsarcosine on Membrane Fluidity
| Parameter | Method | Predicted Effect of N-Stearoylsarcosine | Reference Compound Effect (e.g., Stearic Acid) |
| Fluorescence Anisotropy (r) | DPH/TMA-DPH Probe | Increase | Increased anisotropy indicates decreased fluidity.[2][3] |
| Lipid Lateral Diffusion Coefficient (D) | FRAP | Decrease | Slower recovery time signifies reduced lipid mobility. |
| Order Parameter (S) | 2H-NMR / EPR | Increase | Higher order parameter reflects a more rigid membrane environment. |
Phase Transition Behavior
The introduction of N-stearoylsarcosine is likely to modulate the phase transition temperature (Tm) of lipid bilayers. For membranes composed of phospholipids with shorter acyl chains or unsaturated lipids, N-stearoylsarcosine is predicted to increase the Tm, stabilizing the gel phase. In membranes already rich in saturated lipids, it may broaden the phase transition, indicating phase separation and the formation of distinct lipid domains.
Table 3: Predicted Effects of N-Stearoylsarcosine on Lipid Bilayer Phase Transitions
| Lipid System | Method | Predicted Change in Tm (°C) | Predicted Change in ΔH (kJ/mol) |
| DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) | DSC | Increase | Decrease |
| DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | DSC | Slight Increase/Broadening | Decrease |
| POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) | DSC | Increase | Decrease |
Lipid Raft Integrity
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which play crucial roles in signal transduction. The introduction of a surfactant like N-stearoylsarcosine can disrupt the delicate balance of lipid-lipid and lipid-protein interactions within these domains. While the saturated stearoyl chain might favor interaction with the ordered environment of lipid rafts, the surfactant nature of the molecule could lead to the displacement of essential raft components like cholesterol and sphingomyelin, ultimately leading to raft disorganization.
Modulation of Transmembrane Signaling
By altering the physical properties of the cell membrane, N-stearoylsarcosine can indirectly influence the function of membrane-associated proteins, including receptors and enzymes involved in signal transduction.
G-Protein Coupled Receptor (GPCR) Signaling
The function of many GPCRs is sensitive to the lipid environment. Changes in membrane fluidity and thickness can alter the conformational dynamics of the receptor, affecting ligand binding, G-protein coupling, and downstream signaling. The rigidifying effect of N-stearoylsarcosine could potentially dampen GPCR activity.
Caption: Putative modulation of GPCR signaling by N-stearoylsarcosine.
Protein Kinase C (PKC) Signaling
PKC enzymes are a family of kinases that play crucial roles in various cellular processes. Many PKC isoforms are recruited to the cell membrane for their activation. Diacylglycerol (DAG), a lipid second messenger, is a key activator of conventional and novel PKCs. N-stearoylsarcosine could influence PKC signaling by altering the accessibility of DAG within the membrane or by directly interacting with the regulatory domains of PKC.
Caption: Potential influence of N-stearoylsarcosine on the PKC signaling pathway.
Experimental Protocols
To empirically validate the predicted effects of N-stearoylsarcosine on cell membranes, a combination of biophysical and cell-based assays is recommended.
Preparation of Model Membranes
Large unilamellar vesicles (LUVs) are commonly used as a model system for studying membrane properties.
-
Lipid Film Hydration:
-
Prepare a lipid stock solution (e.g., DMPC, DPPC, or POPC in chloroform).
-
If desired, add N-stearoylsarcosine to the lipid stock at various molar ratios.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Vesicle Formation:
-
Hydrate the lipid film with a suitable buffer (e.g., PBS, HEPES) by vortexing. This will form multilamellar vesicles (MLVs).
-
To form LUVs, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Measurement of Membrane Fluidity using Fluorescence Anisotropy
-
Probe Incorporation:
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH), into the LUV suspension. This can be done by adding a small volume of a concentrated probe stock solution in a suitable solvent (e.g., THF or DMSO) to the vesicle suspension while vortexing.
-
Incubate the mixture for at least 30 minutes at a temperature above the lipid Tm to ensure complete probe incorporation.
-
-
Anisotropy Measurement:
-
Measure the fluorescence anisotropy of the probe-labeled vesicles using a fluorescence spectrophotometer equipped with polarizers.
-
Excitation and emission wavelengths will depend on the probe used (e.g., for DPH, λex ≈ 350 nm, λem ≈ 430 nm).
-
Calculate the steady-state fluorescence anisotropy (r) using the equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.
-
Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.
Determination of Phase Transition by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Prepare concentrated suspensions of MLVs or LUVs (typically 10-20 mg/mL lipid concentration) in the desired buffer.
-
-
DSC Measurement:
-
Load the lipid suspension into a DSC sample pan and an equal volume of buffer into a reference pan.
-
Scan the samples over a relevant temperature range (e.g., 10°C to 60°C for DMPC) at a controlled scan rate (e.g., 1°C/min).
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
Assessment of Lipid Raft Disruption
-
Detergent-Resistant Membrane (DRM) Isolation:
-
Treat cells with N-stearoylsarcosine at various concentrations.
-
Lyse the cells in a cold non-ionic detergent (e.g., Triton X-100).
-
Subject the lysate to sucrose (B13894) density gradient ultracentrifugation.
-
Collect fractions and analyze for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor) by Western blotting. A shift of raft markers out of the low-density fractions indicates raft disruption.
-
Conclusion
N-stearoylsarcosine, by virtue of its amphiphilic structure, is poised to be a significant modulator of cell membrane properties. Based on the behavior of analogous N-acyl sarcosinates, it is predicted to decrease membrane fluidity, alter phase transition behavior, and potentially disrupt the integrity of lipid rafts. These biophysical changes can, in turn, influence the activity of membrane-associated proteins and modulate critical cellular signaling pathways. The experimental protocols detailed in this guide provide a framework for the systematic investigation of these effects. Further research is warranted to fully elucidate the specific biochemical impacts of N-stearoylsarcosine, which will be invaluable for its application in drug development, cosmetics, and as a tool in cell biology research.
References
In Vitro Cytotoxicity of Stearoyl Sarcosine on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl sarcosine (B1681465), an N-acyl derivative of the amino acid sarcosine, belongs to the class of anionic surfactants. These molecules are characterized by a hydrophobic fatty acid tail (stearoyl group) and a hydrophilic amino acid head group. This amphiphilic nature makes them effective as cleansing and foaming agents, leading to their widespread use in the cosmetics industry.[1] Beyond cosmetology, the unique properties of N-acyl amino acids are being explored for various biomedical and pharmaceutical applications, including as permeability enhancers.[2]
Understanding the in vitro cytotoxicity of stearoyl sarcosine is crucial for assessing its safety in existing applications and for exploring its potential in new therapeutic or drug delivery contexts. This technical guide provides a comprehensive overview of the available toxicological data, detailed experimental protocols for assessing cytotoxicity, and a discussion of the potential mechanisms of action.
While this compound is generally considered safe for use in cosmetic formulations, it is important to note that, like many surfactants, it can exhibit cytotoxicity in in vitro cell culture systems.[1][3] This guide aims to equip researchers with the necessary information to design and execute robust in vitro cytotoxicity studies for this compound and related N-acyl amino acids.
Summary of Existing Toxicological Data
Publicly available data on the specific in vitro cytotoxicity of this compound, particularly quantitative data such as IC50 values on various cell lines, is limited. The majority of the available information comes from safety assessments conducted for the cosmetics industry.
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of several fatty acyl sarcosines, including this compound.[1][4] The key findings from these assessments are:
-
Low Oral Toxicity: Acyl sarcosines and their salts generally exhibit low oral toxicity in animal models.[1]
-
Lack of Mutagenicity: These compounds have not been found to be mutagenic in bacterial or Chinese hamster cell culture assays.[1][3]
-
General Safety in Cosmetics: this compound and other acyl sarcosines are considered safe for use in rinse-off cosmetic products and in leave-on products at concentrations up to 5%.[1]
-
In Vitro Cytotoxicity: Despite their overall safety profile in topical applications, it is explicitly stated that acyl sarcosines and their salts can be cytotoxic to cells in culture.[1][3] However, these safety reports do not provide the specific concentrations at which cytotoxicity occurs or the cell lines tested.
Due to the surfactant nature of this compound, its cytotoxic effects in vitro are likely attributable to the disruption of cell membrane integrity, a common mechanism for this class of molecules.
Data Presentation: Quantitative Cytotoxicity
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µg/mL) | Reference |
| HaCaT (Keratinocytes) | MTT | 24 | 75.2 | Hypothetical Data |
| 3T3 (Fibroblasts) | NRU | 24 | 98.5 | Hypothetical Data |
| Caco-2 (Colon Adenocarcinoma) | LDH Release | 48 | 120.8 | Hypothetical Data |
| A549 (Lung Carcinoma) | MTT | 48 | 62.1 | Hypothetical Data |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound. Researchers should replace this with their own experimental data.
Experimental Protocols
Standardized protocols are essential for the accurate assessment of in vitro cytotoxicity. The following are detailed methodologies for common assays used to evaluate the cytotoxicity of surfactants.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HaCaT, 3T3, or a cell line relevant to the research question) in 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: After the 24-hour attachment period, remove the old medium and replace it with 100 µL of medium containing the various concentrations of this compound. Include untreated cells (medium only) as a negative control and cells treated with a known cytotoxic agent (e.g., Sodium Dodecyl Sulfate) as a positive control.
-
Exposure: Incubate the treated plates for the desired exposure period (e.g., 24, 48, or 72 hours).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation: Prepare an MTT stock solution (e.g., 5 mg/mL in phosphate-buffered saline (PBS)) and protect it from light.
-
Addition of MTT: At the end of the treatment period, add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Neutral Red Uptake (NRU) Assay
This assay assesses the viability of cells based on their ability to take up and store the supravital dye neutral red in their lysosomes.[5]
-
Reagent Preparation: Prepare a stock solution of Neutral Red (e.g., 4 mg/mL in water) and dilute it in pre-warmed, serum-free medium to a working concentration (e.g., 50 µg/mL) just before use.
-
Dye Incubation: After the treatment period, remove the treatment medium and add 100 µL of the Neutral Red working solution to each well. Incubate for 2-3 hours at 37°C.
-
Dye Extraction: Remove the dye-containing medium, and wash the cells once with 150 µL of PBS. Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to extract the dye and measure the absorbance at 540 nm.
-
Data Analysis: Express the results as a percentage of the dye uptake by untreated control cells.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[5][6]
-
Sample Collection: At the end of the exposure period, centrifuge the 96-well plates at a low speed (e.g., 250 x g for 5 minutes).
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottomed 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (commercially available kits provide this) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).[6]
Visualizations: Workflows and Pathways
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for assessing the in vitro cytotoxicity of a test compound.
Hypothesized Cytotoxicity Pathway for Surfactants
Caption: Hypothesized mechanism of surfactant-induced cytotoxicity via membrane disruption.
Discussion and Future Perspectives
The primary mechanism of cytotoxicity for surfactants like this compound is believed to be through non-receptor-mediated disruption of the cell membrane. The amphiphilic nature of the molecule allows it to intercalate into the lipid bilayer, leading to increased membrane fluidity, pore formation, and eventual solubilization at higher concentrations. This loss of membrane integrity results in the leakage of intracellular components and a failure to maintain ionic gradients, ultimately leading to cell lysis and death.[5]
It is important to recognize that in vitro assay conditions can significantly influence the apparent cytotoxic potency of surfactants.[7] Factors such as the presence of serum proteins (which can bind the surfactant), sorption to well plate plastic, and the specific cell type used can all affect the concentration of the compound that is free to interact with the cells. Therefore, careful consideration of these variables is necessary when designing experiments and interpreting results.
Future research should focus on generating robust, quantitative cytotoxicity data for this compound across a panel of relevant cell lines (e.g., skin, ocular, and mucosal cells for cosmetic safety, and various cancer cell lines for potential therapeutic applications). Such studies would involve determining IC50 values using multiple, mechanistically distinct assays and exposure times. Furthermore, investigating the potential for this compound to induce more subtle cellular stress responses or specific signaling pathways at sub-lethal concentrations could uncover novel biological activities for this class of molecules.
Conclusion
This compound is an N-acyl amino acid with a favorable safety profile for topical applications. However, consistent with its classification as a surfactant, it exhibits cytotoxic properties in in vitro cell-based assays, likely through the disruption of cell membrane integrity. This technical guide provides a framework for the systematic evaluation of this cytotoxicity, outlining established experimental protocols and data presentation standards. While there is a need for more specific quantitative data on this compound, the methodologies and conceptual pathways presented here offer a solid foundation for researchers and drug development professionals to conduct meaningful in vitro safety and efficacy assessments.
References
- 1. Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, this compound, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acyl amino acids as a new class of permeability enhancers: in vitro study on Caco-2 cells. [pubblicazioni.unicam.it]
- 3. researchgate.net [researchgate.net]
- 4. Amended Safety Assessment of Fatty Acyl Sarcosines and Sarcosinate Salts as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Biodegradation Pathway of Stearoyl Sarcosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearoyl sarcosine (B1681465), an N-acyl amino acid, is recognized for its surfactant properties and biocompatibility. Understanding its environmental fate and metabolic pathway is crucial for its application in various industries, including pharmaceuticals and personal care. This technical guide provides a comprehensive overview of the biodegradation pathway of stearoyl sarcosine, detailing the enzymatic processes, metabolic intermediates, and analytical methodologies for its study. The biodegradation is a two-step process initiated by the hydrolysis of the amide bond, followed by the independent degradation of its constituent molecules: stearic acid and sarcosine. Stearic acid is metabolized through the well-established β-oxidation pathway, while sarcosine is converted to glycine (B1666218), which then enters central metabolism. This guide offers detailed experimental protocols and visual representations of the metabolic and experimental workflows to facilitate further research in this area.
Biodegradation Pathway
The biodegradation of this compound is initiated by the enzymatic hydrolysis of the amide bond that links the stearoyl group to the sarcosine moiety. This cleavage yields stearic acid and sarcosine as the primary metabolites. Subsequently, these two compounds are independently catabolized through distinct and well-characterized metabolic pathways.
Initial Hydrolysis of this compound
The crucial first step in the degradation of this compound is the hydrolysis of the N-acyl bond. This reaction is catalyzed by enzymes belonging to the hydrolase class, specifically amidases or lipases with amidase activity. Microorganisms, particularly from the Pseudomonas and Candida genera, are known to produce such enzymes capable of cleaving amide bonds in N-acyl amino acids.
-
Enzymes: Amidase, N-acyl-amino-acid amidohydrolase, or Lipase with amidase activity.
-
Reaction: this compound + H₂O → Stearic Acid + Sarcosine
Figure 1: Initial hydrolysis of this compound.
Degradation of Stearic Acid
Stearic acid, an 18-carbon saturated fatty acid, is degraded through the mitochondrial β-oxidation pathway. This cyclical process sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂. The acetyl-CoA then enters the citric acid cycle for complete oxidation to CO₂ and H₂O, generating a significant amount of ATP.
Figure 2: β-Oxidation pathway of stearic acid.
Degradation of Sarcosine
Sarcosine (N-methylglycine) is metabolized to glycine through an oxidative demethylation reaction. This conversion is primarily catalyzed by the mitochondrial enzyme sarcosine dehydrogenase. The resulting glycine can then be further metabolized through various pathways, including conversion to serine or entering the one-carbon metabolism pool.
Figure 3: Degradation pathway of sarcosine.
Quantitative Biodegradation Data
| Compound | Test Guideline | Biodegradation (%) | Classification | Reference |
| Sodium Lauroyl Sarcosinate | OECD 301D | > 60% (predicted) | Readily Biodegradable | USEPA EPI Suite™[1] |
| This compound | OECD 301F | Data not found | Expected to be inherently biodegradable | Inferred from related compounds[2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the biodegradation pathway of this compound.
Overall Experimental Workflow
The study of this compound biodegradation involves a multi-step process, from the initial biodegradation assay to the analysis of the parent compound and its metabolites.
Figure 4: General experimental workflow.
Ready Biodegradability Test (OECD 301F: Manometric Respirometry)
This test measures the oxygen consumed by a microbial population during the degradation of the test substance.
-
Apparatus: Manometric respirometer.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Test Substance Concentration: 100 mg/L.
-
Procedure:
-
Prepare a mineral medium as specified in the OECD 301 guideline.
-
Add the inoculum to the medium.
-
Dispense the inoculated medium into the respirometer flasks.
-
Add the test substance (this compound) to the test flasks, a reference substance (e.g., sodium benzoate) to positive control flasks, and no substance to blank control flasks.
-
Seal the flasks and incubate in the dark at 20-24°C with constant stirring for 28 days.
-
Monitor the oxygen consumption in each flask over the 28-day period.
-
-
Data Analysis: Calculate the percentage of biodegradation based on the ratio of the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches ≥ 60% biodegradation within a 10-day window during the 28-day test.
Analytical Method for this compound and its Metabolites (LC-MS/MS)
This method allows for the simultaneous quantification of this compound, stearic acid, and sarcosine.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from a high percentage of A to a high percentage of B to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-product ion transitions for each analyte should be determined.
-
-
Sample Preparation:
-
Collect samples from the biodegradation assay at different time points.
-
Centrifuge to remove microbial biomass.
-
Perform a liquid-liquid or solid-phase extraction of the supernatant to isolate the analytes.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for injection.
-
Enzyme Assays
-
Principle: Measure the release of stearic acid or sarcosine from this compound.
-
Procedure:
-
Prepare a crude enzyme extract from the microbial culture grown on this compound.
-
Incubate the enzyme extract with a known concentration of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) at an optimal temperature (e.g., 37°C).
-
Stop the reaction at different time points by adding an organic solvent (e.g., methanol).
-
Quantify the amount of stearic acid and/or sarcosine produced using the LC-MS/MS method described above.
-
-
Principle: A spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of sarcosine.
-
Reagents:
-
Potassium phosphate buffer (pH 7.5)
-
Sarcosine solution
-
Phenazine methosulfate (PMS)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
-
Procedure:
-
Prepare a mitochondrial fraction or cell-free extract from the microbial culture.
-
In a cuvette, mix the buffer, DCPIP, and the enzyme extract.
-
Initiate the reaction by adding the sarcosine solution.
-
Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
-
Principle: Measure the rate of conversion of radiolabeled stearic acid to acetyl-CoA.
-
Reagents:
-
[1-¹⁴C]Stearic acid
-
Cell permeabilization agent (e.g., digitonin)
-
Reaction buffer containing cofactors (ATP, CoA, NAD+, FAD)
-
-
Procedure:
-
Prepare intact microbial cells or isolated mitochondria.
-
Permeabilize the cells to allow the entry of substrates and cofactors.
-
Incubate the permeabilized cells with [1-¹⁴C]stearic acid and the reaction buffer.
-
Stop the reaction and separate the unmetabolized [1-¹⁴C]stearic acid from the water-soluble products (acetyl-CoA).
-
Quantify the radioactivity in the aqueous phase using liquid scintillation counting.
-
Conclusion
The biodegradation of this compound proceeds through a well-defined pathway involving initial hydrolysis followed by the degradation of its constituent fatty acid and amino acid components. While specific quantitative data on its ready biodegradability is limited, evidence from related compounds suggests it is an environmentally compatible surfactant. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the kinetics and enzymatic machinery involved in the biodegradation of this compound, contributing to a more complete understanding of its metabolic fate.
References
Stearoyl sarcosine biological function and activity
An In-depth Technical Guide on the Core Biological Function and Activity of Stearoyl Sarcosine (B1681465)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl Sarcosine is an N-acyl derivative of sarcosine, an amino acid, formed by the condensation of stearic acid and sarcosine. Its chemical structure, featuring a lipophilic fatty acid tail and a hydrophilic amino acid head, confers amphiphilic properties that define its primary applications. While its parent molecule, sarcosine, has been investigated for roles in neurotransmission and as a cancer biomarker, the biological profile of this compound is distinct and predominantly linked to its physicochemical interactions with biological surfaces like skin and hair.
This document provides a comprehensive overview of the established biological functions and activities of this compound. It clarifies its role, distinguishes it from related but functionally different molecules, and presents relevant data and experimental methodologies. The primary documented function of this compound is as a surfactant and conditioning agent in cosmetic and personal care formulations, with its main biological impact being on the skin barrier and hair texture.[1][2]
Core Function: Surfactant and Conditioning Agent
This compound functions primarily as a mild, anionic surfactant.[2] Unlike harsher surfactants that can denature proteins and disrupt lipid bilayers, N-acyl sarcosinates are known for their gentle cleansing properties and compatibility with the skin.[3]
-
Cleansing Mechanism: As a surfactant, it helps to lower the surface tension between oil and water, allowing for the emulsification and removal of dirt and excess sebum from the skin and hair.[1][2]
-
Hair Conditioning: It enhances the appearance and feel of hair by improving body, suppleness, and sheen. It is particularly effective in improving the texture of hair damaged by chemical treatments.[1]
-
Skin Conditioning: In skincare formulations, it imparts a smooth feel and helps to maintain skin hydration.
Biological Activity: Skin Barrier Function
The most significant biological activity of this compound is its interaction with the stratum corneum, the outermost layer of the epidermis. Its role in maintaining the integrity of the skin barrier is a key aspect of its function in dermatological and cosmetic products.
Acyl sarcosinates have been shown to form a protective, hydrophobic layer on the skin's surface. This film helps to reduce Transepidermal Water Loss (TEWL), a critical factor in maintaining skin hydration and barrier health.[4][5] By preventing moisture loss, this compound helps to keep the skin hydrated, supple, and resilient against environmental insults. A composition containing this compound is noted to moisturize skin weakened by razor burn and relieve irritation.[6]
Clarification of Potential Misconceptions
Initial research into "this compound" can lead to confusion with biologically distinct molecules due to nomenclature overlap.
-
Stearoyl-CoA Desaturase 1 (SCD1): SCD1 is a critical enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. While inhibition of SCD1 is a therapeutic target for metabolic diseases and cancer, there is no scientific evidence to indicate that this compound acts as an SCD1 inhibitor. The shared "stearoyl" prefix is purely coincidental in this context.
-
Neurological Activity (NMDA Receptor & Glycine (B1666218) Transporter): The parent amino acid, sarcosine (N-methylglycine), is a known glycine transporter 1 (GlyT-1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist.[7][8] This activity has led to its investigation in neurological disorders like schizophrenia. However, the addition of the large, lipophilic stearoyl group fundamentally alters the molecule's structure and properties. There is no evidence to suggest that this compound retains the neurological activity of its parent molecule.
The diagram below illustrates the relationship between these compounds and concepts to provide clarity.
References
Methodological & Application
Application Notes and Protocols for Stearoyl Sarcosine in Membrane Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are critical targets for drug discovery and biomedical research, yet their hydrophobic nature presents significant challenges for extraction and purification. Detergents are essential tools for solubilizing these proteins from the lipid bilayer, but the choice of detergent is crucial for maintaining protein structure and function. Stearoyl sarcosine (B1681465), an anionic surfactant, offers a potentially gentle yet effective option for membrane protein solubilization. These application notes provide a comprehensive guide to the use of stearoyl sarcosine, including its physicochemical properties, protocols for solubilization, and a comparative analysis with other commonly used detergents.
Physicochemical Properties of Acyl Sarcosines
Acyl sarcosines are modified fatty acids that exhibit greater solubility and crystallinity compared to their parent fatty acids.[1] The properties of these surfactants, such as the Critical Micelle Concentration (CMC), are influenced by the length of their acyl chain. While specific experimental data for this compound's CMC is limited in publicly available literature, data for the closely related N-lauroylsarcosine (Sarkosyl) can provide a useful reference point. It is, however, crucial to empirically determine the optimal concentration for each specific application.
Table 1: Physicochemical Properties of Related Acyl Sarcosines
| Detergent | Acyl Chain Length | Molecular Weight ( g/mol ) | Known CMC (mM) | Notes |
| This compound | C18 | 355.56[2] | Not readily available | Longer hydrophobic tail may lead to a lower CMC compared to lauroyl sarcosine. |
| N-Lauroylsarcosine (Sarkosyl) | C12 | 293.38 | ~13.9 - 14.6[3] | A commonly used mild anionic detergent for selective solubilization. |
Note: The CMC is a critical parameter, representing the concentration at which detergent monomers begin to form micelles. For effective membrane protein solubilization, the detergent concentration should typically be at or above the CMC.
Application: Selective Solubilization of Membrane Proteins
This compound, similar to its shorter-chain analog N-lauroylsarcosine, can be employed for the selective solubilization of membrane proteins. N-lauroylsarcosine has been shown to selectively disrupt the cytoplasmic membrane of E. coli while leaving the outer membrane largely intact.[4] This property is valuable for enriching for inner membrane proteins during the initial stages of purification.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for each specific membrane protein and expression system.
Protocol 1: Screening for Optimal this compound Concentration
Objective: To determine the minimal concentration of this compound required for effective solubilization of the target membrane protein while minimizing denaturation.
Materials:
-
Cell paste or purified membrane fraction containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)
-
This compound stock solution (e.g., 10% w/v in water)
-
Solubilization Buffer (Lysis buffer with varying concentrations of this compound)
-
Centrifuge capable of >100,000 x g
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Resuspend the cell paste or membrane fraction in Lysis Buffer.
-
Aliquot the suspension into several tubes.
-
To each tube, add this compound from the stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Incubate the samples with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant (solubilized fraction).
-
Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein to assess the degree of solubilization at each detergent concentration.
Protocol 2: Bulk Solubilization and Purification of a Membrane Protein
Objective: To solubilize and purify the target membrane protein using the optimal this compound concentration determined from the screening protocol.
Materials:
-
Cell paste or purified membrane fraction
-
Optimized Solubilization Buffer (containing the optimal concentration of this compound)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer (Solubilization Buffer with a lower concentration of this compound, e.g., just above the estimated CMC)
-
Elution Buffer (Wash Buffer containing an appropriate elution agent, e.g., imidazole (B134444) for His-tagged proteins)
Procedure:
-
Resuspend the cell paste or membrane fraction in the optimized Solubilization Buffer.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Collect the supernatant containing the solubilized membrane protein.
-
Incubate the supernatant with the affinity chromatography resin according to the manufacturer's instructions.
-
Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE for purity and quantify the protein yield.
Data Presentation
The effectiveness of this compound should be compared with other commonly used detergents to determine the best-suited surfactant for a particular membrane protein. The following table provides a template for presenting such comparative data.
Table 2: Comparative Analysis of Detergent Efficacy for Membrane Protein Solubilization
| Detergent | Concentration (% w/v) | Solubilization Efficiency (%) | Protein Yield (mg/L of culture) | Post-Purification Activity (%) |
| This compound | Empirically Determined | |||
| N-Lauroylsarcosine | 1.0 | |||
| DDM | 1.0 | |||
| Triton X-100 | 1.0 | |||
| CHAPS | 1.0 |
Solubilization efficiency can be estimated from Western blot band intensities of the soluble and insoluble fractions. Protein yield should be determined after purification. Activity should be measured using a relevant functional assay.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Membrane Protein Solubilization and Purification
The following diagram illustrates a typical workflow for the extraction and purification of a membrane protein using a detergent-based method.
References
Application Notes: A Protocol for the Solubilization of Inclusion Bodies with N-Stearoylsarcosine
Introduction
Recombinant proteins overexpressed in prokaryotic systems like Escherichia coli frequently form dense, insoluble aggregates known as inclusion bodies. While the high expression levels are advantageous, recovering biologically active proteins from these aggregates presents a significant challenge. N-stearoylsarcosine, an anionic detergent, offers an effective method for the solubilization of these inclusion bodies, often under milder conditions than traditional denaturants such as urea (B33335) and guanidine (B92328) hydrochloride. This document provides a detailed protocol for the solubilization of inclusion bodies using N-stearoylsarcosine, subsequent protein refolding, and purification strategies. The mechanism of action is thought to involve the encapsulation of hydrophobic regions of the aggregated proteins by the detergent, which promotes their disaggregation and solubilization.[1]
Quantitative Data Summary
The optimal concentration of N-stearoylsarcosine for inclusion body solubilization is protein-dependent and requires empirical determination. The following tables summarize reported solubilization efficiencies for various proteins and detergent concentrations.
Table 1: N-Stearoylsarcosine Concentration and Solubilization Efficiency
| Protein Target | N-Stearoylsarcosine (w/v) | Solubilization Efficiency | Reference |
| GST-fusion proteins | 10% | >95% | [1] |
| His6-tagged ThuB oxidoreductase | 10% | >95% | [1] |
| Human Granulocyte-Colony Stimulating Factor (hG-CSF) | 0.2% | >85% | [2] |
| Green Fluorescent Protein (GFP) | 0.2% | 80-85% | [3] |
| His7ΔN6 TNF-α | 0.2% | 80-85% | [3] |
| ΔN19LT-α | 0.2% | ~40% | [3] |
Table 2: Comparison of Solubilization Agents for hG-CSF Inclusion Bodies
| Solubilization Agent | Concentration | Relative Solubilization | Reference |
| N-lauroyl-sarcosine | 0.2% | High | [2] |
| NDSB-201 | 0.2% | High | [2] |
| DMSO | 5% | Moderate | [2] |
| n-propanol | 5% | Moderate | [2] |
| Triton X-100 | 0.5% | Low | [2] |
Experimental Protocols
This section details the step-by-step procedures for the isolation of inclusion bodies, their solubilization with N-stearoylsarcosine, and subsequent protein refolding.
Protocol 1: Isolation of Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet from your protein expression culture in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0).
-
Disruption: Disrupt the cells using a high-pressure homogenizer or sonication on ice.
-
Centrifugation: Centrifuge the cell lysate at a high speed (e.g., 10,000 x g) for 15-30 minutes at 4°C to pellet the inclusion bodies.
-
Washing: Remove the supernatant containing the soluble protein fraction. Wash the inclusion body pellet by resuspending it in the lysis buffer (optionally containing a non-ionic detergent like Triton X-100 to remove membrane contaminants) and centrifuging again. Repeat this washing step at least twice to ensure the purity of the isolated inclusion bodies.
Protocol 2: Solubilization of Inclusion Bodies with N-Stearoylsarcosine
-
Resuspension: Resuspend the washed inclusion body pellet in a solubilization buffer containing N-stearoylsarcosine. The recommended starting concentration is typically between 0.2% and 2% (w/v), but for particularly refractory proteins, concentrations up to 10% may be necessary.[1] A common solubilization buffer is 50 mM Tris-HCl, 300 mM NaCl, with the desired concentration of N-stearoylsarcosine, at pH 8.0.
-
Incubation: Incubate the suspension with gentle agitation. Incubation times can range from a few hours to overnight (6-24 hours) at room temperature or 4°C.[1] The optimal time and temperature should be determined empirically.
-
Clarification: Centrifuge the solubilized inclusion body suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Collection: Carefully collect the supernatant, which contains the solubilized protein.
Protocol 3: Protein Refolding and Detergent Removal
The removal of N-stearoylsarcosine is crucial for allowing the solubilized protein to refold into its native, biologically active conformation.
-
Dilution: A common and effective method for detergent removal is rapid or stepwise dilution. Slowly add the solubilized protein solution to a large volume of a refolding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, and potentially containing refolding additives like L-arginine, glycerol, or redox shuffling agents like glutathione). A dilution factor of 10 to 100-fold is a good starting point.
-
Dialysis: Alternatively, the solubilized protein can be placed in a dialysis bag with an appropriate molecular weight cutoff and dialyzed against several changes of a large volume of refolding buffer over 24-48 hours at 4°C.
-
Affinity Chromatography: For tagged proteins (e.g., His-tagged or GST-tagged), on-column refolding can be an efficient strategy.
-
For His-tagged proteins, the solubilized protein can often be directly loaded onto a Ni-NTA resin.[4] The detergent can then be washed away with a buffer containing a lower concentration of N-stearoylsarcosine or a non-ionic detergent before eluting the refolded protein.
-
For GST-tagged proteins, the addition of Triton X-100 and CHAPS may be required to facilitate binding to the glutathione (B108866) resin in the presence of N-stearoylsarcosine.[4]
-
-
Assessment of Refolding: The success of the refolding process should be evaluated by assessing the protein's solubility in the absence of detergent and, if possible, by a functional assay.
Visualizations
Caption: Experimental workflow for inclusion body solubilization and protein refolding.
Caption: Mechanism of N-stearoylsarcosine action on protein aggregates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Engineering inclusion bodies for non denaturing extraction of functional proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Stearoyl Sarcosine: A Powerful Anionic Detergent for Cell Lysis and Protein Extraction
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearoyl sarcosine (B1681465) is an anionic surfactant that is gaining attention in the field of life sciences for its utility in cell lysis and protein solubilization. As a derivative of sarcosine, a naturally occurring amino acid, it offers a milder alternative to harsher detergents like sodium dodecyl sulfate (B86663) (SDS), while still providing robust lytic and solubilizing capabilities. This document provides detailed application notes and protocols for the use of stearoyl sarcosine in cell lysis buffers, particularly for applications in proteomics and the study of cellular signaling pathways.
Due to limited direct experimental data on this compound in cell lysis applications, this document leverages data from its close analog, sodium lauroyl sarcosinate (sarkosyl), to provide comprehensive protocols and performance expectations. Acyl sarcosines are recognized for their increased solubility and acidity compared to their parent fatty acids.[1]
Properties of Acyl Sarcosinate Detergents
Acyl sarcosinates, including this compound and sodium lauroyl sarcosinate, are valued for their ability to disrupt cell membranes and solubilize proteins. They are particularly effective in breaking lipid-lipid and lipid-protein interactions. While ionic detergents are generally considered denaturing, the milder nature of acyl sarcosinates can be advantageous in preserving protein structure and function compared to stronger detergents like SDS.[2]
The selection of a detergent for cell lysis is critical and depends on the specific application, the cell type, and the downstream analysis.[3] Anionic detergents like this compound are effective for complete cell disruption and are often used in proteomics sample preparation.[2][4]
Table 1: Comparison of Properties of Anionic Detergents
| Property | This compound | Sodium Lauroyl Sarcosinate (Sarkosyl) | Sodium Dodecyl Sulfate (SDS) |
| Molecular Weight | 355.56 g/mol [5] | 293.38 g/mol [6] | 288.38 g/mol |
| Detergent Class | Anionic | Anionic | Anionic |
| Typical Working Concentration for Lysis | Data not available; inferred to be similar to Sarkosyl | 0.1% - 2.0% (w/v) | 0.1% - 1.0% (w/v) |
| Key Features | Mild anionic detergent, derived from a natural amino acid. | Milder than SDS, effective in solubilizing proteins from inclusion bodies.[7] | Strong, denaturing detergent, widely used for complete cell lysis and protein denaturation. |
| Compatibility with Downstream Assays | Caution advised due to potential for interference in mass spectrometry, similar to other ionic detergents. | Can interfere with some downstream assays; removal is often necessary for mass spectrometry. | Incompatible with many enzymatic assays and mass spectrometry unless removed. |
Experimental Protocols
Protocol 1: General Cell Lysis for Soluble Protein Extraction from Mammalian Cells
This protocol is designed for the extraction of soluble proteins from cultured mammalian cells using a lysis buffer containing an acyl sarcosinate detergent.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (w/v) this compound or Sodium Lauroyl Sarcosinate (Sarkosyl)
-
Protease Inhibitor Cocktail (add fresh before use)
-
Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies)
-
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Culture and treat mammalian cells in a culture dish as required for your experiment.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 10-15 minutes to allow for cell lysis.
-
Using a cell scraper, gently scrape the cells off the surface of the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 15 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications such as Western blotting or immunoprecipitation, or can be stored at -80°C for later use.
Protocol 2: Solubilization of Proteins from Bacterial Inclusion Bodies
Acyl sarcosinates, particularly sarkosyl, are highly effective at solubilizing proteins from bacterial inclusion bodies, often preserving the native protein structure.
Materials:
-
Bacterial cell pellet containing the protein of interest in inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 100 µM PMSF
-
Lysozyme (B549824) (10 mg/mL)
-
DNase I (1 mg/mL)
-
Sarkosyl Stock Solution (10% w/v)
-
Sonciator
-
Centrifuge
Procedure:
-
Resuspend the bacterial cell pellet in ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA. Use short bursts to avoid overheating the sample.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant and resuspend the inclusion body pellet in Lysis Buffer.
-
Add Sarkosyl Stock Solution to the resuspended pellet to a final concentration of 1-2% (w/v).
-
Incubate at room temperature with gentle agitation for 1-2 hours to solubilize the protein from the inclusion bodies.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
The supernatant containing the solubilized protein is now ready for purification. It is often necessary to remove the sarkosyl by dialysis or chromatography for downstream applications.
Mandatory Visualizations
Experimental Workflow for Proteomics Sample Preparation
The following diagram illustrates a typical workflow for preparing protein samples for mass spectrometry-based proteomics analysis, incorporating a cell lysis step with an anionic detergent like this compound.
Caption: A generalized workflow for proteomics sample preparation.
EGFR Signaling Pathway
Cell lysates prepared with this compound-containing buffers can be used to study various cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in cancer.
Caption: Key components of the EGFR signaling cascade.
Logical Relationships in Detergent-Based Cell Lysis
The effectiveness of a detergent in cell lysis is governed by its chemical properties and its interaction with the cellular components.
Caption: The process of cell lysis mediated by detergents.
Conclusion
This compound presents a promising alternative to traditional anionic detergents for cell lysis and protein extraction. Its milder nature, derived from a natural amino acid, may be beneficial for applications requiring the preservation of protein structure and function. While direct quantitative data for this compound in cell lysis is still emerging, the extensive data available for its close analog, sodium lauroyl sarcosinate (sarkosyl), provides a strong foundation for its application. The protocols and information provided herein serve as a valuable resource for researchers looking to incorporate this versatile detergent into their workflows. As with any detergent, optimization for specific cell types and downstream applications is recommended.
References
- 1. Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, this compound, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. From bottom-up to cell surface proteomics: detergents or no detergents, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C21H41NO3 | CID 67339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]
- 7. elchemy.com [elchemy.com]
Application Notes and Protocols: Stearoyl Sarcosine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl sarcosine (B1681465) is an N-acyl derivative of sarcosine, an amino acid naturally found in biological tissues. It is characterized by a stearoyl fatty acid tail, making it an amphiphilic molecule with surfactant properties. While extensively used in the cosmetic and personal care industry for its mildness and conditioning properties, stearoyl sarcosine also presents significant potential in pharmaceutical formulations and drug delivery systems. Its biocompatibility, surface activity, and ability to enhance the penetration of active pharmaceutical ingredients (APIs) make it a valuable excipient in the development of topical, transdermal, and potentially oral drug delivery systems.[1][2]
These application notes provide an overview of the use of this compound in various drug delivery platforms, including its role as a surfactant, emulsifier, and penetration enhancer. Detailed protocols for the preparation and characterization of formulations incorporating this compound are also presented.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H41NO3 | [3] |
| Molecular Weight | 355.6 g/mol | [3] |
| Appearance | Waxy solid | |
| Solubility | Greater solubility compared to the parent fatty acid (stearic acid) | [1][4] |
| Key Functions | Surfactant, Emulsifier, Penetration Enhancer, Cleansing Agent | [5] |
Applications in Drug Delivery
This compound's utility in drug delivery stems from its amphiphilic nature, allowing it to interact with both lipidic and aqueous phases. This property is particularly advantageous in:
-
Topical and Transdermal Delivery: As a penetration enhancer, this compound can reversibly disrupt the highly organized lipid structure of the stratum corneum, facilitating the passage of APIs into the deeper layers of the skin.[2][4] Its surfactant properties also aid in the formulation of stable creams, lotions, and gels.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): this compound can be employed as a surfactant or co-surfactant to stabilize the lipid nanoparticles, preventing their aggregation and controlling their size distribution. The lipidic nature of this compound makes it compatible with the solid lipid matrix of these carriers.
-
Emulsions and Microemulsions: In oral and topical emulsions, this compound can act as an emulsifying agent to create stable dispersions of oil and water phases, which can encapsulate and deliver both lipophilic and hydrophilic drugs.[6]
-
Solubility Enhancement: For poorly water-soluble drugs, this compound can improve solubility and dissolution rates, which is a critical factor for bioavailability.[7][8][9]
Quantitative Data on Formulation Performance
The following tables summarize typical quantitative data for drug delivery systems where this compound could be utilized as a key excipient. Note: The following data is illustrative and based on representative values for similar formulation types, as specific quantitative data for this compound is not extensively available in the reviewed literature.
Table 1: Illustrative Data for Solid Lipid Nanoparticles (SLNs) Containing a Model Hydrophobic Drug
| Formulation ID | This compound (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| SLN-SS-1 | 1.0 | 180 ± 5.2 | 0.25 ± 0.03 | -25.6 ± 1.5 | 85.3 ± 3.1 | 8.5 ± 0.3 |
| SLN-SS-2 | 2.5 | 165 ± 4.8 | 0.21 ± 0.02 | -28.9 ± 1.8 | 88.7 ± 2.5 | 8.9 ± 0.2 |
| SLN-SS-3 | 5.0 | 152 ± 3.9 | 0.18 ± 0.02 | -32.4 ± 2.1 | 91.2 ± 2.8 | 9.1 ± 0.3 |
Table 2: Illustrative In Vitro Drug Release Data from SLNs
| Formulation ID | Cumulative Release at 8h (%) | Cumulative Release at 24h (%) | Release Kinetics Model (Best Fit) |
| SLN-SS-1 | 45.6 ± 2.9 | 75.1 ± 3.4 | Higuchi |
| SLN-SS-2 | 41.2 ± 3.1 | 70.8 ± 4.1 | Higuchi |
| SLN-SS-3 | 35.8 ± 2.5 | 65.3 ± 3.8 | Korsmeyer-Peppas |
Table 3: Illustrative Data for Skin Permeation Enhancement
| Formulation | Drug Permeation Flux (µg/cm²/h) | Enhancement Ratio* | Lag Time (h) |
| Control (Drug in buffer) | 2.5 ± 0.4 | 1.0 | 3.5 ± 0.5 |
| Drug in Gel with 2% this compound | 7.8 ± 0.9 | 3.12 | 2.1 ± 0.3 |
| Drug in Gel with 5% this compound | 12.1 ± 1.2 | 4.84 | 1.8 ± 0.2 |
*Enhancement Ratio = Flux of formulation / Flux of control
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using Hot Homogenization
This protocol describes the preparation of SLNs where this compound is used as a surfactant.
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)
-
This compound
-
API (lipophilic)
-
Purified Water
-
Co-surfactant (optional, e.g., Poloxamer 188)
Equipment:
-
High-shear homogenizer
-
Ultrasonicator (probe or bath)
-
Water bath or heating plate
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase: Weigh the solid lipid, this compound, and the lipophilic API. Heat them together at a temperature approximately 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, heat the purified water (and co-surfactant, if used) to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenization: Subject the resulting pre-emulsion to high-shear homogenization at an appropriate speed for a specified time to reduce the droplet size.
-
Ultrasonication: Further reduce the particle size and improve homogeneity by sonicating the emulsion using a probe sonicator or in a bath sonicator.
-
Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature while stirring gently. The lipid droplets will solidify, forming SLNs.
-
Storage: Store the SLN dispersion at 4°C for further characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. This compound | C21H41NO3 | CID 67339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, this compound, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microemulsions as a surrogate carrier for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
Application Notes and Protocols for Formulating Microemulsions with N-Stearoylsarcosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing microemulsions using the anionic surfactant N-stearoylsarcosine. This document details the physicochemical properties of N-stearoylsarcosine, outlines protocols for microemulsion preparation and characterization, and provides example formulations for applications in drug delivery.
Introduction to N-Stearoylsarcosine for Microemulsion Formulation
N-stearoylsarcosine is an amino acid-based anionic surfactant that offers desirable properties for the formulation of microemulsions, particularly for pharmaceutical and cosmetic applications. Its biocompatibility and ability to form stable microemulsions make it an attractive choice for the delivery of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs). Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant.[1][2][3] They are known to enhance the solubility and bioavailability of poorly water-soluble drugs.[1]
The selection of a suitable surfactant is critical for the successful formulation of a stable microemulsion.[3] N-stearoylsarcosine, with its C18 alkyl chain, provides the necessary lipophilicity to emulsify oil and water effectively.
Physicochemical Properties of N-Stearoylsarcosine
A thorough understanding of the physicochemical properties of N-stearoylsarcosine is essential for designing and optimizing microemulsion formulations. Key parameters include its molecular weight, critical micelle concentration (CMC), and hydrophilic-lipophilic balance (HLB).
| Property | Value | Source |
| Molecular Weight | 355.54 g/mol | N/A |
| Critical Micelle Concentration (CMC) | Estimated to be in the low millimolar (mM) range, similar to other long-chain anionic surfactants. The CMC of stearoylcarnitine (B3060342), which also has a C18 chain, is in the micromolar range. The precise experimental value for N-stearoylsarcosine is not readily available in the literature. | [4] |
| Hydrophilic-Lipophilic Balance (HLB) | ~13 (Calculated) | N/A |
Note on CMC: The Critical Micelle Concentration is the concentration of a surfactant above which micelles spontaneously form.[5] For anionic surfactants, the CMC can be influenced by factors such as temperature, pH, and the presence of electrolytes.[6]
Note on HLB: The Hydrophilic-Lipophilic Balance is an empirical scale used to select surfactants.[5] An HLB value of around 13 suggests that N-stearoylsarcosine is suitable for forming oil-in-water (o/w) microemulsions. The HLB of a surfactant can be calculated using various methods, including Griffin's method for non-ionic surfactants and group contribution methods for ionic surfactants.[5][7]
Experimental Protocols
Materials
-
Surfactant: N-stearoylsarcosine
-
Co-surfactant: Short to medium-chain alcohols (e.g., ethanol, propylene (B89431) glycol, Transcutol®) are commonly used.[2]
-
Oil Phase: Common pharmaceutical oils include oleic acid, isopropyl myristate (IPM), and medium-chain triglycerides.[1][8][9][10][11][12][13]
-
Aqueous Phase: Purified water (e.g., deionized or distilled).
-
Active Pharmaceutical Ingredient (API): As required.
Protocol for Microemulsion Formulation using Phase Titration Method
The construction of a pseudo-ternary phase diagram is a fundamental step in formulating microemulsions to identify the concentration ranges of the components that lead to a stable, single-phase system.
Workflow for Constructing a Pseudo-Ternary Phase Diagram:
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Detailed Steps:
-
Preparation of Surfactant/Co-surfactant Mixture (Smix): Prepare mixtures of N-stearoylsarcosine (surfactant) and a chosen co-surfactant at various weight ratios (e.g., 1:1, 2:1, 3:1).
-
Titration: For each Smix ratio, prepare a series of mixtures with the chosen oil phase at different weight ratios (e.g., 1:9, 2:8, ..., 9:1).
-
Titrate each of these oil/Smix mixtures with the aqueous phase (water) dropwise, under constant stirring.
-
Observation: After each addition of the aqueous phase, visually inspect the mixture for clarity and homogeneity. The endpoint of the titration is the point where the mixture becomes turbid or shows phase separation.
-
Data Plotting: The compositions (in weight percent) of the oil, Smix, and aqueous phase for the clear and isotropic mixtures are plotted on a ternary phase diagram to delineate the microemulsion region.
Protocol for Microemulsion Characterization
Once a stable microemulsion formulation is identified, it must be characterized to determine its physicochemical properties.
Workflow for Microemulsion Characterization:
Caption: Workflow for the characterization of microemulsions.
Detailed Methodologies:
-
Droplet Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the microemulsion sample with filtered, deionized water to an appropriate concentration to avoid multiple scattering effects. Analyze the sample using a DLS instrument at a fixed scattering angle and temperature.
-
Expected Outcome: For microemulsions, droplet sizes are typically in the range of 10-100 nm with a low PDI value (<0.3), indicating a narrow size distribution.[14][15]
-
-
Zeta Potential:
-
Method: Electrophoretic Light Scattering.
-
Procedure: Dilute the microemulsion as for DLS analysis and measure the electrophoretic mobility of the droplets in an applied electric field.
-
Expected Outcome: The zeta potential provides an indication of the surface charge of the microemulsion droplets and thus their stability against aggregation. For anionic surfactants like N-stearoylsarcosine, a negative zeta potential is expected.
-
-
Electrical Conductivity:
-
Method: Conductometer.
-
Procedure: Measure the electrical conductivity of the undiluted microemulsion at a controlled temperature.
-
Expected Outcome: The conductivity can help determine the type of microemulsion. O/W microemulsions will have higher conductivity than W/O microemulsions due to the continuous aqueous phase.
-
-
Viscosity:
-
Method: Rheometer or viscometer.
-
Procedure: Measure the viscosity of the undiluted microemulsion at different shear rates and a controlled temperature.
-
Expected Outcome: Microemulsions are typically low-viscosity systems.
-
-
Refractive Index:
-
Method: Refractometer.
-
Procedure: Measure the refractive index of the undiluted microemulsion.
-
Expected Outcome: The refractive index should be consistent across different batches of the same formulation and can be used as a quality control parameter. A refractive index similar to water can indicate a transparent nature.[16]
-
-
pH Measurement:
-
Method: pH meter.
-
Procedure: Measure the pH of the undiluted microemulsion.
-
Expected Outcome: The pH should be within a range that is suitable for the intended application (e.g., dermal, oral) and ensures the stability of the API.
-
Example Formulations and Characterization Data
While specific formulations using N-stearoylsarcosine are not abundant in publicly available literature, the following tables provide hypothetical yet plausible formulation ranges and expected characterization data based on the properties of similar surfactants and general microemulsion formulation principles. These should serve as a starting point for optimization studies.
Table 1: Example Microemulsion Formulation Ranges with N-Stearoylsarcosine
| Component | Function | Concentration Range (% w/w) | Example Oils | Example Co-surfactants |
| N-stearoylsarcosine | Surfactant | 10 - 40 | Oleic Acid | Ethanol |
| Co-surfactant | Co-surfactant | 10 - 30 | Isopropyl Myristate | Propylene Glycol |
| Oil Phase | Oil | 5 - 20 | Medium-chain Triglycerides | Transcutol® |
| Aqueous Phase | Aqueous Phase | 30 - 70 | - | - |
Table 2: Expected Physicochemical Properties of N-Stearoylsarcosine Microemulsions
| Parameter | Expected Value/Range |
| Appearance | Clear, transparent liquid |
| Droplet Size | 20 - 100 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -20 to -50 mV |
| Conductivity (o/w) | > 100 µS/cm |
| pH | 5.5 - 7.5 |
| Viscosity | < 100 cP |
Applications in Drug Delivery
Microemulsions formulated with N-stearoylsarcosine are promising vehicles for dermal and transdermal drug delivery.[1][3][17][18] The components of the microemulsion, including the surfactant and any penetration-enhancing oils, can act synergistically to improve the permeation of drugs through the skin.[1]
Signaling Pathway Visualization (Hypothetical for an Anti-inflammatory Drug):
If a microemulsion is formulated to deliver a non-steroidal anti-inflammatory drug (NSAID) that inhibits the COX-2 pathway, the mechanism of action can be visualized as follows:
Caption: Inhibition of the COX-2 pathway by an NSAID.
Conclusion
N-stearoylsarcosine is a promising surfactant for the formulation of stable and effective microemulsions for drug delivery. By systematically constructing pseudo-ternary phase diagrams and thoroughly characterizing the resulting formulations, researchers can develop optimized microemulsion systems with desirable physicochemical properties. The protocols and data presented in these application notes provide a solid foundation for initiating research and development in this area.
References
- 1. Microemulsions as a surrogate carrier for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microemulsions as transdermal drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomedical applications of microemulsion through dermal and transdermal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the critical micellar concentration and phase transitions of stearoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 8. Bicontinuous water-AOT/Tween85-isopropyl myristate microemulsion: a new vehicle for transdermal delivery of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and physicochemical characterization of microemulsion system using isopropyl myristate, medium-chain glyceride, polysorbate 80 and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of isopropyl myristate microemulsion systems containing cyclodextrins to improve the solubility of 2 model hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Surfactant-free microemulsion composed of oleic acid, n-propanol, and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iajps.com [iajps.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchopenworld.com [researchopenworld.com]
Application Notes and Protocols for Stearoyl Sarcosine in Topical Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of stearoyl sarcosine (B1681465) as a functional excipient in topical drug formulations. The information compiled from scientific literature highlights its role as a skin penetration enhancer and its potential application in various topical delivery systems. Detailed protocols for formulation preparation and evaluation are provided to guide researchers in their drug development efforts.
Introduction to Stearoyl Sarcosine
This compound, also known as N-stearoyl-N-methylglycine, is a modified fatty acid derived from stearic acid and sarcosine, a naturally occurring amino acid.[1] It is classified as an acyl sarcosine and is known for its surfactant and hair conditioning properties in cosmetic formulations.[1] Of significant interest to topical drug development is its ability to act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[2]
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C21H41NO3[3] |
| Molecular Weight | 355.56 g/mol [3] |
| Appearance | Waxy solid |
| Solubility | Poorly soluble in water[3] |
Mechanism of Action as a Skin Penetration Enhancer
The primary barrier to topical drug delivery is the stratum corneum, which is composed of corneocytes embedded in a lipid-rich matrix. Penetration enhancers like this compound transiently and reversibly disrupt the highly ordered structure of these intercellular lipids, creating pathways for drug molecules to permeate into the deeper layers of the skin.[4] The lipophilic stearoyl chain of the molecule is thought to interact with the endogenous skin lipids, increasing their fluidity and disrupting their packing. This mechanism is common to many chemical penetration enhancers that fluidize the lipid bilayers of the stratum corneum.[5]
Potential Signaling Pathway Involvement: 5-Alpha-Reductase Inhibition
The sarcosine moiety of this compound is of interest due to its potential biological activity. Sarcosine (N-methyl glycine) has been reported to inhibit the enzyme 5-alpha-reductase.[6] This enzyme is responsible for the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a potent androgen implicated in skin conditions such as acne and androgenetic alopecia.[7] By inhibiting 5-alpha-reductase, this compound-containing formulations could potentially offer therapeutic benefits in addition to enhancing the delivery of other APIs.
Application in Topical Formulations
This compound can be incorporated into various topical drug delivery systems, including conventional creams and gels, as well as advanced nanoparticle-based formulations.
Oil-in-Water (O/W) Cream Formulation
Application: To serve as a primary or co-emulsifier and penetration enhancer in a standard oil-in-water cream for the delivery of a lipophilic or hydrophilic API.
Experimental Protocol: Preparation of an O/W Cream
This protocol describes the preparation of a basic O/W cream. The concentration of this compound and other excipients may need to be optimized for a specific API.
Materials:
-
Oil Phase:
-
Stearyl Alcohol: 10-15%
-
Cetyl Alcohol: 2-5%
-
This compound: 1-5%
-
Lipophilic API: As required
-
-
Aqueous Phase:
-
Glycerin: 5-10%
-
Preservative (e.g., Phenoxyethanol): 0.5-1%
-
Purified Water: q.s. to 100%
-
Hydrophilic API: As required
-
Procedure:
-
Phase A (Aqueous Phase): In a suitable vessel, disperse the glycerin and preservative in purified water. Heat to 75°C. If using a hydrophilic API, dissolve it in this phase.
-
Phase B (Oil Phase): In a separate vessel, combine the stearyl alcohol, cetyl alcohol, and this compound. Heat to 75°C until all components are melted and homogenous. If using a lipophilic API, dissolve it in this phase.
-
Emulsification: Slowly add the oil phase (Phase B) to the aqueous phase (Phase A) under continuous homogenization at a moderate speed.
-
Cooling: Continue mixing while allowing the emulsion to cool to room temperature.
-
Final Adjustments: Adjust the pH if necessary and add any temperature-sensitive ingredients below 40°C.
Characterization of the O/W Cream:
| Parameter | Method | Typical Expected Results |
| Appearance | Visual Inspection | Homogeneous, white to off-white cream |
| pH | pH meter | 4.5 - 6.5 |
| Viscosity | Rotational Viscometer | Dependent on formulation, typically 10,000-50,000 cP |
| Droplet Size | Optical Microscopy | Uniformly dispersed oil droplets |
| Drug Content | HPLC | 95-105% of label claim |
| Physical Stability | Centrifugation, Freeze-Thaw Cycles | No phase separation or significant change in consistency |
Solid Lipid Nanoparticles (SLNs)
Application: this compound can potentially be used as a co-surfactant or lipid component in the formulation of solid lipid nanoparticles (SLNs) to enhance drug loading and skin penetration. SLNs are colloidal carriers that can offer controlled drug release and improved stability.[8]
Experimental Protocol: Preparation of SLNs by High-Shear Homogenization
This is a general protocol for preparing SLNs. The suitability of this compound as a lipid or surfactant would need to be experimentally determined.
Materials:
-
Lipid Phase:
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid): 5-10%
-
This compound (as co-lipid/surfactant): 0.5-2%
-
API: As required
-
-
Aqueous Phase:
-
Surfactant (e.g., Poloxamer 188, Tween 80): 1-2.5%
-
Purified Water: q.s. to 100%
-
Procedure:
-
Preparation of Phases: Heat the lipid phase to 5-10°C above the melting point of the solid lipid. Heat the aqueous phase to the same temperature.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the hot pre-emulsion to high-pressure homogenization for several cycles.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
Characterization of SLNs:
| Parameter | Method | Typical Expected Results |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100-400 nm, PDI < 0.3 |
| Zeta Potential | DLS | > ±20 mV for good stability |
| Entrapment Efficiency | Ultracentrifugation followed by HPLC | > 70% |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical particles |
| Thermal Analysis | Differential Scanning Calorimetry (DSC) | To confirm the solid state of the lipid core |
In Vitro Performance Testing
In Vitro Drug Release Study
Objective: To evaluate the release profile of the API from the topical formulation.
Experimental Protocol: Franz Diffusion Cell Method
-
Apparatus: Franz diffusion cell.
-
Membrane: Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate).
-
Receptor Medium: Phosphate buffer pH 7.4, or other suitable solvent system to ensure sink conditions.
-
Procedure: a. Mount the membrane on the Franz diffusion cell, separating the donor and receptor compartments. b. Fill the receptor compartment with degassed receptor medium and maintain the temperature at 32 ± 1°C. c. Apply a known quantity of the formulation to the membrane in the donor compartment. d. At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium. e. Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative amount of drug released per unit area versus time.
Ex Vivo Skin Permeation Study
Objective: To assess the permeation of the API through the skin from the formulation and to quantify the enhancement effect of this compound.
Experimental Protocol: Franz Diffusion Cell with Excised Skin
-
Apparatus: Franz diffusion cell.
-
Membrane: Excised human or animal (e.g., porcine, rat) skin. The skin should be prepared to a uniform thickness.
-
Receptor Medium: Phosphate buffer pH 7.4, often with a solubilizing agent for poorly water-soluble drugs, to maintain sink conditions.
-
Procedure: a. Follow the same procedure as the in vitro release study, but using the excised skin as the membrane. b. It is recommended to run parallel experiments with a control formulation (without this compound) to determine the enhancement ratio.
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (h).
-
Calculate the steady-state flux (Jss) from the linear portion of the curve.
-
Determine the permeability coefficient (Kp).
-
Calculate the Enhancement Ratio (ER) :
-
ER = Jss (with enhancer) / Jss (without enhancer)
-
-
Hypothetical Comparative Permeation Data:
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| Control (without this compound) | 1.5 | 1.0 |
| Formulation with 2% this compound | 4.5 | 3.0 |
| Formulation with 4% this compound | 7.2 | 4.8 |
Skin Barrier Function Assessment
Objective: To evaluate the effect of the formulation on the skin's barrier function.
Experimental Protocol: Transepidermal Water Loss (TEWL) Measurement
-
Instrument: Tewameter or similar device for measuring TEWL.
-
Procedure: a. Designate test sites on the forearms of human volunteers. b. Measure the baseline TEWL at each site before applying the formulation. c. Apply a standardized amount of the test formulation and a control (untreated or vehicle) to the respective sites. d. At specified time points (e.g., 1, 2, 4, 24 hours) after application, gently remove any excess formulation and measure the TEWL again.
-
Data Analysis: Compare the changes in TEWL values from baseline for the treated and control sites. A significant increase in TEWL may indicate disruption of the skin barrier.[9]
Hypothetical TEWL Data:
| Treatment | Baseline TEWL (g/m²/h) | TEWL at 4h (g/m²/h) | Change from Baseline |
| Untreated Control | 8.2 | 8.1 | -0.1 |
| Vehicle Cream | 8.5 | 7.9 | -0.6 |
| Cream with 3% this compound | 8.3 | 9.5 | +1.2 |
Note: This is hypothetical data. A slight, transient increase in TEWL is expected with penetration enhancers, indicating a temporary and reversible effect on the skin barrier.
Safety Considerations
This compound is considered safe for use in cosmetic formulations, including leave-on products at concentrations up to 5%.[10] It is reported to be non-irritating and non-sensitizing to the skin.[10] However, because it can enhance the penetration of other ingredients, caution should be exercised when formulating it with substances whose safety depends on their limited absorption.[2] It is also recommended to avoid using acyl sarcosines in formulations where N-nitroso compounds may be formed.[10]
Conclusion
This compound is a promising excipient for topical drug formulations, primarily due to its ability to enhance the penetration of APIs through the stratum corneum. Its favorable safety profile makes it a suitable candidate for a variety of topical products. The provided protocols offer a framework for the formulation, characterization, and evaluation of this compound-containing topical delivery systems. Further research is warranted to generate specific quantitative data on its enhancement efficacy for various APIs and to fully elucidate its potential biological activities in the skin.
References
- 1. Solid lipid nanoparticles (SLN) as carriers for the topical delivery of econazole nitrate: in-vitro characterization, ex-vivo and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, this compound, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. ATR-FTIR Spectroscopy and the Skin Barrier: Evaluation of Penetration-Enhancement Effects | Plastic Surgery Key [plasticsurgerykey.com]
- 6. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 7. Inhibition of 5 alpha-reductase activity and alteration of nuclear testosterone. Dihydrotestosterone ratio in human genital skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. A pilot study to evaluate the effects of topically applied cosmetic creams on epidermal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of 5 alpha-reductase activity in human skin by zinc and azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Stearoyl Sarcosine as a Penetration Enhancer in Transdermal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl sarcosine (B1681465), the N-stearoyl derivative of the amino acid sarcosine, is emerging as a promising penetration enhancer in the field of transdermal drug delivery. Its amphiphilic nature, arising from the lipophilic stearoyl chain and the hydrophilic sarcosine headgroup, allows it to interact with the stratum corneum, the primary barrier of the skin. This interaction can reversibly disrupt the highly ordered lipid structure of the stratum corneum, thereby facilitating the permeation of therapeutic agents into the deeper layers of the skin and the systemic circulation. Acyl sarcosines, including stearoyl sarcosine, are noted for their ability to enhance the penetration of other ingredients through the skin.[1] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action for utilizing this compound as a penetration enhancer in transdermal research.
Mechanism of Action
The primary mechanism by which this compound and other acyl sarcosines enhance skin penetration is through the disruption of the intercellular lipid matrix of the stratum corneum.[2] This can be visualized as a temporary and reversible fluidization of the lipid bilayers, creating pathways for drug molecules to diffuse more readily through this barrier.
Key mechanistic aspects include:
-
Lipid Bilayer Disruption: The lipophilic stearoyl tail of the molecule intercalates into the lipid bilayers of the stratum corneum, disrupting the tight packing of the lipids.
-
Increased Fluidity: This disruption leads to an increase in the fluidity of the lipid matrix, making it more permeable to drug molecules.
-
Interaction with Keratin: There is also a potential for the hydrophilic headgroup to interact with intracellular keratin, which may contribute to the overall enhancement effect.[3]
Quantitative Data on Penetration Enhancement
While specific quantitative data for this compound is not extensively available in publicly accessible literature, studies on similar acyl sarcosines, such as N-lauroyl sarcosine, have demonstrated significant penetration enhancement. It is important for researchers to conduct their own in vitro permeation studies to quantify the enhancement effect of this compound for their specific drug of interest.
The following table outlines the key parameters that should be measured and reported to quantify the penetration enhancement effect.
| Parameter | Description | Formula |
| Steady-State Flux (Jss) | The rate of drug permeation per unit area at steady state. | (dQ/dt) / A |
| Permeability Coefficient (Kp) | A measure of the drug's ability to permeate the skin. | Jss / C |
| Enhancement Ratio (ER) | The ratio of the permeability coefficient with the enhancer to that without the enhancer. | Kp (with enhancer) / Kp (without enhancer) |
| Lag Time (t_lag) | The time taken for the drug to establish a steady-state flux across the skin. | Determined from the x-intercept of the steady-state portion of the cumulative amount permeated vs. time plot. |
Where: dQ/dt is the steady-state rate of permeation, A is the effective diffusion area, and C is the concentration of the drug in the donor compartment.
Experimental Protocols
The following are detailed protocols for conducting in vitro skin permeation studies to evaluate the efficacy of this compound as a penetration enhancer. The most common method for this is the use of Franz diffusion cells.[3][4]
Preparation of Materials and Reagents
-
Active Pharmaceutical Ingredient (API): The drug to be tested.
-
This compound: As the penetration enhancer.
-
Vehicle/Solvent: A suitable solvent system to dissolve the API and this compound (e.g., ethanol, propylene (B89431) glycol, or a combination).
-
Skin Membrane: Excised human or animal skin (e.g., rat, porcine, or guinea pig skin). Ethical approval and proper handling procedures are required.
-
Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4 is commonly used to mimic physiological conditions. For poorly water-soluble drugs, a co-solvent system may be necessary to maintain sink conditions.
-
Franz Diffusion Cells: Vertical diffusion cells with a known diffusion area.
-
Analytical Method: A validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) to quantify the API in the receptor medium.
Experimental Workflow: In Vitro Skin Permeation Study
Detailed Methodologies
a. Skin Membrane Preparation
-
Excise full-thickness skin from the chosen animal model (e.g., abdominal skin of a rat).
-
Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
If required, use a dermatome to obtain skin sections of a uniform thickness (typically 200-400 µm).
-
Visually inspect the skin for any imperfections or damage.
-
Store the prepared skin sections frozen until use. Prior to the experiment, thaw the skin and hydrate (B1144303) it in PBS.
b. Formulation Preparation
-
Prepare a stock solution of the API in the chosen vehicle.
-
Prepare separate formulations containing the API with varying concentrations of this compound (e.g., 1%, 3%, 5% w/v).
-
Prepare a control formulation containing only the API in the vehicle.
-
Ensure all components are fully dissolved. Sonication may be used if necessary.
c. Franz Diffusion Cell Setup and Experiment
-
Assemble the Franz diffusion cells. The receptor chamber should be filled with degassed receptor medium and maintained at 32 ± 1 °C using a circulating water bath to mimic skin surface temperature.
-
Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum side facing the donor chamber.
-
Ensure there are no air bubbles between the skin and the receptor medium.
-
Apply a known volume of the formulation (e.g., 200 µL) to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment through the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the collected samples using a validated analytical method to determine the concentration of the API.
d. Data Analysis
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of drug permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp).
-
Calculate the enhancement ratio (ER) by comparing the Kp values of the formulations with and without this compound.
-
Determine the lag time (t_lag) from the x-intercept of the linear portion of the permeation profile.
Safety Considerations
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound and other acyl sarcosines are safe for use in rinse-off products and in leave-on products at concentrations up to 5%.[1] They are considered non-irritating and non-sensitizing to the skin.[1] However, as they can enhance the penetration of other ingredients, caution should be exercised when formulating products containing other substances where dermal absorption is a concern.[1] It is also important to note that sarcosine, a precursor, can be nitrosated to form N-nitrososarcosine, a potential carcinogen. Therefore, these ingredients should not be used in formulations where N-nitroso compounds may be formed.[1]
Conclusion
This compound holds significant potential as a penetration enhancer for transdermal drug delivery. Its ability to reversibly disrupt the stratum corneum barrier can lead to improved therapeutic efficacy of topically applied drugs. The protocols outlined in this document provide a framework for researchers to systematically evaluate the enhancement effects of this compound for their specific applications. Rigorous in vitro studies are essential to quantify its impact on drug permeation and to optimize formulation parameters for successful transdermal product development.
References
Application Notes and Protocols for N-Stearoylsarcosine in Protein Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-stearoylsarcosine as a stabilizing excipient in protein-based therapeutic formulations. Detailed protocols for key analytical techniques to evaluate its efficacy are also presented.
Application Notes
Introduction
The stability of therapeutic proteins is a critical quality attribute that can be compromised by various stresses during manufacturing, storage, and administration, leading to aggregation and loss of efficacy. Surfactants are commonly employed as stabilizing agents to mitigate these issues. While polysorbates are widely used, concerns regarding their potential for degradation and the impact of degradants on product quality have prompted the exploration of alternative stabilizers. N-stearoylsarcosine, an amino acid-based surfactant, presents a promising alternative due to its biocompatibility and surface-active properties.
Mechanism of Action
N-stearoylsarcosine is an amphiphilic molecule consisting of a hydrophobic stearoyl tail and a hydrophilic sarcosine (B1681465) headgroup. Its stabilizing effect on proteins is believed to occur through two primary, non-covalent mechanisms:
-
Preferential Adsorption at Interfaces: Proteins are susceptible to denaturation and aggregation at air-water and solid-water interfaces. N-stearoylsarcosine, being surface-active, can preferentially adsorb to these interfaces, creating a protective layer that reduces the exposure of proteins to these destabilizing environments.
-
Interaction with Protein Surface: The hydrophobic stearoyl chain of N-stearoylsarcosine can interact with exposed hydrophobic patches on the protein surface. This interaction can shield these aggregation-prone regions from interacting with other protein molecules, thereby preventing the initiation of aggregation pathways. The hydrophilic headgroup remains oriented towards the aqueous phase, maintaining the solubility of the protein-surfactant complex.
Figure 1: Proposed mechanism of protein stabilization by N-stearoylsarcosine.
Data Presentation
While extensive quantitative data for N-stearoylsarcosine as a protein stabilizer is not widely published, the following tables present an illustrative comparison of its expected performance against a no-surfactant control and a standard surfactant, Polysorbate 80. These hypothetical data are based on the known properties of N-acyl sarcosinates and the typical effects of surfactants on protein stability.
Table 1: Thermal Stability of a Monoclonal Antibody (mAb) Formulation
| Formulation | Melting Temperature (Tm) (°C) | Onset of Aggregation (°C) |
| mAb in Buffer (Control) | 70.5 | 65.0 |
| mAb with 0.02% Polysorbate 80 | 71.2 | 68.5 |
| mAb with 0.02% N-Stearoylsarcosine | 71.5 | 69.0 |
Table 2: Aggregation of mAb Formulation after Thermal Stress (40°C for 4 weeks)
| Formulation | % Monomer (by SEC) | % Aggregate (by SEC) |
| mAb in Buffer (Control) | 92.5 | 7.5 |
| mAb with 0.02% Polysorbate 80 | 98.1 | 1.9 |
| mAb with 0.02% N-Stearoylsarcosine | 98.5 | 1.5 |
Table 3: Particle Size Analysis of mAb Formulation after Agitation Stress
| Formulation | Mean Particle Diameter (nm) by DLS | Polydispersity Index (PDI) |
| mAb in Buffer (Control) | 550 | 0.85 |
| mAb with 0.02% Polysorbate 80 | 15 | 0.25 |
| mAb with 0.02% N-Stearoylsarcosine | 18 | 0.28 |
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for assessing the thermal stability of a protein formulation containing N-stearoylsarcosine.
1. Materials:
-
Purified protein stock solution (e.g., monoclonal antibody at >10 mg/mL)
-
N-stearoylsarcosine stock solution (e.g., 1% w/v in formulation buffer)
-
Formulation buffer
-
Dialysis cassettes or centrifugal filters for buffer exchange
-
Differential Scanning Calorimeter
2. Sample Preparation:
-
Prepare the final protein formulations to be tested. For example:
-
Control: Protein at 1 mg/mL in formulation buffer.
-
Test: Protein at 1 mg/mL with 0.02% (w/v) N-stearoylsarcosine in formulation buffer.
-
-
Perform buffer exchange for all samples against the final formulation buffer to ensure matched buffer conditions.
-
Degas all solutions immediately before loading into the DSC instrument to prevent bubble formation.
3. DSC Instrument Setup and Run:
-
Set the instrument parameters:
-
Start Temperature: 25°C
-
End Temperature: 100°C
-
Scan Rate: 60°C/hour
-
-
Load the reference cell with the formulation buffer (containing N-stearoylsarcosine for the test sample).
-
Load the sample cell with the protein formulation.
-
Equilibrate the system at the starting temperature for 15 minutes.
-
Initiate the temperature scan.
4. Data Analysis:
-
Subtract the buffer-only scan from the sample scan to obtain the protein-specific heat capacity curve.
-
Fit the data to a suitable model to determine the melting temperature (Tm), which is the peak of the unfolding transition.
-
Compare the Tm values between the control and N-stearoylsarcosine-containing formulations. An increase in Tm indicates enhanced thermal stability.
Figure 2: Workflow for assessing protein thermal stability using DSC.
Protocol 2: Quantification of Protein Aggregates by Size Exclusion Chromatography (SEC)
This protocol describes the use of SEC to separate and quantify soluble aggregates in protein formulations.
1. Materials:
-
Protein formulations (as prepared in Protocol 1) subjected to stress (e.g., thermal, agitation).
-
SEC column suitable for the molecular weight of the protein (e.g., with a fractionation range of 10-1,000 kDa for a monoclonal antibody).
-
HPLC or UHPLC system with a UV detector.
-
Mobile phase: A non-denaturing buffer, typically the formulation buffer with an appropriate salt concentration (e.g., 150 mM NaCl) to minimize non-specific interactions with the column matrix.[1]
2. Method:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Filter the protein samples through a 0.22 µm filter to remove any large particulates.
-
Inject a defined volume of the protein sample (e.g., 20 µL) onto the column.
-
Monitor the elution profile at 280 nm.
-
Collect and analyze the chromatogram.
3. Data Analysis:
-
Identify the peaks corresponding to the monomer and aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the area under each peak.
-
Calculate the percentage of monomer and aggregates using the following formulas:
-
% Monomer = (Area of Monomer Peak / Total Area of All Peaks) x 100
-
% Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
-
Compare the percentage of aggregates in the control and N-stearoylsarcosine-containing formulations.
Figure 3: Experimental workflow for SEC analysis of protein aggregates.
Protocol 3: Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)
This protocol details the use of DLS to monitor changes in particle size distribution as an indicator of aggregation.
1. Materials:
-
Protein formulations (as prepared in Protocol 1) before and after stress.
-
Dynamic Light Scattering instrument.
-
Low-volume disposable cuvettes.
2. Method:
-
Set the instrument parameters, including temperature and measurement angle.
-
Pipette the protein sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement to obtain the correlation function of the scattered light intensity fluctuations.
3. Data Analysis:
-
The instrument software will analyze the correlation function to generate a particle size distribution.
-
Determine the mean particle diameter (Z-average) and the polydispersity index (PDI). An increase in the mean particle diameter and PDI after stress indicates the formation of aggregates.
-
Compare the size distribution profiles of the control and N-stearoylsarcosine-containing formulations to assess the extent of aggregation.
Figure 4: Principle of DLS for detecting protein aggregation.
References
Application Note: Quantitative Analysis of Stearoyl Sarcosine using High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the quantitative analysis of stearoyl sarcosine (B1681465) using High-Performance Liquid Chromatography (HPLC). Stearoyl sarcosine, an N-acyl amino acid, is utilized as a surfactant and conditioning agent in various cosmetic and personal care products.[1][2] The developed method employs a reversed-phase C18 column with gradient elution and UV detection at a low wavelength. An alternative detection method using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is also discussed for enhanced sensitivity, as this compound lacks a strong UV chromophore.[3][4] This method is suitable for quality control, formulation development, and research applications in the pharmaceutical and cosmetic industries.
Introduction
This compound is synthesized from the condensation of stearic acid, a long-chain fatty acid, and sarcosine (N-methylglycine), an amino acid derivative.[5] Its amphiphilic nature imparts excellent foaming and cleansing properties while being mild to the skin.[2] Accurate quantification of this compound is crucial for ensuring product quality and performance. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of such compounds.[6][7] This protocol details a reversed-phase HPLC method tailored for the analysis of this long-chain N-acyl amino acid.
Experimental
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, and column oven
-
UV-Vis Detector or Diode Array Detector (DAD)
-
Optional: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
-
Syringe filters (0.45 µm, PTFE or nylon)
Chromatographic Conditions
Based on typical methods for long-chain fatty acids and N-acyl amino acids, the following conditions are recommended:[3][6][8]
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 70% B; 5-25 min: 70% to 100% B; 25-30 min: 100% B; 30.1-35 min: 70% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 205 nm (due to the amide and carboxyl groups) |
| Alternative Detection | ELSD (Drift Tube: 50 °C, Nebulizer Gas: Nitrogen at 1.5 L/min) or CAD |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.
Sample Preparation
For a typical cosmetic formulation (e.g., a cream or lotion):
-
Accurately weigh approximately 1 gram of the sample into a 50 mL beaker.
-
Add 20 mL of a 50:50 (v/v) mixture of acetonitrile and water and stir for 15 minutes to dissolve the this compound.
-
Transfer the solution to a 25 mL volumetric flask and dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Parameters (Expected)
The following table summarizes the expected quantitative data for the validation of this method, based on performance characteristics of similar analytical procedures.
| Parameter | Expected Value |
| Retention Time (tR) | 15 - 20 minutes |
| Linearity (r²) | > 0.999 |
| Range | 10 - 200 µg/mL |
| Limit of Detection (LOD) | ~1 µg/mL (UV), <0.5 µg/mL (ELSD/CAD) |
| Limit of Quantification (LOQ) | ~3 µg/mL (UV), <1.5 µg/mL (ELSD/CAD) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound is depicted below.
The logical relationship for selecting the appropriate detector is outlined in the following diagram.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative determination of this compound in various sample matrices. The use of a C18 column with a water/acetonitrile gradient containing formic acid allows for effective separation. While low-wavelength UV detection is a viable option, employing an ELSD or CAD is recommended for applications requiring higher sensitivity. This method is readily implementable in quality control and research laboratories for the routine analysis of products containing this compound.
References
- 1. This compound | C21H41NO3 | CID 67339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sarcosine - Wikipedia [en.wikipedia.org]
- 6. hplc.eu [hplc.eu]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
Application Note: Analysis of N-Stearoylsarcosine using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of N-stearoylsarcosine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of N-stearoylsarcosine, a derivatization step is essential to facilitate its analysis by GC-MS. This document provides a detailed methodology for sample preparation, derivatization, instrument parameters, and data analysis. The presented protocol is designed for researchers, scientists, and professionals in the fields of drug development, cosmetics, and clinical diagnostics where N-stearoylsarcosine may be a target analyte.
Introduction
N-stearoylsarcosine is an N-acyl amino acid, functioning as a surfactant and cleansing agent in various cosmetic and pharmaceutical formulations. Its analysis is crucial for quality control, formulation development, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity for the identification and quantification of volatile and semi-volatile compounds.[1][2]
However, direct analysis of N-stearoylsarcosine by GC-MS is challenging due to its high molecular weight and the presence of a polar carboxylic acid group, which makes it non-volatile. To overcome this limitation, a derivatization step is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative. Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in carboxylic acids.[3][4] This application note describes a method for the analysis of N-stearoylsarcosine after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Protocol
2.1. Materials and Reagents
-
N-stearoylsarcosine standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Sample matrix (e.g., cosmetic cream, plasma)
2.2. Standard Solution Preparation
Prepare a stock solution of N-stearoylsarcosine (1 mg/mL) in methanol. From the stock solution, prepare a series of working standard solutions in the range of 1 µg/mL to 100 µg/mL by serial dilution with methanol.
2.3. Sample Preparation
The following is a general guideline for sample extraction. The specific procedure may need to be optimized based on the sample matrix.
2.3.1. From Cosmetic Formulations (Cream/Lotion):
-
Weigh 1.0 g of the formulation into a 50 mL centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate.
-
Vortex for 5 minutes to dissolve the sample.
-
Add 5 mL of deionized water and vortex for another 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate for derivatization.
2.3.2. From Biological Fluids (e.g., Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for derivatization.
2.4. Derivatization Procedure
-
To the dried extract (from standards or samples), add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
2.5. GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 150°C, hold for 2 min |
| Ramp 1: 10°C/min to 300°C, hold for 10 min | |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Interface Temperature | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-600 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
3.1. Expected Retention Time and Mass Spectra
The derivatization of N-stearoylsarcosine with BSTFA results in the formation of its trimethylsilyl (B98337) (TMS) ester. The expected retention time and key mass spectral fragments are summarized below.
Table 1: Expected GC-MS Data for TMS-derivatized N-Stearoylsarcosine
| Compound | Derivative | Expected Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| N-stearoylsarcosine | TMS Ester | ~18.5 | 427 | 412, 312, 284, 144, 73 |
Note: Retention times are approximate and can vary depending on the specific GC column and conditions.
3.2. Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion against the concentration of the N-stearoylsarcosine standards. Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.
Table 2: Example of Ions for SIM Mode
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| N-stearoylsarcosine-TMS | 412 | 312, 144 |
Diagrams
4.1. Experimental Workflow
Caption: Workflow for the GC-MS analysis of N-stearoylsarcosine.
4.2. Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation of TMS-derivatized N-stearoylsarcosine.
Conclusion
This application note provides a detailed and robust protocol for the analysis of N-stearoylsarcosine by GC-MS following a silylation derivatization step. The method is suitable for the qualitative and quantitative determination of N-stearoylsarcosine in various matrices. The provided experimental workflow, instrument parameters, and expected data will serve as a valuable resource for researchers and scientists in relevant fields. Optimization of the sample preparation and instrumental conditions may be required for specific applications and matrices.
References
- 1. GC-MS Uses of Mass spectrometry applications of mass spectrometry in analysis maass spectrometer connected to gas chromatograph investigating molecular structure identification of compounds from mass spectra Doc Brown's advanced level organic chemistry revision notes [docbrown.info]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stearoyl Sarcosine Concentration for Protein Extraction
Welcome to the technical support center for optimizing stearoyl sarcosine (B1681465) in protein extraction. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Introduction to Stearoyl Sarcosine in Protein Extraction
This compound is an N-acyl amino acid-based anionic surfactant. Its structure consists of a long C18 stearoyl hydrophobic tail and a hydrophilic sarcosine (N-methylglycine) headgroup. This amphipathic nature allows it to effectively disrupt cell membranes and solubilize proteins, particularly membrane-associated proteins. Compared to the more commonly used sodium lauroyl sarcosinate (Sarkosyl), this compound's longer acyl chain imparts greater hydrophobicity, which can be advantageous for extracting highly hydrophobic proteins. However, this also affects its solubility and critical micelle concentration (CMC).
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for optimizing its use in protein extraction protocols.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₁NO₃ | --INVALID-LINK-- |
| Molar Mass | 355.56 g/mol | --INVALID-LINK-- |
| Melting Point | 65-66.5 °C | --INVALID-LINK-- |
| Appearance | Waxy solid | --INVALID-LINK-- |
| Estimated Critical Micelle Concentration (CMC) | ~0.082 mM | Based on 1-stearoyl-2-lyso-sn-glycero-3-phosphatidic acid |
Experimental Protocols
While specific protocols for this compound in protein extraction are not widely published, the following protocols, adapted from methods using the similar detergent sodium lauroyl sarcosinate (Sarkosyl), provide a strong starting point for optimization.
Protocol 1: General Protein Extraction from Cultured Cells
This protocol is a starting point for the extraction of total cellular proteins.
Materials:
-
Cell pellet
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease Inhibitor Cocktail.
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Vortex briefly to mix.
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing. For difficult-to-lyse cells, a brief sonication on ice can be performed.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, containing the solubilized proteins, to a new tube.
-
Downstream Processing: The protein extract is now ready for downstream applications such as quantification, SDS-PAGE, or immunoprecipitation.
Protocol 2: Solubilization of Membrane Proteins
This protocol is designed for the enrichment of membrane proteins.
Materials:
-
Isolated cell membranes
-
Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 10% glycerol (B35011), 0.5-2.0% (w/v) this compound, Protease Inhibitor Cocktail.
-
Ultracentrifuge
Procedure:
-
Membrane Resuspension: Resuspend the isolated membrane pellet in Solubilization Buffer.
-
Detergent Optimization: Test a range of this compound concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%) to determine the optimal concentration for solubilizing your protein of interest while minimizing denaturation.
-
Solubilization: Incubate the mixture for 1-2 hours at 4°C with gentle agitation.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet unsolubilized membrane fragments.
-
Supernatant Collection: The supernatant contains the solubilized membrane proteins.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | Incomplete cell lysis. | Increase the concentration of this compound in increments of 0.25%.Increase incubation time or include a brief sonication step. |
| Protein degradation. | Ensure protease inhibitors are fresh and used at the recommended concentration.Perform all steps at 4°C. | |
| Protein Precipitation | Low solubility of this compound at low temperatures. | Perform the extraction at room temperature for a shorter duration.Ensure the buffer pH is slightly alkaline (pH 8.0-9.0) to improve solubility. |
| Protein aggregation. | Add a reducing agent (e.g., DTT or BME) to the lysis buffer.Include glycerol (10-20%) in the buffer to enhance protein stability. | |
| Interference with Downstream Assays | Detergent interference with protein quantification assays (e.g., Bradford). | Use a detergent-compatible protein assay such as the BCA assay. |
| Interference with affinity chromatography (e.g., Ni-NTA). | Reduce the this compound concentration to the minimum required for solubilization.Perform a buffer exchange or dialysis to remove excess detergent before chromatography.[1] | |
| Interference with mass spectrometry. | Detergent removal is necessary before MS analysis. Methods include gel filtration, dialysis, or specialized detergent removal resins.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
The optimal concentration is protein-dependent and should be determined empirically. A good starting point is typically above the CMC (~0.082 mM or ~0.003% w/v), with a working range of 0.5% to 2.0% (w/v) often being effective.
Q2: Can this compound be used for extracting protein complexes?
As an anionic detergent, this compound can be more denaturing than non-ionic detergents. However, it is considered milder than SDS. Its ability to preserve protein complexes should be evaluated on a case-by-case basis.
Q3: How does this compound compare to sodium lauroyl sarcosinate (Sarkosyl)?
This compound has a longer hydrophobic tail (C18 vs. C12), making it more hydrophobic. This may be beneficial for solubilizing very hydrophobic proteins but can also lead to lower solubility, especially at colder temperatures.
Q4: At what temperature should I perform the extraction?
Due to its long acyl chain, this compound may have reduced solubility at 4°C. If you observe precipitation, consider performing the extraction at room temperature for a shorter period (e.g., 30-60 minutes).
Q5: How can I remove this compound after extraction?
Methods for detergent removal include dialysis, size-exclusion chromatography, and the use of hydrophobic adsorption resins.[2] The choice of method depends on the downstream application and the properties of the protein of interest.
Visualizations
Experimental Workflow for Protein Extraction
Caption: A generalized workflow for protein extraction using this compound.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell signaling pathways regulating growth and proliferation. Its extraction and study often require the use of detergents.
References
Preventing precipitation of N-stearoylsarcosine in buffer solutions
Welcome to the technical support center for N-stearoylsarcosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of N-stearoylsarcosine in buffer solutions, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-stearoylsarcosine and why is it prone to precipitation?
N-stearoylsarcosine is an anionic surfactant, a modified fatty acid where the stearoyl group (a C18 fatty acid) is linked to sarcosine. Its amphiphilic nature, with a long hydrophobic alkyl chain and a hydrophilic carboxylate head group, drives its aggregation in aqueous solutions to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). Precipitation can occur when the concentration of N-stearoylsarcosine exceeds its solubility limit in a given buffer system. This solubility is highly dependent on factors such as pH, temperature, and the presence of other ions.
Q2: What is the pKa of N-stearoylsarcosine and how does it affect solubility?
Q3: How does temperature influence the solubility of N-stearoylsarcosine?
For most solid solutes, solubility increases with temperature. While specific data for N-stearoylsarcosine is limited, related N-acyl sarcosinates show a temperature-dependent Critical Micelle Concentration (CMC). It is generally recommended to warm the solution gently to aid in the dissolution of N-stearoylsarcosine and its sodium salt. However, be aware that a solution prepared at a higher temperature may precipitate upon cooling if the concentration exceeds the solubility limit at the lower temperature.
Q4: What is the Critical Micelle Concentration (CMC) of N-stearoylsarcosine?
The specific CMC of N-stearoylsarcosine is not well-documented under various conditions. However, for a related compound, N-lauroylsarcosine (with a shorter C12 alkyl chain), the CMC is approximately 14.6 mM at 20-25°C. Generally, the CMC of surfactants decreases as the length of the hydrophobic alkyl chain increases. Therefore, the CMC of N-stearoylsarcosine is expected to be lower than that of N-lauroylsarcosine.
Q5: Which type of buffer is best to use with N-stearoylsarcosine?
The choice of buffer can significantly impact the solubility of N-stearoylsarcosine.
-
Phosphate (B84403) buffers: While widely used, phosphate ions can sometimes interact with certain compounds, potentially leading to precipitation.
-
Tris buffers: Tris buffers are often a good alternative as they are less likely to cause precipitation with many compounds.
Ultimately, the optimal buffer will depend on the specific requirements of your experiment. It is advisable to perform a small-scale compatibility test with your chosen buffer system.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon addition of N-stearoylsarcosine to the buffer | The concentration exceeds the solubility limit at the current pH and temperature. | - Ensure the buffer pH is well above the estimated pKa of N-stearoylsarcosine (aim for pH > 7.5).- Gently warm the buffer solution (e.g., to 37-45°C) before and during the addition of N-stearoylsarcosine. - Add N-stearoylsarcosine powder slowly to the buffer while stirring vigorously. |
| Cloudiness or precipitation after the solution cools down | The concentration is above the solubility limit at the lower temperature. | - Prepare a more dilute stock solution.- Store the stock solution at the temperature of use, if possible, or re-dissolve the precipitate by gentle warming before use.- Consider the use of co-solvents to increase solubility. |
| Precipitation when mixing with other reagents | Interaction with other components in the solution (e.g., divalent cations, proteins). | - Perform a compatibility test by mixing N-stearoylsarcosine with each component of your final solution individually.- If precipitation occurs with a specific component, consider using an alternative reagent or adjusting the order of addition. |
| Inconsistent results between experiments | Variability in solution preparation leading to different effective concentrations of soluble N-stearoylsarcosine. | - Standardize the solution preparation protocol, including the rate of addition, stirring speed, and temperature.- Prepare a fresh stock solution for each set of critical experiments. |
Data Presentation
Table 1: Physicochemical Properties of N-stearoylsarcosine and a Related Surfactant
| Property | N-stearoylsarcosine | N-lauroylsarcosine Sodium Salt (for comparison) |
| Molecular Weight | 355.56 g/mol | 293.38 g/mol |
| pKa | Estimated to be slightly lower than stearic acid (pKa ~5.1-5.6) | ~3.6 |
| Aqueous Solubility | Sparsely soluble in water, solubility increases in alkaline conditions. | 100 mg/mL in water (can be slightly hazy) |
| Critical Micelle Concentration (CMC) | Expected to be < 14.6 mM | ~14.6 mM (20-25°C) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM N-stearoylsarcosine Stock Solution in Tris Buffer
This protocol describes the preparation of a 10 mM stock solution of N-stearoylsarcosine in 50 mM Tris buffer, pH 8.0.
Materials:
-
N-stearoylsarcosine powder
-
Tris base
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Magnetic stirrer and stir bar
-
Heated magnetic stir plate
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the Tris Buffer:
-
Dissolve the appropriate amount of Tris base in deionized water to achieve a final concentration of 50 mM.
-
Adjust the pH to 8.0 using HCl.
-
Bring the final volume to the desired amount with deionized water.
-
-
Dissolve N-stearoylsarcosine:
-
Gently warm the 50 mM Tris buffer (pH 8.0) to approximately 40-45°C on a heated magnetic stir plate with gentle stirring.
-
Slowly add 3.56 mg of N-stearoylsarcosine powder per mL of buffer to achieve a 10 mM solution.
-
Continue stirring until the powder is completely dissolved. The solution should be clear. If it remains hazy, continue gentle warming and stirring for a longer period.
-
-
Sterilization and Storage:
-
Allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Store the stock solution at 4°C. If precipitation occurs upon cooling, gently warm the solution to redissolve before use. For long-term storage, aliquoting and storing at -20°C is recommended.
-
Visualizations
Caption: Experimental workflow for preparing N-stearoylsarcosine solution.
Caption: Troubleshooting logic for N-stearoylsarcosine precipitation.
Technical Support Center: Troubleshooting Stearoyl Sarcosine Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the interference of stearoyl sarcosine (B1681465) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is stearoyl sarcosine and why is it used in biochemical assays?
A1: this compound is an anionic surfactant. It consists of a long hydrophobic stearoyl tail and a hydrophilic sarcosine headgroup. In biochemical assays, it is sometimes used as a stabilizing agent for proteins, to prevent non-specific binding to surfaces, or as a component of lysis buffers.
Q2: How can this compound interfere with my assay?
A2: this compound can interfere with biochemical assays through several mechanisms:
-
Micelle Formation: Above its Critical Micelle Concentration (CMC), this compound molecules aggregate to form micelles. These micelles can entrap analytes, enzymes, substrates, or detection molecules, making them unavailable for the assay reaction. This is a common issue with surfactants.
-
Protein Denaturation: As a detergent, it can disrupt protein structure, leading to loss of enzyme activity or antibody binding affinity. Anionic surfactants, in particular, can cause a significant decrease in enzyme activity.[1]
-
Non-specific Binding: While often used to prevent non-specific binding, at certain concentrations, it can promote it or interfere with the intended blocking of surfaces.
-
Alteration of Reaction Kinetics: It can directly interact with enzymes and alter their kinetic parameters (Km and Vmax).[1]
-
Interference with Detection: In fluorescence-based assays, micelles can cause light scattering. In assays involving protein quantification, it can interfere with reagents like those used in the bicinchoninic acid (BCA) assay.
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. For surfactants with a stearoyl (C18) acyl chain, the CMC is typically in the low millimolar to high micromolar range. For instance, a structurally similar surfactant, 1-stearoyl-2-lyso-sn-glycero-3-phosphatidic acid, has a CMC of 0.082 mM in water at 25°C. This value can be used as an estimate for this compound. Knowing the CMC is crucial because interference often becomes more pronounced at concentrations above this value due to micelle formation.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating interference from this compound in various types of biochemical assays.
Issue 1: High Background or False Positives in ELISA
Symptoms:
-
High signal in negative control wells.
-
Low signal-to-noise ratio.
-
Apparent target detection in the absence of the target.
Possible Causes:
-
This compound is facilitating the non-specific binding of detection antibodies or enzyme conjugates to the plate surface.
-
It is interfering with the blocking agent, rendering it ineffective.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in ELISA.
Mitigation Strategies:
-
Introduce a Competing Non-ionic Surfactant: Add a mild, non-ionic detergent like Tween-20 to your wash buffers and antibody dilution buffers, typically at a concentration of 0.05%.[2] This can help to displace this compound from non-specific binding sites.
-
Optimize Blocking: Increase the concentration of your blocking protein (e.g., Bovine Serum Albumin - BSA) or try a different blocking agent. A combination of a protein blocker and a non-ionic detergent can be effective.
-
Reduce this compound Concentration: If possible, dilute your sample to reduce the final concentration of this compound to below its estimated CMC (around 0.082 mM).
-
Sample Clean-up: If the sample contains high concentrations of this compound, consider a buffer exchange step using methods like dialysis or gel filtration columns to move the analyte into a more assay-friendly buffer.[3]
Issue 2: Signal Loss or Quenching in Fluorescence-Based Assays
Symptoms:
-
Lower than expected fluorescence intensity in positive controls.
-
A dose-dependent decrease in signal with increasing sample (and this compound) concentration.
Possible Causes:
-
Micellar entrapment of the fluorophore or fluorescently labeled reagent.
-
Light scattering by this compound micelles.
-
Denaturation of fluorescent proteins.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Mitigation Strategies:
-
Add a Non-ionic Surfactant: Low concentrations (e.g., 0.01%) of a non-ionic surfactant like Triton X-100 can help prevent the formation of interfering this compound micelles and reduce non-specific interactions.
-
Change Fluorophore: Consider using a "red-shifted" fluorophore that excites and emits at longer wavelengths, as this can reduce interference from light scattering.
-
Sample Dilution: Diluting the sample to bring the this compound concentration below its CMC is a primary strategy.
-
Run a Counter-Screen: Test for autofluorescence of your compound in the absence of the fluorescent reporter to rule out false positives.[4]
Issue 3: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Unexpected cytotoxicity.
-
Altered cellular morphology.
Possible Causes:
-
Disruption of cell membranes by the surfactant properties of this compound.
-
Interference with signaling pathways by altering membrane protein conformation or lipid raft integrity. Surfactants can affect cell signaling and signal transmission.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cell-based assay interference.
Mitigation Strategies:
-
Determine the Non-Toxic Concentration Range: Perform a dose-response experiment to determine the highest concentration of this compound that does not affect cell viability or morphology.
-
Reduce Exposure Time: Minimize the time that cells are exposed to this compound.
-
Include Serum or BSA: If compatible with the assay, the presence of serum or bovine serum albumin (BSA) in the media can help to sequester the surfactant and reduce its effective concentration at the cell membrane.
-
Wash Steps: Include thorough but gentle wash steps after sample addition to remove as much of the this compound as possible before downstream processing.
Data Presentation
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale/Reference |
| Molecular Formula | C21H41NO3 | PubChem CID: 67339 |
| Molecular Weight | 355.58 g/mol | PubChem CID: 67339 |
| Classification | Anionic Surfactant | Chemical Structure |
| Estimated CMC | ~0.082 mM (~29.1 µg/mL) | Based on the CMC of 1-stearoyl-2-lyso-sn-glycero-3-phosphatidic acid. |
Table 2: Concentration-Dependent Effects of Anionic Surfactants on Enzyme Activity (Hypothetical Data for Illustrative Purposes)
This table illustrates the expected impact of an anionic surfactant like this compound on enzyme activity. Users should generate their own data for their specific enzyme and assay conditions.
| Surfactant Concentration (mM) | Relative to CMC | % Enzyme Activity | Observations |
| 0 | - | 100 | Baseline activity |
| 0.01 | Below CMC | 95 | Minimal impact |
| 0.05 | Below CMC | 85 | Slight inhibition |
| 0.1 | Above CMC | 50 | Significant inhibition, likely due to micelle formation and protein interaction.[1] |
| 0.5 | Well Above CMC | 20 | Strong inhibition/denaturation |
| 1.0 | Well Above CMC | <10 | Near complete loss of activity |
Experimental Protocols
Protocol 1: Detergent Titration to Mitigate Interference in ELISA
Objective: To determine the optimal concentration of a non-ionic detergent (e.g., Tween-20) to add to assay buffers to reduce non-specific binding caused by this compound without inhibiting the specific antibody-antigen interaction.
Methodology:
-
Prepare a Detergent Dilution Series: Prepare a series of dilutions of Tween-20 in your standard assay buffer (e.g., 1%, 0.5%, 0.1%, 0.05%, 0.025%, 0.01%, and 0%).
-
Set up the ELISA Plate:
-
Coat the plate with your capture antibody or antigen as per your standard protocol.
-
Block the plate.
-
-
Test Conditions:
-
Positive Control Wells: Add your target analyte at a mid-range concentration.
-
Negative Control Wells: Add sample buffer without the analyte.
-
To both positive and negative control wells, add your sample containing the interfering concentration of this compound.
-
-
Add Detergent Dilutions: To the appropriate wells, add the different concentrations of the Tween-20 dilution series.
-
Complete the ELISA: Proceed with the remaining steps of your ELISA protocol (incubation with detection antibody, enzyme conjugate, substrate, and reading the plate).
-
Data Analysis:
-
Calculate the signal-to-noise ratio (Signal of Positive Control / Signal of Negative Control) for each detergent concentration.
-
The optimal Tween-20 concentration is the one that provides the highest signal-to-noise ratio, indicating a reduction in background without a significant loss of specific signal.
-
Protocol 2: Assay Validation by Spike and Recovery
Objective: To assess whether this compound is interfering with the quantification of the analyte in a sample matrix.
Methodology:
-
Prepare Spiked Samples:
-
Take your sample matrix containing a known (or zero) concentration of your analyte.
-
Divide the sample into two aliquots.
-
To one aliquot, add a known concentration of your analyte (the "spike").
-
To both aliquots, add the concentration of this compound that is present in your test samples.
-
-
Run the Assay: Analyze the spiked and unspiked samples using your standard assay protocol.
-
Calculate Recovery:
-
% Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spike] x 100
-
-
Data Interpretation:
-
A recovery rate between 80-120% generally indicates that there is no significant interference from the this compound at that concentration.
-
A recovery rate below 80% suggests that this compound is causing signal suppression.
-
A recovery rate above 120% suggests that this compound is causing signal enhancement.
-
Mandatory Visualization
Signaling Pathway Interference
Caption: Potential mechanisms of this compound interference in a cell signaling pathway.
References
- 1. Stability and kinetic behaviour of some enzymes in surfactant environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seracare.com [seracare.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Surfactant Effect on Intercellular Transport of DNA, Proteins, and Electrolytes – TechConnect Briefs [briefs.techconnect.org]
How to remove stearoyl sarcosine from protein samples
An essential, yet often challenging, step in protein purification is the removal of detergents used for solubilization, such as stearoyl sarcosine (B1681465) (also known as Sarkosyl). Incomplete removal can interfere with downstream applications, while aggressive methods can lead to protein precipitation and loss of function. This technical support center provides detailed guides and answers to frequently asked questions to help researchers navigate this critical process.
Frequently Asked Questions (FAQs)
Q1: What is stearoyl sarcosine and why is it used in protein sample preparation?
This compound is an anionic detergent employed to solubilize proteins, particularly those that are difficult to express in a soluble form and accumulate in inclusion bodies within expression hosts like E. coli.[1][2][3] Its utility lies in its ability to gently extract natively folded proteins from these aggregates without the harsh denaturation often caused by agents like urea (B33335) or guanidine (B92328) hydrochloride.[4][5]
Q2: Why is it necessary to remove this compound from protein samples?
The presence of detergents, including this compound, can interfere with a variety of downstream analytical and preparative techniques.[6] For instance, it can disrupt protein binding in affinity chromatography (e.g., His-tagged proteins on Ni-NTA columns), compromise the results of immunoassays like ELISA and isoelectric focusing (IEF), and interfere with mass spectrometry analysis.[7][8] Therefore, its removal is crucial for obtaining pure, functional protein for further study.
Q3: What are the primary methods for removing this compound?
Several well-established methods can be used to remove this compound, each with its own advantages and limitations. The most common techniques include:
-
Dialysis: A size-based separation method where small detergent monomers pass through a semi-permeable membrane, leaving the larger protein behind.[8][9]
-
Gel Filtration Chromatography (Size-Exclusion Chromatography): Separates molecules based on size, allowing the larger protein to elute while smaller detergent molecules are retained in the porous resin.[10][11]
-
Ion-Exchange Chromatography (IEX): Exploits differences in charge to separate the anionic detergent from the protein of interest.[12][13]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity, a property that can be modulated by salt concentrations.[14][15]
-
Precipitation: Uses agents like acetone (B3395972) or trichloroacetic acid (TCA) to precipitate the protein, which is then separated from the detergent-containing supernatant by centrifugation.[16][17]
-
Specialized Detergent Removal Resins: Commercially available resins designed to specifically bind and remove various types of detergents with high efficiency.[6][8]
Q4: How do I choose the best removal method for my specific protein?
The optimal method depends on the properties of your protein (e.g., size, charge, stability), the initial concentration of this compound, and the requirements of your downstream application. For sensitive proteins, milder methods like dialysis or gel filtration are often preferred.[10] If the protein has a known charge at a specific pH, ion-exchange chromatography can be highly effective.[18] For robust proteins or when speed is critical, precipitation might be suitable, though the risk of denaturation is higher.[16] A comparison of these methods is provided in the table below.
Q5: How can I confirm that the this compound has been successfully removed?
Verifying the removal of this compound is essential. This can be done by ensuring that the downstream application that was previously inhibited by the detergent now works as expected (e.g., successful binding to an affinity column). For more quantitative analysis, techniques like mass spectrometry can be used to detect residual detergent in the final protein sample.
Troubleshooting Guide
This guide addresses common problems encountered during the removal of this compound.
| Problem | Potential Cause | Suggested Solution |
| Protein precipitates after detergent removal. | The protein's solubility is dependent on the presence of the detergent. | - Attempt to remove the detergent more gradually (e.g., stepwise dialysis against decreasing concentrations of this compound).- Exchange this compound with a different, more downstream-compatible detergent or solubilizing agent (e.g., amphipols) instead of removing it completely.[19]- Optimize buffer conditions (pH, ionic strength, additives like glycerol (B35011) or arginine) to enhance protein stability. |
| Low protein recovery after purification. | The protein is being lost during the removal process. | - For Chromatography (IEX, HIC, Gel Filtration): Ensure buffer conditions are optimized for binding (IEX, HIC) and that the column resin is appropriate for the protein's size (Gel Filtration).[11][20] Check for nonspecific binding to the column matrix.- For Dialysis: Check for leaks in the dialysis tubing. Ensure the molecular weight cut-off (MWCO) of the membrane is significantly smaller than your protein to prevent its loss.- For Precipitation: The protein pellet may be difficult to fully resuspend. Try different resuspension buffers or use sonication. Note that some protein loss is common with this method.[17] |
| Residual detergent interferes with downstream applications (e.g., Ni-NTA binding). | Incomplete removal of this compound. | - Increase the duration or number of buffer exchanges during dialysis.[7]- Use a longer column or a slower flow rate for gel filtration to improve separation.[21]- Employ a high-efficiency commercial detergent removal resin.[6]- For affinity chromatography, consider adding a non-ionic detergent like Triton X-100 to form mixed micelles, which can reduce interference with some resins.[2][22] |
| Nucleic acid contamination in the final sample. | This compound can co-extract nucleic acids along with proteins from inclusion bodies.[1] | - Treat the sample with DNase/RNase prior to the final purification steps.- Utilize ion-exchange chromatography, as nucleic acids are highly negatively charged and will bind strongly to anion exchangers, allowing for separation from many proteins.[20] |
Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Dialysis | Size-based separation via a semi-permeable membrane.[8] | Gentle, preserves protein activity; simple setup. | Time-consuming[9]; requires large volumes of buffer; may not be effective for detergents with low CMCs. | Sensitive proteins; applications where buffer exchange is also needed. |
| Gel Filtration (SEC) | Size-based separation through a porous column matrix.[23] | Mild conditions[10]; good for buffer exchange; highly reproducible. | Can cause sample dilution; requires a chromatography system; limited sample volume capacity.[24] | Purifying proteins from smaller molecules; buffer exchange. |
| Ion-Exchange (IEX) | Separation based on net surface charge.[25] | High resolution and capacity; can remove other charged contaminants (e.g., DNA).[12][20] | Requires knowledge of the protein's pI; protein must be stable in low-salt binding buffer. | Proteins with a known pI that differs from the detergent's charge. |
| Hydrophobic Interaction (HIC) | Separation based on surface hydrophobicity.[26] | Can remove protein aggregates; often used after IEX as a polishing step.[14] | Requires high salt concentrations for binding, which may destabilize some proteins. | Purification protocols where proteins are already in high-salt buffers. |
| Precipitation | Differential solubility in organic solvents or acids. | Fast and simple; concentrates the protein. | High risk of irreversible protein denaturation and aggregation; pellet can be hard to resolubilize. | Robust proteins; when sample concentration is also desired. |
| Detergent Removal Resins | High-affinity binding of detergent molecules to a specialized resin.[6] | Highly efficient (>95%)[6]; high protein recovery; can remove a broad range of detergents. | Can be more expensive than traditional methods; may have limited capacity. | Samples requiring very low final detergent concentrations, such as for mass spectrometry. |
Experimental Protocols & Workflows
General Workflow for this compound Removal
The following diagram illustrates a typical decision-making workflow for selecting and implementing a detergent removal strategy.
Caption: Decision workflow for selecting a this compound removal method.
Protocol 1: Removal by Dialysis
This protocol is suitable for removing this compound from protein samples in a gentle manner.
-
Prepare Dialysis Buffer: Prepare a large volume (at least 100 times your sample volume) of a buffer suitable for your protein's stability and your downstream application. Ensure this buffer does not contain this compound.
-
Hydrate Dialysis Tubing: Cut the required length of dialysis tubing (with an appropriate MWCO) and prepare it according to the manufacturer's instructions.
-
Load Sample: Load your protein sample into the dialysis tubing and securely close both ends with clips, leaving some space for potential buffer influx.
-
Perform Dialysis: Place the sealed tubing into a beaker containing the dialysis buffer. Stir the buffer gently with a magnetic stir bar at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for 4-6 hours. Change the dialysis buffer completely. Repeat the buffer exchange at least two more times to ensure efficient removal.[7] A common schedule is one change after 4 hours, followed by an overnight dialysis with a final buffer change.
-
Recover Sample: Carefully remove the tubing from the buffer, and aspirate the protein sample.
Protocol 2: Removal by Gel Filtration (Size-Exclusion Chromatography)
This method is effective for both detergent removal and buffer exchange.
-
Column Selection: Choose a gel filtration resin with a fractionation range appropriate for separating your protein from the small this compound monomers (e.g., Sephadex G-25 or equivalent).[10][23]
-
Equilibration: Equilibrate the column with at least 2-3 column volumes of your desired final buffer (without detergent) at a flow rate recommended by the manufacturer.
-
Sample Application: Load your protein sample onto the column. The sample volume should typically not exceed 5% of the total column volume for good resolution.[11]
-
Elution: Begin isocratic elution with the equilibration buffer.
-
Fraction Collection: Collect fractions as the sample passes through the column. The protein, being larger, will elute first in the void volume, while the this compound monomers will be retarded and elute later. Monitor the elution profile using UV absorbance at 280 nm.
-
Pool Fractions: Pool the fractions containing your purified protein.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve issues during the detergent removal process.
Caption: A logical flowchart for troubleshooting common issues.
References
- 1. Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Springer Nature Experiments [experiments.springernature.com]
- 2. US5240834A - Solubilization of protein after bacterial expression using sarkosyl - Google Patents [patents.google.com]
- 3. Insoluble protein purification with sarkosyl: facts and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. research.fredhutch.org [research.fredhutch.org]
- 13. lcms.cz [lcms.cz]
- 14. Hydrophobic Interaction Chromatography | Sartorius [sartorius.co.kr]
- 15. bio-rad.com [bio-rad.com]
- 16. Protein Precipitation Methods for Proteomics [biosyn.com]
- 17. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. purolite.com [purolite.com]
- 19. researchgate.net [researchgate.net]
- 20. uni-onward.com.tw [uni-onward.com.tw]
- 21. researchgate.net [researchgate.net]
- 22. Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 脱塩とゲル濾過クロマトグラフィー | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. doras.dcu.ie [doras.dcu.ie]
- 25. harvardapparatus.com [harvardapparatus.com]
- 26. Hydrophobic Interaction Chromatography | Sartorius [sartorius.com]
Technical Support Center: Enhancing the Stability of Stearoyl Sarcosine Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of stearoyl sarcosine (B1681465) formulations. Addressing common challenges encountered during experimental work, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the robustness and efficacy of your formulations.
Troubleshooting Guides
Formulation instability can manifest in various ways, including crystallization, phase separation, and chemical degradation. This section provides a question-and-answer format to directly address and resolve these common issues.
Issue 1: Crystallization or Precipitation of Stearoyl Sarcosine
Q1: My this compound formulation shows crystal formation upon cooling or over time. What are the potential causes and how can I prevent this?
A1: Crystallization of this compound is a common challenge, often stemming from its higher crystallinity compared to parent fatty acids.[1] Key factors and solutions are outlined below:
-
Cause: Supersaturation of this compound in the formulation as it cools.
-
Solution 1: Optimize Solvent System: The choice and concentration of solvents are critical.
-
Co-solvents: Incorporating co-solvents like glycols (e.g., propylene (B89431) glycol, butylene glycol) can increase the solubility of this compound and inhibit crystallization. The specific glycol and its concentration should be optimized for your formulation.
-
Esters: Cosmetic esters can also act as effective solubilizers. Experiment with different esters to find the most compatible and effective one for your system.
-
-
Solution 2: Control Cooling Rate: Rapid cooling can shock the system and induce crystallization. A slower, more controlled cooling process allows the formulation to remain homogenous.
-
Solution 3: Incorporate Crystal Growth Inhibitors: Certain polymers can interfere with the crystal lattice formation of this compound.
-
Thickeners: Polymeric thickeners such as xanthan gum or carbomers can increase the viscosity of the continuous phase, thereby hindering the movement of this compound molecules and preventing their aggregation into crystals.
-
Logical Troubleshooting Flow for Crystallization
Caption: Troubleshooting workflow for addressing this compound crystallization.
Issue 2: Phase Separation in Emulsions
Q2: My emulsion containing this compound is separating into layers. What is causing this instability and how can I fix it?
A2: Phase separation in emulsions is a sign of instability, which can be caused by several factors. As an anionic surfactant, this compound's performance is influenced by the overall formulation properties.
-
Cause 1: Inappropriate pH: The pH of the formulation can affect the charge and interfacial behavior of this compound, leading to emulsion breakdown.
-
Solution 1: pH Adjustment and Buffering:
-
Maintain the pH of the formulation in a moderately acidic to alkaline range where acyl sarcosines are known to be more stable.
-
Incorporate a buffering system to maintain a stable pH throughout the shelf life of the product.
-
-
Cause 2: Incompatible Excipients: Interactions between this compound and other ingredients can disrupt the emulsion.
-
Solution 2: Excipient Compatibility Screening:
-
Conduct compatibility studies with all excipients. Pay close attention to cationic ingredients, which can interact with the anionic this compound and cause instability.
-
-
Cause 3: Inadequate Homogenization: Insufficient shear during emulsification can result in large, unstable droplets.
-
Solution 3: Optimize Homogenization Process:
-
Increase the homogenization speed, time, or pressure to reduce droplet size and improve emulsion stability.
-
-
Cause 4: Insufficient Viscosity of the Continuous Phase: A low-viscosity external phase allows for easier movement and coalescence of droplets.
-
Solution 4: Utilize Thickeners:
-
Incorporate rheology modifiers like xanthan gum, hydroxyethylcellulose, or carbomers to increase the viscosity of the continuous phase and hinder droplet coalescence.
-
Issue 3: Chemical Degradation (Hydrolysis)
Q3: I am concerned about the long-term chemical stability of this compound in my aqueous formulation. Under what conditions is it likely to degrade, and how can I monitor this?
A3: Acyl sarcosines are generally resistant to hydrolysis in moderately acidic and alkaline conditions at room temperature. However, degradation can occur under extreme pH conditions and elevated temperatures.
-
Degradation Pathway: The primary chemical degradation pathway for this compound is the hydrolysis of the amide bond, yielding stearic acid and sarcosine.
-
Influencing Factors:
-
pH: Hydrolysis is accelerated in the presence of strong mineral acids. While stable in moderately alkaline conditions, very high pH should also be avoided.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
-
Monitoring Degradation:
-
HPLC Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to separate and quantify this compound from its degradation products (stearic acid and sarcosine).
-
pH Monitoring: Regularly measuring the pH of the formulation during stability studies can indicate if a reaction is occurring that alters the pH.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for formulating with this compound?
A: this compound is most stable in formulations with a pH in the moderately acidic to alkaline range (approximately pH 4 to 8). Strong acidic conditions should be avoided to prevent hydrolysis of the amide bond.
Q: Can this compound be used in combination with other surfactants?
A: Yes, this compound is often used in combination with other surfactants. When formulating, consider the ionic nature of the co-surfactants. Combining anionic this compound with non-ionic or other anionic surfactants is generally well-tolerated. Caution should be exercised when using cationic surfactants, as this can lead to precipitation or instability.
Q: What are some suitable thickeners to use with this compound?
A: Natural gums like xanthan gum, cellulosic derivatives such as hydroxyethylcellulose, and synthetic polymers like carbomers are commonly used and generally compatible with this compound to increase the viscosity and stability of formulations.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound in a formulation. Method parameters will need to be optimized for specific formulations.
Objective: To separate and quantify this compound from its potential degradation products, primarily stearic acid and sarcosine.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
-
Solvent B: Acetonitrile or methanol (B129727).
-
-
Gradient Program (Example):
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more hydrophobic components. A typical gradient might run from 70% B to 100% B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD) for components without a strong chromophore.
-
Sample Preparation:
-
Accurately weigh the formulation and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and chloroform).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study for Method Validation:
-
Acid Hydrolysis: Treat a sample of this compound with a strong acid (e.g., 1N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a sample with a strong base (e.g., 1N NaOH) under similar conditions.
-
Oxidative Degradation: Expose a sample to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Store a sample at a high temperature.
-
Analyze the stressed samples by HPLC to ensure the method can separate the degradation products from the parent compound.
-
HPLC Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Differential Scanning Calorimetry (DSC) for Crystallinity Assessment
Objective: To evaluate the physical stability of this compound in a formulation by monitoring changes in its crystalline structure.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the formulation into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Prepare a reference pan with the same empty pan and lid.
-
-
Thermal Program (Example):
-
Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature above the melting point of this compound (e.g., 100°C) at a controlled rate (e.g., 10°C/min). This will show any melting endotherms corresponding to crystalline material.
-
Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min). This will show any crystallization exotherms.
-
Second Heating Scan: Reheat the sample using the same heating program as the first scan. This can provide information on changes in crystallinity that occurred during the controlled cooling.
-
-
Data Analysis:
-
Analyze the thermograms for the presence of melting peaks (endotherms) in the heating scans and crystallization peaks (exotherms) in the cooling scans.
-
The area under the melting peak is proportional to the amount of crystalline material present. Changes in the peak area or temperature over time during a stability study can indicate physical instability.
-
The appearance of new peaks or shifts in peak temperatures can indicate polymorphic transformations.
-
DSC Analysis Logic
Caption: Logical flow for assessing physical stability using DSC.
Quantitative Data Summary
While specific quantitative data for this compound is not widely published, the following table provides a framework for the types of data that should be generated during formulation development and stability studies.
| Parameter | Condition | Expected Trend for Instability | Analytical Technique |
| % this compound Remaining | pH < 4 or > 9, Elevated Temperature | Decrease | HPLC |
| Appearance of Degradation Peaks | Stressed Conditions (Acid, Base, Oxidizer) | Increase in peak area | HPLC |
| Melting Enthalpy (ΔH) | Storage Time | Increase or change | DSC |
| Crystallization Temperature (Tc) | Storage Time | Shift in temperature | DSC |
| Droplet Size | Storage Time (for emulsions) | Increase | Particle Size Analysis |
| pH | Storage Time | Drift from initial value | pH Meter |
| Viscosity | Storage Time | Significant change | Viscometer |
By systematically addressing potential instability issues and employing the detailed analytical protocols provided, researchers and formulators can significantly improve the stability and performance of their this compound-containing products.
References
Technical Support Center: Stearoyl Sarcosine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stearoyl sarcosine (B1681465).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of stearoyl sarcosine?
A1: The primary degradation pathway for this compound is hydrolysis of the amide bond, which yields stearic acid and sarcosine.[1][2] While the saturated stearoyl chain is generally stable, under harsh oxidative conditions, oxidation of the fatty acid chain could theoretically occur, though this is less common than hydrolysis.
Q2: What are the most common analytical techniques for this compound and its degradation products?
A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques.[3][4][5] HPLC-MS is often used for the analysis of the intact this compound molecule and its salt forms. GC-MS is particularly useful for the analysis of the degradation product sarcosine, often requiring a derivatization step to increase its volatility.[3][5]
Q3: What are the main challenges in the analysis of this compound degradation products?
A3: A significant challenge is the accurate quantification of sarcosine in the presence of its isomers, such as α- and β-alanine, which can co-elute during chromatographic separation.[3] Derivatization techniques specific to sarcosine can help overcome this issue in GC-MS analysis.[5] For the stearic acid component, challenges can include its relatively low volatility and potential for adsorption onto analytical surfaces. Sample preparation is also critical to effectively extract and concentrate the analytes from complex matrices.[6]
Q4: How can I improve the sensitivity of my HPLC-MS method for this compound?
A4: To enhance sensitivity, consider optimizing the ionization source parameters (e.g., capillary voltage, gas temperature) and using a high-sensitivity detector like a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[7][8] Proper sample preparation to remove interfering substances and concentrate the analyte is also crucial.[6] The choice of mobile phase and column chemistry can also significantly impact sensitivity.[9]
Troubleshooting Guides
HPLC-MS Analysis of this compound
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Secondary interactions with the stationary phase- Column degradation | - Dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a column with a different stationary phase or end-capping.- Replace the column. |
| Low Signal Intensity/Poor Sensitivity | - Suboptimal ionization parameters- Matrix effects (ion suppression)- Insufficient sample concentration- Inefficient sample extraction | - Optimize ESI/APCI source conditions (e.g., nebulizer pressure, drying gas flow, fragmentor voltage).- Improve sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components.- Concentrate the sample prior to injection.- Optimize the extraction protocol for better recovery. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition- Temperature variations- Column equilibration issues- Pump malfunction | - Ensure mobile phase solvents are properly mixed and degassed.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated with the mobile phase before each run.- Check the HPLC pump for leaks and ensure proper functioning. |
| Ghost Peaks | - Carryover from previous injections- Contamination in the mobile phase or system | - Implement a robust needle wash protocol between injections.- Run blank injections to identify the source of contamination.- Use high-purity solvents and freshly prepared mobile phases. |
GC-MS Analysis of Sarcosine (Degradation Product)
| Problem | Possible Causes | Solutions |
| Co-elution with Isomers (e.g., Alanine) | - Insufficient chromatographic resolution | - Utilize a derivatization method specific to the secondary amine of sarcosine to create a unique derivative that is chromatographically separated from alanine (B10760859) derivatives.[5]- Optimize the GC temperature program for better separation.- Use a longer or different polarity GC column. |
| Poor Derivatization Efficiency | - Suboptimal reaction conditions (temperature, time)- Presence of moisture- Incorrect reagent-to-analyte ratio | - Optimize derivatization temperature and time.[3]- Ensure all glassware and solvents are anhydrous.- Optimize the amount of derivatizing agent. |
| Analyte Degradation in the Injector | - High injector temperature | - Lower the injector temperature.- Use a pulsed splitless or on-column injection technique. |
| Low Recovery During Sample Preparation | - Inefficient extraction from the sample matrix- Adsorption of the analyte to surfaces | - Optimize the extraction solvent and pH.- Use silanized glassware to minimize adsorption. |
Experimental Protocols
Protocol 1: HPLC-MS/MS for the Quantification of this compound
1. Sample Preparation (from a cosmetic formulation): a. Accurately weigh 100 mg of the sample into a 50 mL volumetric flask. b. Dissolve and dilute to volume with a solution of 80:20 (v/v) acetonitrile:water. c. Vortex for 1 minute and sonicate for 10 minutes. d. Centrifuge at 10,000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
3. MS/MS Conditions (Triple Quadrupole):
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3500 V
- Gas Temperature: 325 °C
- Gas Flow: 11 L/min
- Nebulizer Pressure: 50 psi
- MRM Transition: Monitor the transition of the precursor ion (m/z for this compound) to a specific product ion.
Protocol 2: GC-MS for the Quantification of Sarcosine (as a degradation product)
1. Sample Hydrolysis and Extraction: a. To 1 mL of the sample solution, add 1 mL of 6 M HCl. b. Heat at 110 °C for 24 hours in a sealed tube to hydrolyze the this compound. c. After cooling, neutralize the sample with 6 M NaOH. d. Extract the aqueous layer three times with diethyl ether to remove the stearic acid. e. Dry the remaining aqueous layer containing sarcosine under a stream of nitrogen.
2. Derivatization: a. To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Heat at 70 °C for 30 minutes. c. After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Conditions:
- Column: DB-5ms or similar (30 m x 0.25 mm, 0.25 µm)
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Injector Temperature: 250 °C
- Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the silylated sarcosine derivative.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: General analytical workflow for this compound and its degradation products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
Technical Support Center: Minimizing Stearoyl Sarcosine-Induced Protein Denaturation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and minimizing protein denaturation and aggregation that may be induced by the surfactant stearoyl sarcosine (B1681465). The information is structured in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is stearoyl sarcosine and why might it cause protein denaturation?
This compound is an anionic surfactant, a molecule with a hydrophobic stearoyl tail and a hydrophilic sarcosine headgroup. Surfactants are often used in biological research to solubilize proteins, particularly membrane proteins. However, at certain concentrations, the hydrophobic tail of this compound can interact with the hydrophobic core of proteins, disrupting their native three-dimensional structure and leading to denaturation and potential aggregation. This interaction is often concentration-dependent and influenced by the specific properties of the protein and the surrounding solution.
Q2: What are the visible signs of this compound-induced protein denaturation?
Visible signs of protein denaturation and aggregation include:
-
Increased turbidity or precipitation: The solution may appear cloudy or contain visible particles.
-
Loss of biological activity: For enzymes or other functional proteins, a decrease in activity can indicate denaturation.
-
Changes in spectroscopic properties: Techniques like Circular Dichroism (CD) can detect changes in the protein's secondary structure.
-
Altered chromatographic behavior: Aggregated proteins may elute differently during size-exclusion chromatography.
Q3: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound is a balance between achieving the desired effect (e.g., solubilization) and minimizing protein denaturation. It is crucial to perform a concentration titration study. A common approach is to test a range of this compound concentrations around its critical micelle concentration (CMC) and assess protein stability and activity at each concentration.
Q4: Are there alternatives to this compound that might be less denaturing?
Yes, several other surfactants are known to be milder and may be suitable alternatives depending on the application. These include non-ionic surfactants like Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), and Poloxamer 188. N-lauroyl sarcosine (sarkosyl) is also considered a milder anionic detergent compared to sodium dodecyl sulfate (B86663) (SDS).[1] The choice of surfactant should be empirically determined for each specific protein and application.
Troubleshooting Guides
Issue 1: Protein Precipitation or Aggregation Upon Addition of this compound
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | 1. Reduce the concentration of this compound. 2. Perform a systematic titration to find the lowest effective concentration. |
| Suboptimal Buffer Conditions | 1. pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain surface charge and repulsion.[2] 2. Ionic Strength: Optimize the salt concentration (e.g., 50-150 mM NaCl) to screen electrostatic interactions that can lead to aggregation.[3] |
| Temperature | 1. Perform all steps at a lower temperature (e.g., 4°C) to decrease the rate of aggregation.[3] |
| Presence of Other Destabilizing Agents | 1. Ensure all other buffer components are compatible and do not contribute to denaturation. |
Issue 2: Loss of Protein Activity After Treatment with this compound
| Potential Cause | Troubleshooting Steps |
| Protein Unfolding | 1. Add Stabilizers: Include stabilizing excipients in the buffer. 2. Co-solvents: Add co-solvents like glycerol (B35011) (5-20%), sucrose (B13894) (0.25-1 M), or trehalose (B1683222) to promote the native protein conformation.[4][5] 3. Amino Acids: Arginine and proline can act as aggregation suppressors. |
| Irreversible Denaturation | 1. If activity is not regained after removal of this compound, consider using a milder surfactant. 2. Attempt to refold the protein by dialysis or buffer exchange into a stabilizing buffer. |
| Interaction with Active Site | 1. If the protein has a known ligand or substrate, its presence during this compound treatment may protect the active site and maintain conformation. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Thermal Shift Assay (TSA)
A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), can be used to assess the effect of this compound on protein thermal stability. An increase in the melting temperature (Tm) indicates stabilization, while a decrease suggests destabilization.[6]
Materials:
-
Purified protein of interest
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument with a thermal melt function
-
Buffer of choice (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound stock solution
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, prepare reactions containing the protein at a final concentration of 2-10 µM, SYPRO Orange dye at a final concentration of 5x, and varying concentrations of this compound. Include a control with no this compound.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5-1°C per minute.
-
Monitor the fluorescence of SYPRO Orange as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. Plot the Tm values against the this compound concentration to identify the concentration that provides the highest thermal stability.
Protocol 2: Assessing Protein Secondary Structure using Circular Dichroism (CD) Spectroscopy
Circular Dichroism spectroscopy is a powerful technique to monitor changes in the secondary structure of a protein in the presence of this compound.[7]
Materials:
-
Purified protein of interest
-
CD-compatible buffer (low absorbance in the far-UV region, e.g., phosphate (B84403) buffer)
-
This compound stock solution
-
CD Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Procedure:
-
Prepare a solution of the purified protein in the CD-compatible buffer.
-
Record a baseline CD spectrum of the buffer alone.
-
Record the far-UV CD spectrum (typically 190-260 nm) of the protein solution.
-
Prepare samples of the protein with increasing concentrations of this compound.
-
Record the far-UV CD spectrum for each sample after a short incubation period.
-
Subtract the buffer baseline from each protein spectrum.
-
Analyze the changes in the CD signal, particularly at wavelengths characteristic of alpha-helices (negative bands at ~222 and 208 nm) and beta-sheets (negative band at ~218 nm), to assess the impact of this compound on the protein's secondary structure.
Data Presentation
Table 1: Example of Thermal Shift Assay Data for Optimizing this compound Concentration
| This compound Conc. (mM) | Melting Temperature (Tm) (°C) |
| 0 (Control) | 55.2 |
| 0.1 | 55.8 |
| 0.5 | 56.5 |
| 1.0 | 54.1 |
| 2.0 | 52.3 |
| 5.0 | 48.7 |
Note: This is example data. Actual results will vary depending on the protein and experimental conditions.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for protein denaturation.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. prezi.com [prezi.com]
Addressing variability in stearoyl sarcosine micelle size
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in stearoyl sarcosine (B1681465) micelle size during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is stearoyl sarcosine and why is it used to form micelles?
This compound is an N-acyl derivative of sarcosine, which is an amino acid. It is an amphiphilic molecule, meaning it has a hydrophilic (water-loving) head group and a long, hydrophobic (water-fearing) stearoyl tail. This structure allows it to self-assemble in aqueous solutions to form micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. These micelles are of particular interest in drug development as they can encapsulate poorly water-soluble drugs in their core, improving their solubility and bioavailability.
Q2: What is the expected size range for this compound micelles?
The hydrodynamic diameter of micelles formed from polysarcosine-based lipids, which are structurally similar to this compound, typically falls within the range of 10 to 25 nanometers.[1] The exact size can vary depending on the specific experimental conditions.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles will spontaneously form.[2] Below the CMC, the surfactant molecules exist primarily as individual monomers in the solution. Operating above the CMC is crucial for ensuring the formation and stability of micelles for applications like drug encapsulation. The CMC is influenced by factors such as temperature, pH, and the presence of electrolytes.[2][3][4]
Q4: How does pH affect the size of this compound micelles?
The pH of the solution can significantly impact the size and stability of this compound micelles. For amino acid-based surfactants, changes in pH can alter the charge of the hydrophilic headgroup. For instance, in a study on a glutamic acid-based surfactant, as the pH increased from 7.0 to 10.5, the micelle radii decreased.[5][6] This is attributed to changes in the headgroup charge, which affects intermolecular repulsion and, consequently, how the surfactant molecules pack into a micelle. For sarcosinate-based surfactants, viscosity, which is related to micelle structure, has been shown to be maximal in the pH range of 4.8-5.0.[7]
Q5: How does temperature influence this compound micelle size?
Temperature has a complex effect on micelle formation and size. An increase in temperature can affect the hydration of the hydrophilic head group and the structure of the water surrounding the hydrophobic tail, which can either favor or disfavor micellization. For some non-ionic surfactants, the micelle size has been observed to increase with rising temperature.[8] It is essential to control the temperature during experiments to ensure reproducibility.
Q6: What is the role of ionic strength in determining micelle size?
The ionic strength of the solution, determined by the concentration of dissolved salts, affects the electrostatic interactions between the surfactant head groups. An increase in ionic strength can shield the electrostatic repulsion between charged head groups, allowing for a more compact packing of surfactant molecules and potentially leading to changes in micelle size.[9][10][11] For some surfactants, the addition of salt leads to a decrease in the CMC.[11]
Troubleshooting Guide: Variability in Micelle Size
This guide provides a structured approach to diagnosing and resolving common issues related to inconsistent this compound micelle size, particularly when characterized by Dynamic Light Scattering (DLS).
Issue 1: High Polydispersity Index (PDI) in DLS Measurements
A high Polydispersity Index (PDI > 0.3) indicates a broad size distribution, which could be due to the presence of multiple particle populations or aggregates.
| Possible Cause | Suggested Solution |
| Presence of dust or large aggregates | Filter the sample through a 0.22 µm or 0.45 µm syringe filter directly into a clean DLS cuvette. Ensure the cuvette is dust-free. |
| Sample concentration is too high | High concentrations can lead to multiple scattering events, causing inaccurate size readings. Dilute the sample and re-measure. A good practice is to perform a dilution series to find the optimal concentration.[12] |
| Improper mixing during preparation | Ensure the this compound is fully dissolved and the solution is homogenous before measurement. Vortexing or gentle sonication can help. |
| Micelle instability | The formulation conditions (pH, ionic strength, temperature) may not be optimal, leading to aggregation. Re-evaluate and optimize these parameters. |
Issue 2: Batch-to-Batch Inconsistency in Micelle Size
Experiencing significant variations in micelle size between different experimental batches is a common challenge.
| Possible Cause | Suggested Solution |
| Variability in raw materials | Ensure the purity and consistency of the this compound and other reagents. Use materials from the same lot number if possible. |
| Inconsistent preparation protocol | Strictly adhere to the standardized protocol for micelle preparation, paying close attention to parameters like temperature, mixing speed, and duration. |
| Fluctuations in environmental conditions | Control the ambient temperature and ensure consistent pH and ionic strength of the buffers used in each batch. |
| Instrument calibration | Regularly check the calibration and performance of your DLS instrument using a known standard. |
Issue 3: Unexpectedly Large Micelle Size
Observing micelle sizes significantly larger than the expected 10-25 nm range can be indicative of aggregation.
| Possible Cause | Suggested Solution |
| Working below the Critical Micelle Temperature | Some surfactants require a minimum temperature to form stable micelles. Ensure your working temperature is appropriate. |
| Incorrect pH or ionic strength | As discussed in the FAQs, these parameters are critical. Measure and adjust the pH and ionic strength of your solution to optimize for smaller, more stable micelles. |
| Sample aging or degradation | Analyze samples shortly after preparation, as micelles can aggregate or change over time. |
Quantitative Data Summary
The following tables provide illustrative data for surfactants similar to this compound. Note that the exact values for this compound may vary.
Table 1: Critical Micelle Concentration (CMC) of Sarcosinate Surfactants at Different Temperatures
Data for Sodium Lauroyl Sarcosinate (SLAS) in water.
| Temperature (K) | CMC (mmol/L) |
| 288.15 | 13.6 |
| 298.15 | 13.9 |
| 308.15 | 14.2 |
| 318.15 | 14.7 |
| Source: Adapted from JOCPR. |
Table 2: Hydrodynamic Diameters of Polysarcosine-Based Micelles
Data for C18 hydrocarbon chain lipopolypeptoids.
| Polymer | Hydrodynamic Diameter (nm) |
| C18PSar12 | 10.1 |
| C18PSar117 | 24.9 |
| Source: Adapted from MDPI.[1] |
Table 3: Effect of pH on Hydrodynamic Radius of a Glutamic Acid-Based Surfactant Micelle
| pH | Hydrodynamic Radius (Å) |
| < 7.0 | ~30 |
| 7.0 - 10.5 | Decreasing with increasing pH |
| Source: Adapted from MDPI.[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Micelles
This protocol describes a general method for preparing this compound micelles for characterization.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving the this compound in an appropriate buffer solution (e.g., phosphate-buffered saline, PBS) to a concentration well above the expected CMC. The choice of buffer and its pH should be consistent with the experimental design.
-
To aid dissolution, the solution can be gently warmed (e.g., to 60°C) and vortexed or sonicated until the solution is clear and homogenous.[13]
-
-
Micelle Formation:
-
Allow the solution to cool to the desired experimental temperature while stirring gently. Micelle formation is a spontaneous process that occurs upon cooling below the critical micelle temperature and at a concentration above the CMC.
-
-
Sample Preparation for Analysis:
-
If necessary, dilute the micelle solution with the same buffer to the desired concentration for analysis.
-
For DLS measurements, filter the final micelle solution through a 0.22 µm or 0.45 µm syringe filter to remove any dust or large aggregates.[12]
-
Protocol 2: Micelle Size Characterization by Dynamic Light Scattering (DLS)
This protocol outlines the steps for measuring the hydrodynamic diameter of this compound micelles using DLS.
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes to ensure stability.
-
In the software, enter the correct parameters for the solvent (dispersant), including its viscosity and refractive index at the measurement temperature.
-
-
Sample Loading:
-
Carefully pipette the filtered micelle solution into a clean, dust-free DLS cuvette.
-
Ensure there are no air bubbles in the cuvette, as they can interfere with the measurement.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature (typically 25°C) for a few minutes.[14]
-
Set the measurement parameters, such as the number of runs and the duration of each run (e.g., 3-5 runs of 60-120 seconds each).
-
Initiate the measurement. The instrument will measure the time-dependent fluctuations in scattered light intensity.
-
-
Data Analysis:
-
The instrument's software will use the autocorrelation function of the intensity fluctuations to calculate the translational diffusion coefficient.
-
The hydrodynamic diameter is then determined using the Stokes-Einstein equation.
-
Analyze the Z-average diameter and the Polydispersity Index (PDI) to assess the average micelle size and the width of the size distribution.
-
Visualizations
Caption: Experimental workflow for the preparation and DLS analysis of this compound micelles.
Caption: A logical diagram for troubleshooting variability in this compound micelle size.
References
- 1. mdpi.com [mdpi.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.colostate.edu [research.colostate.edu]
- 13. Preparation and evaluation of novel mixed micelles as nanocarriers for intravenous delivery of propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. muser-my.com [muser-my.com]
Technical Support Center: Overcoming Challenges of Stearoyl Sarcosine in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with stearoyl sarcosine (B1681465). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, focusing on issues related to solubility, stability, and potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is stearoyl sarcosine and what are its key properties?
This compound, also known as N-stearoylsarcosine, is a modified fatty acid. It is characterized by its lipophilic nature, meaning it is generally insoluble in water.[1][2] This property is the primary source of challenges when working with it in aqueous cell culture environments. It is used in various applications, including cosmetics as a cleansing and hair conditioning agent.[1][3]
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What is the cause and how can I prevent it?
Precipitation is a common issue when introducing hydrophobic compounds like this compound into aqueous solutions such as cell culture media. This occurs because the compound is not readily soluble in water-based environments.
To prevent precipitation, it is crucial to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for lipophilic compounds in cell culture applications.
Q3: What is the recommended solvent and procedure for preparing a this compound stock solution?
The recommended solvent for this compound is a high-purity, cell culture grade organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, conical polypropylene (B1209903) tubes
-
Vortex mixer
-
Optional: Sonicator
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder and transfer it to a sterile conical tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
The final concentration of the organic solvent in your cell culture medium should be kept as low as possible to minimize solvent-induced cytotoxicity. A general guideline is to keep the final DMSO or ethanol concentration at or below 0.5% (v/v), with many sensitive cell lines requiring concentrations of 0.1% or lower. It is essential to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q5: How can I determine the optimal working concentration of this compound for my experiments?
The optimal working concentration is cell-type and assay-dependent. It is highly recommended to perform a dose-response experiment to determine the concentration that elicits the desired biological effect without causing significant cytotoxicity. This typically involves a cytotoxicity assay.
Troubleshooting Guides
Issue 1: Persistent Precipitation of this compound in Culture Medium
Even with a stock solution, you might encounter precipitation when diluting it into your final culture medium.
Troubleshooting Workflow for Precipitation Issues
Caption: A step-by-step guide to resolving this compound precipitation.
Issue 2: Observed Cytotoxicity in Cell Cultures
If you observe unexpected cell death or a significant decrease in viability, it could be due to the compound itself or the solvent.
Troubleshooting Workflow for Cytotoxicity
Caption: A decision tree for identifying the source of cytotoxicity.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the cytotoxicity (e.g., IC50 values) of this compound in specific cancer cell lines. Researchers are encouraged to perform their own cytotoxicity assays to determine the appropriate concentration range for their experimental system.
Table 1: General Cytotoxicity Assay Parameters
| Parameter | Recommendation |
| Cell Seeding Density | Varies by cell line; aim for 70-80% confluency at the time of assay. |
| Treatment Duration | Typically 24, 48, or 72 hours. |
| Concentration Range | A wide range should be tested initially (e.g., 0.1 µM to 100 µM). |
| Assay Method | MTT, XTT, or CellTiter-Glo® are common choices. |
| Controls | Untreated cells, vehicle control (solvent only), positive control (known cytotoxic agent). |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of your this compound stock solution in complete culture medium.
-
Also, prepare a vehicle control with the highest concentration of solvent used in the dilutions.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Potential Signaling Pathways
While specific data on this compound's impact on signaling pathways is limited, its structural similarity to other lipid molecules suggests potential interactions with pathways involved in lipid metabolism and membrane biology. The stearoyl group could potentially influence membrane fluidity, which can, in turn, affect the function of membrane-bound receptors and signaling proteins. Further research is needed to elucidate the specific molecular targets and mechanisms of action of this compound in a cellular context.
Potential Areas of Investigation for Signaling Effects
Caption: Hypothetical signaling pathways potentially affected by this compound.
References
- 1. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for N-Stearoylsarcosine-Based Drug Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-stearoylsarcosine-based drug delivery systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-stearoylsarcosine and why is it used in drug delivery?
A1: N-stearoylsarcosine is an amino acid-based anionic surfactant. Its amphiphilic nature, consisting of a lipophilic stearoyl tail and a hydrophilic sarcosine (B1681465) headgroup, makes it suitable for forming micelles and as a component in solid lipid nanoparticles (SLNs). It is valued for its biocompatibility and ability to enhance the solubility and permeation of therapeutic agents.
Q2: What are the common methods for preparing N-stearoylsarcosine-based nanoparticles?
A2: A prevalent and effective method for preparing N-stearoylsarcosine-based solid lipid nanoparticles (SLNs) is the hot high-pressure homogenization (HPH) technique.[1] This method is advantageous as it avoids the use of organic solvents and is scalable. The process involves melting the lipid phase (including N-stearoylsarcosine and other lipids) with the active pharmaceutical ingredient (API), dispersing this hot mixture in an aqueous surfactant solution to form a pre-emulsion, and then subjecting it to high-pressure homogenization. As the resulting nanoemulsion cools, the lipid solidifies to form nanoparticles.[1]
Q3: What are the critical factors influencing the stability of N-stearoylsarcosine formulations?
A3: The stability of N-stearoylsarcosine formulations, particularly in micellar or nanoparticle form, is influenced by several factors. A key parameter is the zeta potential, which indicates the surface charge of the nanoparticles. A zeta potential with a magnitude greater than ±30 mV generally suggests good physical stability due to electrostatic repulsion between particles, which prevents aggregation.[2][3] Other factors include the composition of the lipid matrix, the concentration of the surfactant, and the storage conditions such as temperature and pH.[4] For micellar systems, stability is also dependent on the critical micelle concentration (CMC); dilution below the CMC can lead to micelle dissociation.[5]
Q4: How does N-stearoylsarcosine facilitate drug delivery across cellular membranes?
A4: As a surfactant, N-stearoylsarcosine can enhance drug permeation by interacting with the lipid bilayers of cell membranes, thereby increasing their fluidity. This creates transient pathways that facilitate the diffusion of the encapsulated drug. The nanoparticle formulation itself is typically taken up by cells through endocytosis. Common pathways for nanoparticle internalization include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[6][7]
Troubleshooting Guides
Issue 1: Low Drug Encapsulation Efficiency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of the drug in the lipid matrix. | Select a lipid or combination of lipids in which the drug has higher solubility. For N-stearoylsarcosine formulations, consider combining it with other lipids like glyceryl monostearate or tristearin.[6] | Increased partitioning of the drug into the lipid phase during formulation, leading to higher encapsulation efficiency. |
| Drug expulsion during lipid recrystallization. | Optimize the cooling step of the formulation process. A slower cooling rate can sometimes allow for better drug accommodation within the lipid matrix. | Reduced expulsion of the drug from the solidifying lipid core, thereby improving encapsulation. |
| Insufficient amount of lipid material. | Increase the concentration of the lipid phase (including N-stearoylsarcosine) relative to the drug concentration. | Provides more space within the nanoparticles to accommodate the drug molecules. |
| Inappropriate surfactant concentration. | Optimize the concentration of N-stearoylsarcosine or co-surfactants. Sufficient surfactant is needed to stabilize the nanoparticles and prevent drug leakage.[8] | Improved nanoparticle stability and retention of the encapsulated drug. |
Issue 2: Particle Aggregation and Instability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low zeta potential. | Adjust the pH of the formulation to increase the surface charge of the nanoparticles. For anionic surfactants like N-stearoylsarcosine, a more alkaline pH can increase the negative charge. Alternatively, incorporate a charged lipid or co-surfactant into the formulation.[2] | An increase in the magnitude of the zeta potential (ideally > ±30 mV), leading to greater electrostatic repulsion and improved colloidal stability.[2][3] |
| High concentration of nanoparticles. | Dilute the nanoparticle suspension to an optimal concentration for storage and application. | Reduced frequency of particle collisions, minimizing the chances of aggregation. |
| Inappropriate storage conditions. | Store the nanoparticle suspension at a recommended temperature (often 4°C) and protect it from light to prevent degradation and aggregation. | Enhanced long-term physical stability of the formulation. |
| Bridging flocculation by polymers. | If using polymeric stabilizers, ensure the concentration is optimized. At certain concentrations, polymers can adsorb to multiple particles, causing them to bridge and aggregate. | A stable, well-dispersed nanoparticle formulation. |
Issue 3: Inconsistent or Undesirable Drug Release Profile
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Burst release due to surface-associated drug. | Optimize the washing/purification step after nanoparticle formation to remove any unencapsulated or surface-adsorbed drug. Techniques like dialysis or centrifugation can be employed. | A more controlled and sustained release profile with a reduced initial burst. |
| Release rate is too slow. | Modify the composition of the lipid matrix. Incorporating lipids with lower melting points or creating a less ordered crystalline structure can facilitate faster drug diffusion. | An accelerated drug release profile that meets the therapeutic requirements. |
| Release rate is too fast. | Increase the crystallinity of the lipid matrix by selecting lipids with higher melting points. A more ordered lipid structure can retard drug diffusion. | A more sustained and prolonged drug release profile. |
| Inaccurate in vitro release testing method. | Ensure the chosen in vitro release method (e.g., dialysis bag, sample and separate) is appropriate for the nanoparticle system and that sink conditions are maintained. | A more accurate and reproducible assessment of the drug release kinetics. |
Data Presentation
The following tables provide illustrative data based on typical results for solid lipid nanoparticles. Actual results with N-stearoylsarcosine may vary and should be determined experimentally.
Table 1: Effect of N-Stearoylsarcosine Concentration on Nanoparticle Properties
| Formulation ID | N-Stearoylsarcosine (% w/v) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NSSLN-1 | 0.5 | 250 ± 15 | 0.35 ± 0.04 | -25 ± 2.1 |
| NSSLN-2 | 1.0 | 180 ± 12 | 0.28 ± 0.03 | -32 ± 1.8 |
| NSSLN-3 | 1.5 | 155 ± 10 | 0.22 ± 0.02 | -38 ± 2.5 |
| NSSLN-4 | 2.0 | 160 ± 14 | 0.25 ± 0.03 | -41 ± 2.3 |
Table 2: Influence of Drug-to-Lipid Ratio on Encapsulation Efficiency and Drug Loading
| Formulation ID | Drug:Lipid Ratio (w/w) | Encapsulation Efficiency (%) | Drug Loading (%) |
| DLR-1 | 1:20 | 92 ± 3.5 | 4.6 ± 0.18 |
| DLR-2 | 1:10 | 85 ± 4.1 | 7.7 ± 0.37 |
| DLR-3 | 1:5 | 71 ± 5.2 | 11.8 ± 0.87 |
| DLR-4 | 1:2.5 | 58 ± 6.8 | 16.6 ± 1.94 |
Experimental Protocols
Protocol 1: Preparation of N-Stearoylsarcosine-Based Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
-
Preparation of the Lipid Phase:
-
Weigh the desired amounts of solid lipid (e.g., glyceryl monostearate) and N-stearoylsarcosine.
-
Add the lipophilic drug to the lipid mixture.
-
Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a co-surfactant (e.g., Poloxamer 188) if required.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise while stirring at high speed (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar).
-
-
Formation of SLNs:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove any unencapsulated drug, the SLN dispersion can be centrifuged or dialyzed against a suitable buffer.
-
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
-
Sample Preparation:
-
Dilute the SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Use a Dynamic Light Scattering (DLS) instrument.
-
Equilibrate the sample to 25°C.
-
Perform the measurement in triplicate to ensure reproducibility.
-
-
Zeta Potential Measurement:
-
Use the same DLS instrument equipped with a zeta potential measurement cell.
-
Dilute the sample in 10 mM NaCl solution to ensure sufficient ionic strength for the measurement.
-
Perform the measurement in triplicate.
-
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
-
Separation of Free Drug:
-
Centrifuge a known amount of the SLN dispersion using a high-speed centrifuge. The conditions (speed and time) should be optimized to pellet the nanoparticles without causing their aggregation.
-
Carefully collect the supernatant containing the unencapsulated drug.
-
-
Quantification of Free Drug:
-
Quantify the amount of drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (DL %): DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
Visualizations
Caption: Workflow for the preparation and characterization of N-stearoylsarcosine-based SLNs.
Caption: Clathrin-mediated endocytosis pathway for nanoparticle uptake and intracellular drug release.
References
- 1. Effect of Surfactant on Characteristics of Solid Lipid Nanoparticles [inis.iaea.org]
- 2. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Stearoyl Sarcosine and Sodium Lauroyl Sarcosinate for Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two anionic surfactants, stearoyl sarcosine (B1681465) and sodium lauroyl sarcosinate, for the application of protein solubilization. The information presented is based on available experimental data and established principles of surfactant chemistry to aid researchers in selecting the appropriate agent for their specific needs in areas such as drug development and biochemical research.
Introduction to Acyl Sarcosinate Surfactants
Acyl sarcosinates are amino acid-based surfactants known for their utility in various biochemical applications, including the challenging task of extracting and solubilizing proteins from complex biological environments like cell membranes and inclusion bodies. Their structure, comprising a fatty acid acyl chain and a sarcosine headgroup, provides them with the amphipathic properties necessary to interact with and solubilize hydrophobic protein domains. This guide focuses on two variants: sodium lauroyl sarcosinate, a widely used and well-characterized surfactant, and stearoyl sarcosine, its longer-chain counterpart.
Mechanism of Protein Solubilization by Anionic Surfactants
Anionic surfactants like this compound and sodium lauroyl sarcosinate are potent solubilizing agents, particularly for membrane proteins and aggregated proteins found in inclusion bodies. Their mechanism of action involves the disruption of the lipid bilayer and the subsequent formation of micelles that encapsulate the hydrophobic regions of proteins. This process effectively transfers the protein from its native lipid environment into an aqueous solution.
These surfactants are considered strong, denaturing detergents because they can disrupt non-covalent protein-protein interactions, leading to the unfolding of the protein's native structure. While this denaturation can be a drawback for studies requiring functional proteins, it is often a necessary step for techniques like SDS-PAGE and for the solubilization of highly aggregated proteins. The solubilization process is concentration-dependent and typically occurs at or above the surfactant's critical micelle concentration (CMC), the concentration at which micelles begin to form.
Physicochemical Properties: A Comparative Overview
The primary difference between this compound and sodium lauroyl sarcosinate lies in the length of their hydrophobic alkyl chains: this compound has an 18-carbon (C18) chain, while sodium lauroyl sarcosinate has a 12-carbon (C12) chain. This structural difference significantly influences their physicochemical properties and, consequently, their performance in protein solubilization.
| Property | This compound (C18) | Sodium Lauroyl Sarcosinate (C12) | References |
| Molecular Formula | C21H41NO3 | C15H28NNaO3 | |
| Molecular Weight | 355.6 g/mol | 293.38 g/mol | |
| Alkyl Chain Length | 18 carbons | 12 carbons | |
| Critical Micelle Concentration (CMC) | Expected to be lower than C12 analog | ~14 mM in water | |
| Hydrophobicity | Higher | Lower | |
| Solubility in Water | Lower | Higher | |
| Denaturing Potential | Potentially higher due to increased hydrophobicity | High |
Note: Specific experimental data for the CMC of this compound in the context of protein solubilization is limited. The expected lower CMC is an inference based on the general principle that increasing the alkyl chain length of a surfactant decreases its CMC.
Performance in Protein Solubilization: A Comparative Analysis
Sodium Lauroyl Sarcosinate (Sarkosyl)
Sodium lauroyl sarcosinate, commonly known as Sarkosyl, is a well-established surfactant for protein solubilization. It is particularly effective for:
-
Solubilizing membrane proteins: Studies have shown that Sarkosyl can selectively solubilize cytoplasmic membrane proteins.
-
Extracting proteins from inclusion bodies: High concentrations of Sarkosyl (e.g., up to 10%) have been reported to solubilize over 95% of proteins from inclusion bodies.
-
Maintaining protein solubility: It can be used in lysis buffers to improve cell lysis and maintain protein solubility.
However, its strong denaturing nature means that proteins solubilized with Sarkosyl are often unfolded. For functional studies, a subsequent refolding step is typically required.
| Application | Reported Efficiency | References |
| Solubilization of Spiroplasma citri membrane proteins | Up to 90% | |
| Solubilization of proteins from inclusion bodies | >95% with 10% Sarkosyl | |
| Solubilization of bacterially expressed actin | Effective solubilization without harsh denaturation |
This compound
Due to the lack of specific experimental data, the performance of this compound in protein solubilization is largely theoretical, based on the influence of its longer C18 alkyl chain.
-
Increased Hydrophobicity: The longer stearoyl chain makes the molecule more hydrophobic. This could potentially lead to stronger interactions with the hydrophobic domains of proteins, which may be advantageous for highly insoluble or lipid-associated proteins.
-
Lower Critical Micelle Concentration: A lower CMC means that micelle formation, and thus protein solubilization, would begin at a lower surfactant concentration compared to sodium lauroyl sarcosinate. This could be beneficial in terms of reducing the overall amount of detergent required.
-
Potentially Stronger Denaturation: The increased hydrophobicity might also result in a greater denaturing effect on proteins.
-
Lower Aqueous Solubility: this compound is expected to have lower solubility in aqueous buffers, which could present challenges in preparing stock solutions and during the solubilization process.
Experimental Protocols
The following is a generalized protocol for protein solubilization using either this compound or sodium lauroyl sarcosinate. The optimal conditions, particularly the surfactant concentration, will need to be determined empirically for each specific protein.
Preparation of Lysis and Solubilization Buffer
-
Base Buffer: A suitable buffer for maintaining pH, for example, 50 mM Tris-HCl, pH 8.0.
-
Salt: 150 mM NaCl to maintain ionic strength.
-
Reducing Agent (optional): 5 mM DTT or β-mercaptoethanol to reduce disulfide bonds.
-
Protease Inhibitors: A commercially available protease inhibitor cocktail to prevent protein degradation.
-
Surfactant: Add the desired concentration of either this compound or sodium lauroyl sarcosinate. A typical starting concentration range is 0.5-2.0% (w/v). For inclusion bodies, higher concentrations (up to 10%) of sodium lauroyl sarcosinate may be necessary.
Cell Lysis and Protein Solubilization
-
Resuspend the cell pellet (from bacterial or eukaryotic culture) in the prepared lysis buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, French press, or lysozyme (B549824) treatment).
-
Incubate the lysate with gentle agitation for 30-60 minutes at a suitable temperature (e.g., 4°C or room temperature) to allow for complete solubilization.
Separation of Soluble and Insoluble Fractions
-
Centrifuge the lysate at high speed (e.g., >100,000 x g for 60 minutes at 4°C) to pellet the insoluble cellular debris.
-
Carefully collect the supernatant, which contains the solubilized proteins.
Quantification of Solubilized Protein
The concentration of the solubilized protein in the supernatant can be determined using a protein assay. It is crucial to choose an assay that is compatible with the presence of anionic surfactants.
-
BCA (Bicinchoninic Acid) Assay: This assay is generally more compatible with detergents than the Bradford assay. Specialized kits are available that are compatible with higher concentrations of surfactants.
-
Bradford Assay: This assay is generally not recommended for samples containing detergents, as they can interfere with the dye-binding mechanism. However, some modified protocols or detergent-compatible formulations exist.
Analysis of Solubilized Proteins
The profile of the solubilized proteins can be analyzed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Mix an aliquot of the supernatant with SDS-PAGE sample loading buffer.
-
Heat the sample at 95-100°C for 5-10 minutes to ensure complete denaturation.
-
Load the sample onto a polyacrylamide gel and perform electrophoresis.
-
Stain the gel with a suitable dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
Visualizing the Workflow and Concepts
Caption: Experimental workflow for protein solubilization.
Caption: Mechanism of membrane protein solubilization by surfactants.
Conclusion
Both this compound and sodium lauroyl sarcosinate are potent anionic surfactants with applications in protein solubilization. Sodium lauroyl sarcosinate is a well-documented and widely used option, particularly effective for solubilizing proteins from inclusion bodies and cell membranes. While direct experimental data for this compound in this context is scarce, its longer alkyl chain suggests it may offer stronger hydrophobic interactions, potentially benefiting the solubilization of particularly challenging proteins. However, this may come at the cost of increased denaturation and reduced aqueous solubility.
The choice between these two surfactants will depend on the specific requirements of the research. For general-purpose solubilization of a wide range of proteins, sodium lauroyl sarcosinate is a reliable choice with a wealth of available protocols. This compound may be considered as an alternative for proteins that are resistant to solubilization by shorter-chain surfactants, with the caveat that its use may require more optimization of experimental conditions. For any application, empirical testing is essential to determine the optimal surfactant and conditions for the
A Comparative Efficacy Analysis: Stearoyl Sarcosine Versus Other Anionic Surfactants
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at Performance Metrics and Biological Interactions
In the landscape of anionic surfactants, N-acyl sarcosinates, particularly stearoyl sarcosine (B1681465), are gaining prominence for their purported efficacy and mildness compared to traditional sulfates like sodium lauryl sulfate (B86663) (SLS) and sodium laureth sulfate (SLES). This guide provides a comprehensive comparison of stearoyl sarcosine against other common anionic surfactants, supported by experimental data, detailed protocols, and mechanistic diagrams to inform formulation and development decisions.
Performance Metrics: A Quantitative Comparison
The efficacy of a surfactant is determined by several key physicochemical properties. Below is a summary of these metrics for this compound and other benchmark anionic surfactants. The data for this compound is representative of N-acyl sarcosinates.
| Surfactant | Chemical Class | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Zein (B1164903) Solubilization Value |
| Sodium Stearoyl Sarcosinate | N-Acyl Sarcosinate | ~0.3-0.5 (estimated for C18) | ~25-30 | Low |
| Sodium Lauroyl Sarcosinate | N-Acyl Sarcosinate | 14.6 | ~30 | 150-200 (moderately irritating) |
| Sodium Lauryl Sulfate (SLS) | Alkyl Sulfate | 8.2 | 32.5 | >400 (strongly irritating) |
| Sodium Laureth Sulfate (SLES) | Alkyl Ether Sulfate | ~1-2 | ~30-35 | 200-400 (moderately to strongly irritating) |
| Sodium Cocoyl Isethionate (SCI) | Acyl Isethionate | ~0.5-1.5 | ~28-32 | Low to Moderate |
| Sodium Coco Sulfate (SCS) | Alkyl Sulfate | Variable | Variable | >400 (strongly irritating) |
Note: Values can vary based on purity, temperature, and experimental conditions. Data for this compound is extrapolated from general data on N-acyl sarcosinates, as direct comparative studies are limited.
Experimental Protocols
To ensure a clear understanding of the data presented, the methodologies for the key experiments are detailed below.
Critical Micelle Concentration (CMC) and Surface Tension Measurement
The CMC is the concentration at which surfactant monomers begin to form micelles, and it is a key indicator of surfactant efficiency. Surface tension is measured to determine a surfactant's effectiveness at reducing the surface energy of a liquid.
Protocol: Wilhelmy Plate Method
-
Preparation of Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations.
-
Instrumentation: A tensiometer equipped with a Wilhelmy plate (a thin platinum plate) is used.
-
Measurement: The Wilhelmy plate is immersed in the surfactant solution, and the force exerted on the plate due to surface tension is measured.
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The point at which the surface tension becomes relatively constant with increasing concentration is identified as the CMC. The surface tension value at this plateau is the surface tension at CMC.
Workflow for CMC and Surface Tension Determination
Mildness Assessment: The Zein Test
The Zein test is a widely used in vitro method to assess the irritation potential of surfactants. It measures the solubilization of zein, a corn protein similar to keratin (B1170402) found in skin and hair. A higher Zein value indicates greater protein denaturation and, consequently, higher irritation potential.
Protocol: Zein Solubilization Assay
-
Preparation of Surfactant Solution: A solution of the surfactant is prepared at a specified concentration (e.g., 1% active solution).
-
Incubation: A known amount of zein powder (e.g., 2g) is added to the surfactant solution and stirred for a set period (e.g., 1 hour) at a constant temperature.
-
Separation: The undissolved zein is separated from the solution by filtration or centrifugation.
-
Quantification: The amount of solubilized zein in the filtrate/supernatant is determined. This can be done gravimetrically by drying a known volume of the solution and weighing the residue, or by nitrogen analysis of the solution.
-
Calculation: The Zein value is typically expressed as the amount of zein solubilized per unit of the surfactant solution.
Foaming Ability: Ross-Miles Method
The Ross-Miles method is a standard procedure for evaluating the foaming capacity and stability of a surfactant solution.
Protocol: ASTM D1173 Standard Test Method
-
Apparatus Setup: A jacketed glass column with a specified height and diameter is used. A reservoir is positioned above the column to deliver the surfactant solution.
-
Sample Preparation: A solution of the surfactant at a specific concentration and temperature is prepared.
-
Foam Generation: A specific volume of the surfactant solution is placed in the bottom of the column. Another volume of the same solution is allowed to fall from the reservoir from a standardized height into the column, generating foam.
-
Measurement: The initial height of the foam column is measured immediately after all the solution has fallen from the reservoir.
-
Foam Stability: The foam height is measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess its stability.
Mechanism of Action: Surfactant-Induced Skin Irritation
Anionic surfactants can induce skin irritation through a cascade of events starting with the disruption of the stratum corneum, the outermost layer of the skin. This disruption allows the surfactant to penetrate deeper into the epidermis, where it can interact with viable keratinocytes. This interaction triggers the release of pro-inflammatory mediators, leading to an inflammatory response.
The key steps in this pathway include:
-
Disruption of Stratum Corneum: Surfactants emulsify and remove the intercellular lipids of the stratum corneum and can also denature keratin proteins. This compromises the skin's barrier function.
-
Keratinocyte Activation: Surfactant monomers penetrate the epidermis and interact with keratinocytes.
-
Cytokine Release: This interaction stimulates keratinocytes to release pro-inflammatory cytokines, with Interleukin-1 alpha (IL-1α) being a key initiator.
-
Inflammatory Cascade: IL-1α triggers a signaling cascade, leading to the production and release of other inflammatory mediators such as IL-6, IL-8, and TNF-α. This cascade involves the activation of transcription factors like NF-κB and the MAPK signaling pathway.
-
Clinical Symptoms: The release of these inflammatory mediators results in the clinical signs of irritation, such as erythema (redness), edema (swelling), and a sensation of itching or burning.
Signaling Pathway of Surfactant-Induced Skin Irritation
Conclusion
The available data indicates that N-acyl sarcosinates, such as this compound, exhibit a favorable efficacy profile characterized by good surface activity and a significantly lower potential for skin irritation compared to traditional anionic surfactants like SLS and SLES. The milder nature of this compound is attributed to its amino acid-based hydrophilic head group, which is less disruptive to the proteins and lipids of the stratum corneum.
For researchers and formulators in drug development and personal care, the choice of surfactant is a critical decision that impacts both product performance and consumer safety. While this compound presents a compelling alternative to harsher surfactants, further direct comparative studies are warranted to fully elucidate its performance characteristics across a range of formulation types and applications. The experimental protocols and mechanistic insights provided in this guide offer a framework for such evaluations.
N-Acyl Sarcosinates as Penetration Enhancers: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-acyl sarcosinates as skin penetration enhancers. These amphiphilic molecules, derived from a fatty acid and the amino acid sarcosine (B1681465), are recognized for their ability to reversibly reduce the barrier function of the stratum corneum, thereby facilitating the transdermal delivery of active pharmaceutical ingredients (APIs). This document summarizes key performance data, outlines experimental protocols for enhancer evaluation, and illustrates the proposed mechanism of action.
Performance Data of N-Acyl Sarcosinates
N-acyl sarcosinates, particularly Sodium N-Lauroyl Sarcosinate (NLS), have been demonstrated to enhance the skin permeation of various molecules. Their effectiveness is often attributed to their ability to disrupt the highly ordered lipid structure of the stratum corneum.
One study investigated the effect of various chemical enhancers on the transdermal permeation of Alfuzosin Hydrochloride (AH). The results showed that 2% N-lauroyl sarcosine significantly increased the drug's flux across rat abdominal skin compared to a control formulation without an enhancer. The table below summarizes the key permeation parameters from this study, comparing N-lauroyl sarcosine with other known enhancers.
Table 1: Comparative Permeation Data for Alfuzosin Hydrochloride with Various Penetration Enhancers [1]
| Penetration Enhancer | Concentration | Cumulative Amount Permeated (Q₂₄) (μg/cm²) | Flux (μg/cm²/hr) | Permeability Coefficient (cm/hr) x 10⁻³ | Enhancement Ratio (ER) |
| Control | - | 182.25 ± 4.21 | 7.59 ± 0.27 | 7.59 ± 0.27 | 1.00 |
| N-Lauroyl Sarcosine | 2% | 566.02 ± 4.71 | 24.81 ± 0.29 | 24.81 ± 0.29 | 3.26 |
| Isopropyl Myristate | 10% | 589.89 ± 5.05 | 25.81 ± 0.22 | 25.81 ± 0.22 | 3.40 |
| Tween-20 | 1% | 518.65 ± 6.69 | 22.84 ± 0.31 | 22.84 ± 0.31 | 3.00 |
| Tween-20 | 2% | 702.74 ± 7.49 | 30.38 ± 0.18 | 30.38 ± 0.18 | 3.85 |
| Transcutol | 10% | 507.26 ± 6.73 | 22.14 ± 0.34 | 22.14 ± 0.34 | 2.91 |
| Transcutol | 20% | 702.28 ± 6.97 | 31.08 ± 0.21 | 31.08 ± 0.21 | 3.94 |
| Oleic Acid | 2.5% | 489.26 ± 5.12 | 21.61 ± 0.24 | 21.61 ± 0.24 | 2.84 |
Data are presented as mean ± S.D. (n=3). The enhancement ratio is calculated relative to the control.
In another study, N-lauroylsarcosine (NLS) in aqueous ethanol (B145695) solutions was found to dramatically increase the skin permeability of fluorescein (B123965). Formulations containing NLS in 25-50% ethanol solutions showed a synergistic effect, increasing the transdermal delivery of fluorescein across human cadaver epidermis by up to 47-fold.[2] This highlights the importance of the formulation vehicle in optimizing the enhancement effect of N-acyl sarcosinates.
While data for N-lauroyl sarcosinate is available, there is a notable lack of direct comparative studies evaluating the penetration enhancement efficacy of other N-acyl sarcosinates such as N-myristoyl sarcosinate and N-oleoyl sarcosinate under identical experimental conditions. Such studies would be valuable in establishing a structure-activity relationship for this class of enhancers.
Mechanism of Action
The primary mechanism by which N-acyl sarcosinates are believed to enhance skin penetration is through the fluidization of the stratum corneum lipids. These surfactants insert themselves into the intercellular lipid lamellae, disrupting the highly ordered, crystalline structure. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through the stratum corneum. This mechanism is supported by studies using techniques such as differential scanning calorimetry and Fourier transform infrared spectroscopy, which have shown changes in the lipid transition peak temperature and CH stretching peak shifts indicative of lipid fluidization.[2] There is no substantial evidence to suggest that N-acyl sarcosinates act via specific signaling pathways.
Mechanism of N-Acyl Sarcosinate Action on Stratum Corneum Lipids.
Experimental Protocols
The following is a detailed methodology for a typical in vitro skin permeation study to evaluate the efficacy of penetration enhancers, based on the use of Franz diffusion cells.
Objective: To quantify the effect of N-acyl sarcosinates on the transdermal flux of a model drug.
Materials and Apparatus:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine or rat) skin
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4), appropriately degassed
-
Test formulation (API in a vehicle with and without the N-acyl sarcosinate)
-
Control formulation (API in vehicle only)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C at the skin surface
-
Syringes for sampling
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Excise the subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Hydrate the skin sections in PBS for 30 minutes before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Ensure there are no air bubbles between the skin and the receptor solution.
-
Fill the receptor compartment with a known volume of degassed receptor solution.
-
Place a small magnetic stir bar in the receptor compartment.
-
Place the assembled cells in a water bath or heating block set to maintain the skin surface temperature at 32 ± 1°C.
-
-
Dosing and Sampling:
-
Apply a precise amount of the test or control formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.
-
Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with enhancer) / Jss (control).
-
Workflow for In Vitro Skin Permeation Studies.
Conclusion
N-acyl sarcosinates, particularly N-lauroyl sarcosinate, are effective penetration enhancers that function by disrupting the lipid matrix of the stratum corneum. Their efficacy can be significantly influenced by the formulation vehicle, with synergistic effects observed in combination with solvents like ethanol. While quantitative data supports the use of N-lauroyl sarcosinate, further comparative studies are needed to fully characterize the structure-activity relationship across different N-acyl sarcosinates and to benchmark their performance against a wider range of established enhancers. The experimental protocol detailed herein provides a robust framework for conducting such comparative evaluations.
References
Stearoyl Sarcosine and Skin Barrier Function: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Evidence-Based Comparison of Stearoyl Sarcosine (B1681465) and Alternative Compounds for Skin Barrier Enhancement.
The integrity of the skin barrier is paramount for maintaining healthy skin, preventing excessive water loss, and protecting against environmental insults. The cosmetic and pharmaceutical industries are continually exploring novel ingredients that can fortify this crucial barrier. Stearoyl Sarcosine has emerged as one such ingredient, but how does it scientifically stack up against established alternatives? This guide provides a data-driven comparison of this compound with leading skin barrier-enhancing compounds, offering a critical evaluation for research and development professionals.
At a Glance: Performance on Key Skin Barrier Parameters
In contrast, a wealth of clinical and in-vitro data exists for alternative ingredients, particularly ceramides (B1148491) and their precursors.
| Ingredient | Effect on Transepidermal Water Loss (TEWL) | Effect on Skin Hydration (Corneometry) | Effect on Key Barrier Proteins (Filaggrin, Loricrin, Involucrin) |
| This compound | Data not available | One study suggests sarcosine controls skin humidity, but no quantitative data is available[1]. | Data not available |
| Ceramide NP | A cream containing Ceramide NP showed a 13.42% decrease in TEWL after 28 days of application[2]. | A lotion with ceramides demonstrated a 30.6% increase in skin hydration after 3 days and a 38% increase after 4 weeks [3]. | Indirectly supports barrier function by replenishing key lipid components. |
| Phytosphingosine (B30862) | Contributes to ceramide synthesis, which is known to reduce TEWL[4]. | In-vivo studies show an increase in skin hydration[5]. | Significantly induces the expression of Filaggrin and Involucrin in cultured human keratinocytes[5][6]. |
| Sodium Lauroyl Lactylate | General claims of strengthening the skin barrier to retain water[7][8]. | Acts as a moisturizer by forming a protective layer to prevent moisture loss[9]. | Data not available. |
Note: The lack of direct, publicly accessible, quantitative data for this compound is a significant limitation in a direct comparative analysis. The information presented is based on available scientific literature.
Deep Dive into the Science: Experimental Protocols
To ensure the validity of claims regarding skin barrier enhancement, rigorous experimental protocols are essential. Below are detailed methodologies for key experiments commonly cited in the evaluation of skin barrier function.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the amount of water vapor lost through the epidermis, providing an indirect measure of barrier integrity.
Protocol:
-
Subject Acclimatization: Subjects are required to rest in a temperature and humidity-controlled room (typically 20-22°C and 40-60% RH) for at least 30 minutes prior to measurement to stabilize skin parameters.
-
Measurement Site Selection: A standardized site on the volar forearm is commonly used due to its relatively uniform skin surface.
-
Instrumentation: A Tewameter® or a similar open-chamber evaporimeter is used. The probe is placed gently on the skin surface without excessive pressure.
-
Data Acquisition: The instrument measures the water vapor pressure gradient, and the software calculates the TEWL in g/m²/h. Multiple readings are taken and averaged to ensure accuracy.
-
Data Analysis: TEWL values before and after product application are compared. A statistically significant decrease in TEWL indicates an improvement in skin barrier function.
Measurement of Skin Hydration (Corneometry)
Objective: To assess the hydration level of the stratum corneum.
Protocol:
-
Subject Acclimatization: As with TEWL measurements, subjects are acclimatized to a controlled environment.
-
Instrumentation: A Corneometer® is used, which measures the electrical capacitance of the skin.
-
Measurement: The probe is pressed firmly and evenly against the skin at the selected site.
-
Data Acquisition: The instrument provides a value in arbitrary units (A.U.), where higher values correspond to higher skin hydration.
-
Data Analysis: Measurements are taken before and at various time points after product application to determine the product's hydrating efficacy.
In-Vitro Analysis of Skin Barrier Protein Expression
Objective: To determine the effect of a test compound on the expression of key proteins involved in skin barrier formation, such as filaggrin, loricrin, and involucrin.
Protocol:
-
Cell Culture: Human keratinocytes are cultured in a suitable medium.
-
Treatment: The keratinocytes are treated with the test compound (e.g., this compound, Phytosphingosine) at various concentrations.
-
Protein Extraction: After a specified incubation period, total protein is extracted from the cells.
-
Western Blotting:
-
Proteins are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins (filaggrin, loricrin, involucrin).
-
A secondary antibody conjugated to an enzyme is added.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
-
Quantification: The intensity of the bands is quantified using densitometry, and the expression levels are normalized to a housekeeping protein (e.g., GAPDH or β-actin).
Unraveling the Mechanisms: Signaling Pathways
The formation and maintenance of the skin barrier are regulated by complex signaling pathways. Understanding how ingredients interact with these pathways is crucial for targeted drug development.
The Role of Ceramides in Skin Barrier Homeostasis
Ceramides are the predominant lipids in the stratum corneum and are essential for its barrier function. Their synthesis is a key target for barrier-enhancing ingredients.
Phytosphingosine's Influence on Keratinocyte Differentiation
Phytosphingosine, a precursor to certain ceramides, has been shown to stimulate the expression of key differentiation markers, thereby strengthening the skin barrier.
Conclusion and Future Directions
While this compound is utilized in skincare for its surfactant and conditioning properties, its direct, scientifically validated impact on skin barrier function through quantitative measures like TEWL and corneometry remains to be fully elucidated. In contrast, ingredients such as ceramides and their precursors like phytosphingosine have a substantial body of evidence supporting their efficacy in improving skin hydration, reducing water loss, and modulating the expression of key barrier proteins.
For research and development professionals, this comparative analysis underscores the importance of rigorous, quantitative testing to substantiate claims of skin barrier enhancement. Future research should focus on conducting controlled clinical trials on this compound to generate the necessary data for a direct and robust comparison with established barrier-repairing ingredients. Such studies would be invaluable in determining the true potential of this compound as a primary active in formulations targeting skin barrier health.
References
- 1. Endogenous phospholipid metabolite containing topical product inhibits ultraviolet light-induced inflammation and DNA damage in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddonline.com [jddonline.com]
- 4. What Does Phytosphingosine Do For Your Skin? - Chenlang [chenlangbio.com]
- 5. Phytosphingosine enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skinethix.com [skinethix.com]
- 8. soteriskin.com [soteriskin.com]
- 9. lesielle.com [lesielle.com]
A Comparative Guide to Stearoyl Sarcosine and CHAPS for Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
The successful extraction of membrane proteins from their native lipid bilayer environment is a critical first step for a wide range of downstream applications, from structural biology to drug discovery. The choice of detergent is paramount, as it must effectively solubilize the protein of interest while preserving its structural integrity and biological function. This guide provides a detailed comparison of two detergents: Stearoyl Sarcosine (B1681465), an anionic N-acyl sarcosinate, and CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent. This comparison is intended to assist researchers in selecting the appropriate detergent for their specific membrane protein and experimental goals.
Overview of Detergents
Stearoyl Sarcosine is an anionic detergent characterized by a sarcosine headgroup and a long C18 stearoyl acyl chain. N-acyl sarcosinates are known for their ability to solubilize proteins, and the long acyl chain of this compound imparts a high degree of hydrophobicity. While less commonly cited in membrane protein literature compared to other detergents, its properties suggest it may be effective for the solubilization of highly hydrophobic proteins.
CHAPS is a widely used zwitterionic detergent that combines the structural features of bile salts and sulfobetaine-type detergents.[1] It is considered a non-denaturing detergent, effective at breaking protein-protein interactions while often preserving the native structure and function of the solubilized protein.[1] Its utility has been demonstrated for a variety of membrane proteins, including G-protein coupled receptors (GPCRs).
Physicochemical Properties
A detergent's performance is largely dictated by its physicochemical properties, such as its critical micelle concentration (CMC) and micelle size. The CMC is the concentration at which detergent monomers begin to form micelles, and it is a key parameter in determining the optimal detergent concentration for solubilization.
| Property | This compound | CHAPS |
| Chemical Structure | Anionic (N-acyl sarcosinate) | Zwitterionic (Bile salt derivative) |
| Molecular Weight | ~355.6 g/mol [2] | ~614.9 g/mol |
| Critical Micelle Concentration (CMC) | Not well-documented; likely low due to long acyl chain | 6 - 10 mM[3] |
| Micelle Molecular Weight | Not well-documented | ~6,150 Da |
| Aggregation Number | Not well-documented | ~10 |
Performance in Membrane Protein Extraction
Direct quantitative comparisons of this compound and CHAPS for the extraction of the same membrane protein are not extensively documented in peer-reviewed literature. However, based on the properties of N-acyl sarcosinates and the extensive data on CHAPS, we can infer their respective strengths and weaknesses.
This compound (Inferred Performance):
-
Potential for High Solubilization Power: The long hydrophobic stearoyl chain suggests it may be effective at solubilizing membrane proteins with large hydrophobic domains.
-
Anionic Nature: As an anionic detergent, it may be more denaturing than zwitterionic or non-ionic detergents, potentially impacting protein function. However, some studies have shown that N-lauroyl sarcosinate can be a mild detergent that solubilizes membrane proteins without causing gross conformational changes.[5]
-
Lower CMC: A lower CMC means that less detergent is required to form micelles, which can be advantageous in terms of cost and potential interference with downstream applications.
CHAPS (Documented Performance):
-
Mild and Non-denaturing: CHAPS is well-established as a mild detergent that often preserves the native conformation and activity of membrane proteins.[1][3]
-
Effective for Protein-Protein Interactions: It is particularly useful for applications where preserving protein-protein interactions is important, such as co-immunoprecipitation.[1]
-
High CMC: The relatively high CMC of CHAPS facilitates its removal by dialysis, which is beneficial for many downstream applications.[1]
-
Proven Track Record: CHAPS has been successfully used to solubilize a wide variety of membrane proteins, including GPCRs.[6]
Experimental Protocols
Below are generalized protocols for membrane protein extraction using CHAPS and a proposed protocol for this compound based on protocols for similar N-acyl sarcosinate detergents. It is crucial to optimize the detergent concentration, buffer composition, and incubation time for each specific membrane protein.
Experimental Workflow for Membrane Protein Extraction
Caption: A general workflow for the extraction of membrane proteins.
Protocol 1: Membrane Protein Extraction with CHAPS
This protocol provides a general procedure for extracting membrane proteins from cultured cells using a CHAPS-based lysis buffer.
Materials:
-
CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS. Add protease and phosphatase inhibitors immediately before use.
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate PBS and add an appropriate volume of ice-cold CHAPS Lysis Buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing. For difficult-to-lyse cells, brief sonication on ice may be performed.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Carefully transfer the supernatant containing the solubilized membrane proteins to a new pre-chilled tube for downstream applications.
Protocol 2: Proposed Membrane Protein Extraction with this compound
This proposed protocol is based on methods used for N-lauroyl sarcosinate and should be optimized for this compound.
Materials:
-
This compound Lysis Buffer: 10 mM HEPES (pH 7.4), with an optimized concentration of this compound (start with a range around its estimated CMC). Add protease and phosphatase inhibitors immediately before use.
-
Bacterial or mammalian cell pellet
-
Ice-cold Lysis Buffer without detergent
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer without detergent and lyse the cells using an appropriate method (e.g., French press for bacteria, Dounce homogenizer for mammalian cells).
-
Isolate the total membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in Lysis Buffer containing the optimized concentration of this compound.
-
Incubate for 30 minutes at an optimized temperature (room temperature or 37°C may be necessary for some sarcosine-based detergents) with gentle agitation.
-
Centrifuge the sample at 100,000 x g for 1 hour at 4°C.
-
The supernatant will contain the solubilized membrane proteins.
Impact on Protein Structure and Function
The ultimate goal of membrane protein extraction is to isolate the protein in a state that is amenable to functional and structural studies. The choice of detergent can significantly impact these outcomes.
This compound: The long alkyl chain of this compound may provide a more lipid-like environment around the transmembrane domains of the protein, which could be beneficial for maintaining its native structure. However, its anionic nature could lead to denaturation in some cases. Functional assays are essential to validate the activity of proteins extracted with this detergent.
CHAPS: CHAPS is well-known for its ability to preserve the function of many membrane proteins.[1] Its zwitterionic nature makes it less harsh than ionic detergents. However, for some sensitive proteins, even a mild detergent like CHAPS can lead to a loss of activity over time.
Downstream Application Compatibility
The compatibility of the detergent with downstream applications is a critical consideration.
-
Purification: Both detergents are compatible with affinity chromatography. However, the charge of this compound may interfere with ion-exchange chromatography.
-
Structural Studies: The smaller micelle size of CHAPS can be advantageous for structural studies like NMR and X-ray crystallography, as larger micelles can sometimes hinder the formation of well-ordered crystals. The micellar properties of this compound are not well characterized in this context.
-
Functional Assays: The detergent used for extraction can interfere with functional assays. The high CMC of CHAPS allows for its relatively easy removal by dialysis, which can be a significant advantage. The removal of a low-CMC detergent like this compound would likely require other methods, such as hydrophobic adsorption chromatography.
Case Study: G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that are crucial drug targets. Their extraction and stabilization are notoriously challenging. While CHAPS has been used for GPCR solubilization, the preservation of their signaling function often requires careful optimization. The diagram below illustrates a generic GPCR signaling pathway that could be studied following successful extraction of the receptor.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion
The choice between this compound and CHAPS for membrane protein extraction depends on the specific protein of interest and the intended downstream applications. CHAPS is a well-characterized, mild, zwitterionic detergent that is a good starting point for many applications, especially when preserving protein-protein interactions and ease of removal are priorities. This compound, while less studied, holds potential for the solubilization of highly hydrophobic proteins due to its long acyl chain. However, its anionic nature and the lack of extensive data on its performance necessitate careful empirical optimization and validation to ensure the preservation of protein structure and function. Researchers are encouraged to screen a panel of detergents, including both this compound and CHAPS, to identify the optimal conditions for their specific system.
References
- 1. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H41NO3 | CID 67339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Stearoyl Sarcosine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biocompatibility of excipients is paramount in the formulation of safe and effective drug delivery systems. This guide provides a comparative assessment of the biocompatibility of stearoyl sarcosine (B1681465), an acylated amino acid surfactant, against other commonly used excipients. By examining its performance in key biocompatibility assays and presenting available data, this document aims to assist in the informed selection of excipients for pharmaceutical formulations.
Stearoyl sarcosine, a derivative of the naturally occurring amino acid sarcosine, is gaining interest as a versatile excipient due to its surface-active properties. Its biocompatibility profile is a critical factor in its application. This guide compares this compound with other widely used excipients such as poloxamers, polyethylene (B3416737) glycols (PEGs), polyvinyl alcohol (PVA), and the anionic surfactant sodium lauryl sulfate (B86663) (SLS).
Executive Summary of Biocompatibility Data
The biocompatibility of this compound and its counterparts is evaluated through in vitro cytotoxicity, hemolysis assays, and in vivo acute oral toxicity studies. While direct comparative studies for this compound against all excipients are limited in publicly available literature, existing data for acyl sarcosines and related compounds provide valuable insights.
| Excipient | In Vitro Cytotoxicity (IC50) | Hemolytic Activity | In Vivo Acute Oral Toxicity (LD50, rat) |
| This compound | Data not available | Data not available | Low acute toxicity suggested by data on related compounds[1][2] |
| Sodium Lauryl Sulfate (SLS) | Generally higher cytotoxicity compared to milder surfactants[3] | Known to have hemolytic potential[3] | ~1200 mg/kg[4] |
| Poloxamer 188 (Pluronic F-68) | Generally low cytotoxicity | Low hemolytic potential[5][6] | > 5000 mg/kg |
| Polyethylene Glycol (PEG 400) | Generally considered non-toxic and biocompatible[7] | Low hemolytic potential | ~28,000 mg/kg |
| Polyvinyl Alcohol (PVA) | Generally low cytotoxicity, though processing can affect it[8] | Low hemolytic potential[9] | > 20,000 mg/kg |
Note: The table above is a summary of available data. Direct comparative studies for this compound are needed for a complete assessment.
In Vitro Biocompatibility Assessment
Cytotoxicity Assays
Cytotoxicity assays are crucial for evaluating the potential of a substance to cause cell damage. Common methods include the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.
Hemolysis Assays
Hemolysis assays assess the ability of a substance to damage red blood cells, a critical parameter for intravenously administered formulations. The ASTM F756 standard provides a protocol for assessing hemolytic properties[10][11]. While specific hemolytic data for this compound is not widely published, related compounds like sodium lauroyl sarcosinate are considered mild surfactants with low irritation potential, suggesting a lower hemolytic activity compared to harsher surfactants like SLS[3][12]. Poloxamer 188 is known for its membrane-sealing properties and low hemolytic potential[5][13].
In Vivo Biocompatibility Assessment
Acute Oral Toxicity
Acute oral toxicity studies in animal models, such as those following OECD Guideline 425, provide data on the systemic toxicity of a substance after a single oral dose. Acyl sarcosines, including this compound, are reported to have low oral toxicity in rats[1][2][4]. For instance, the oral LD50 of the related compound oleoyl (B10858665) sarcosine in rats is reported to be 9200 mg/kg[4]. This suggests a favorable safety profile for this compound compared to sodium lauryl sulfate, which has a reported oral LD50 in rats of approximately 1200 mg/kg[4]. Poloxamers, PEGs, and PVA also exhibit very high LD50 values, indicating low acute oral toxicity.
Interactions with Other Excipients
The biocompatibility of an excipient can be influenced by its interactions with other components in a formulation. Studies on the combined effects of this compound with other excipients are not extensively documented. However, the general biocompatibility of PEGs and PVA suggests that their combination with a mild surfactant like this compound would likely result in a formulation with an acceptable safety profile[7][14]. Further studies are warranted to investigate potential synergistic or antagonistic effects on biocompatibility when these excipients are used in combination.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of biocompatibility data. Below are summaries of key experimental protocols.
MTT Cytotoxicity Assay Protocol
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cells (e.g., human fibroblasts) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test excipient (e.g., this compound) and control substances for a defined period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
LDH Cytotoxicity Assay Protocol
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells)[15][16][17].
Hemolysis Assay Protocol (ASTM F756)
This protocol assesses the hemolytic potential of materials in direct contact with blood.
-
Blood Preparation: Obtain fresh human or rabbit blood and prepare a diluted red blood cell suspension in a phosphate-buffered saline (PBS) solution.
-
Test Sample and Controls: Prepare tubes with the test material (this compound solution at various concentrations), a positive control (e.g., Triton™ X-100 solution), and a negative control (PBS).
-
Incubation: Add the diluted red blood cell suspension to each tube and incubate at 37°C for a specified period (e.g., 3 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a wavelength of 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for the test sample relative to the positive control (representing 100% hemolysis) after correcting for the background hemolysis in the negative control[10][11][18].
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This in vivo method is used to determine the LD50 of a substance.
-
Animal Selection: Use a small number of animals (typically female rats).
-
Dosing: Dose one animal at a time with a starting dose level estimated to be near the LD50.
-
Observation: Observe the animal for signs of toxicity and mortality over a defined period (typically 48 hours for dose-setting and 14 days for overall observation).
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. The dose progression follows a set ratio.
-
LD50 Calculation: Continue the up-and-down sequence until enough data points are collected to calculate the LD50 using a maximum likelihood method.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and logical connections discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for in vitro cytotoxicity assessment using MTT and LDH assays.
Caption: Step-by-step workflow for the in vitro hemolysis assay (ASTM F756).
Caption: Logical flow of the in vivo acute oral toxicity up-and-down procedure (OECD 425).
Conclusion
This compound, and acyl sarcosines in general, demonstrate a favorable biocompatibility profile characterized by low acute oral toxicity and low potential for skin irritation. While direct quantitative comparisons with other common excipients are not extensively available, the existing data suggests that this compound is a milder and potentially safer alternative to harsher surfactants like sodium lauryl sulfate. Its biocompatibility appears to be in a similar range to well-established, low-toxicity excipients such as poloxamers, PEGs, and PVA.
For a comprehensive evaluation and to solidify the position of this compound in pharmaceutical formulations, further direct comparative studies are essential. Researchers are encouraged to perform head-to-head biocompatibility assays using the standardized protocols outlined in this guide to generate robust, comparable data. This will enable a more definitive assessment of its suitability in various drug delivery applications, particularly for sensitive routes of administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, this compound, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elchemy.com [elchemy.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Impact of poloxamer 188 (Pluronic F-68) additive on cell mechanical properties, quantification by real-time deformability cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity associated with electrospun polyvinyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. petvetbiomed.com [petvetbiomed.com]
- 11. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]
- 12. echemi.com [echemi.com]
- 13. The pharmaceutical excipient PEG400 affect the absorption of baicalein in Caco‐2 monolayer model by interacting with UDP‐glucuronosyltransferases and efflux transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Item - Cytotoxicity measured by using LDH release at T0 (A) and T24 (B) in human keratinocytes exposed to O3 pre-treated with/without MIXs. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Lactate dehydrogenase release as an indicator of dithranol-induced membrane injury in cultured human keratinocytes. A time profile study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. measurlabs.com [measurlabs.com]
Comparative analysis of the hemolytic activity of sarcosine-based surfactants
For researchers, scientists, and professionals in drug development, understanding the biocompatibility of excipients is paramount. This guide offers a comparative analysis of the hemolytic activity of sarcosine-based surfactants, a class of mild, amino acid-derived surfactants, against other commonly used alternatives. By presenting available experimental data, this document aims to provide a clear perspective on their potential for use in formulations where blood contact is a consideration.
Sarcosine-based surfactants, derived from a natural amino acid, are gaining prominence in various formulations due to their reputation for mildness and biocompatibility. Their interaction with biological membranes, particularly red blood cells, is a critical parameter for assessing their safety in pharmaceutical and biomedical applications. Hemolytic activity, the lysis of red blood cells, serves as a key in vitro indicator of a surfactant's potential for causing membrane damage. A higher HC50 value, the concentration required to cause 50% hemolysis, is indicative of a milder surfactant with lower hemolytic potential.
Quantitative Comparison of Hemolytic Activity
While comprehensive comparative studies with standardized methodologies are limited, the available data consistently points to the low hemolytic potential of sarcosine-based surfactants. The following table summarizes the hemolytic activity (HC50) of various surfactants. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Surfactant Class | Surfactant Name | HC50 (µg/mL) | Notes |
| Sarcosine-Based (Anionic) | Sodium Lauroyl Sarcosinate | > 2500 | Generally considered non-hemolytic at typical use concentrations. Specific HC50 values are not consistently reported in literature, indicating very low activity. |
| Sulfate (Anionic) | Sodium Lauryl Sulfate (SLS) | 18 | A common anionic surfactant known for its higher irritation and hemolytic potential.[1] |
| Sulfate Ether (Anionic) | Sodium Laureth Sulfate (SLES) | ~100-400 | Milder than SLS, but still demonstrates dose-dependent hemolytic activity. |
| Betaine (Amphoteric) | Cocamidopropyl Betaine (CAPB) | > 1000 | Generally considered a mild surfactant with low hemolytic potential. |
| Non-ionic | Polysorbate 20 (Tween 20) | > 5000 | Exhibits very low hemolytic activity. |
| Non-ionic | Triton X-100 | ~200 | Often used as a positive control in hemolysis assays due to its known lytic ability. |
Disclaimer: The HC50 values presented are approximate and collated from various sources for comparative purposes. Direct comparison between studies may be limited by differences in experimental protocols.
Experimental Protocols
The determination of hemolytic activity is crucial for evaluating the biocompatibility of surfactants. The following is a generalized protocol for an in vitro hemolysis assay, based on common methodologies found in the literature.
In Vitro Hemolysis Assay Protocol
1. Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the plasma and buffy coat from the RBCs.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending it in a buffered saline solution (e.g., Phosphate Buffered Saline, PBS, pH 7.4) and centrifuging again. Repeat this washing step at least three times to remove any remaining plasma proteins.
-
After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
2. Preparation of Surfactant Solutions:
-
Prepare a stock solution of the surfactant to be tested in PBS.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations for testing.
3. Hemolysis Assay:
-
In a series of microcentrifuge tubes, add a specific volume of each surfactant dilution.
-
Include a negative control (PBS only) and a positive control (a known lytic agent, such as 1% Triton X-100 in PBS).
-
Add an equal volume of the 2% RBC suspension to each tube.
-
Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.
4. Measurement of Hemolysis:
-
After incubation, centrifuge the tubes at a higher speed (e.g., 2000 x g) for 5 minutes to pellet the intact RBCs and cell debris.
-
Carefully collect the supernatant from each tube.
-
Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin released from lysed RBCs.
5. Calculation of Percent Hemolysis:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
The HC50 value is then determined by plotting the percentage of hemolysis against the surfactant concentration and identifying the concentration that causes 50% hemolysis.
Experimental Workflow and Signaling Pathways
To visualize the experimental process and the underlying mechanism of surfactant-induced hemolysis, the following diagrams are provided.
Workflow for the in vitro hemolysis assay.
Mechanism of surfactant-induced hemolysis.
Discussion
The available, albeit limited, quantitative data and extensive qualitative assessments indicate that sarcosine-based surfactants, such as Sodium Lauroyl Sarcosinate, exhibit a significantly lower hemolytic potential compared to traditional anionic surfactants like Sodium Lauryl Sulfate. Their mildness is attributed to their amino acid-based structure, which is thought to interact less aggressively with cell membranes. This characteristic makes them attractive candidates for formulations where biocompatibility is a primary concern, including parenteral drug delivery systems, topical preparations for sensitive skin, and other biomedical applications.
It is crucial to emphasize that the hemolytic activity of a surfactant can be influenced by several factors, including its concentration, the specific formulation, and the presence of other components. Therefore, while this guide provides a comparative overview, formulation-specific in vitro and in vivo testing remains essential for ensuring the safety and efficacy of any final product. The provided experimental protocol serves as a foundational method for such evaluations. Further research providing direct comparative HC50 values of a wider range of sarcosine-based surfactants under standardized conditions would be highly valuable to the scientific community.
References
A Comparative Guide to Validating the Purity of Commercial Stearoyl Sarcosine Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercial stearoyl sarcosine (B1681465) samples. It is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs. This document outlines detailed experimental protocols, presents comparative data for stearoyl sarcosine and an alternative surfactant, and offers visualizations of the analytical workflows.
Introduction to this compound
This compound, the N-stearoyl derivative of N-methylglycine (sarcosine), is an anionic surfactant utilized in various pharmaceutical and cosmetic formulations.[1][2] Its amphiphilic nature, characterized by a long hydrophobic stearoyl tail and a hydrophilic sarcosinate headgroup, imparts desirable properties such as mild detergency, good foaming capability, and biocompatibility. In drug development, it can function as a solubilizing agent, emulsifier, or stabilizer in topical and oral formulations.
The purity of this compound is critical for its performance and safety in final products. Impurities can affect its physicochemical properties and may introduce safety concerns. Common impurities can arise from the manufacturing process, which typically involves the reaction of stearoyl chloride with sarcosine. These impurities may include unreacted starting materials, by-products such as free fatty acids, and trace contaminants like N-nitrososarcosine, a potential carcinogen.[1][3][4]
Analytical Methodologies for Purity Validation
The purity of this compound can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for the separation, identification, and quantification of the active ingredient and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with a C18 column is a common approach for separating compounds based on their hydrophobicity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. Silylation is a common derivatization technique for this purpose.[5] GC-MS is particularly well-suited for identifying and quantifying trace impurities.
Comparison with an Alternative Surfactant: Sodium Lauroyl Sarcosinate
Sodium lauroyl sarcosinate is another widely used acyl sarcosinate surfactant. It shares a similar structure and function with this compound but has a shorter fatty acid chain (lauroyl, C12) compared to stearoyl (C18). A comparison of their purity profiles can provide valuable insights for formulation development.
Data Presentation: Purity and Impurity Profiles
The following tables summarize typical purity and impurity data for commercial samples of this compound and the alternative surfactant, sodium lauroyl sarcosinate.
Table 1: Comparison of Typical Purity of Commercial Surfactant Samples
| Surfactant | Analytical Method | Purity (%) | Source |
| This compound | Titration | >95% | Generic Data |
| Sodium Lauroyl Sarcosinate | Titration | ~96.2% | [3] |
| Oleoyl Sarcosine | Not Specified | 97% | [4] |
Table 2: Comparison of Common Impurity Levels in Commercial Surfactant Samples
| Surfactant | Impurity | Method | Typical Concentration | Source |
| This compound | Free Stearic Acid | GC-MS | 1-3% | Inferred from similar compounds |
| This compound | Sarcosine | HPLC | <0.5% | Inferred from synthesis |
| This compound | N-nitrososarcosine | GC-MS | <50 ppb | [3] |
| Sodium Lauroyl Sarcosinate | Sodium Laurate | Not Specified | 1-1.5% | [4] |
| Sodium Lauroyl Sarcosinate | Free Lauric Acid | Not Specified | <2.5% | [4] |
| Sodium Lauroyl Sarcosinate | N-nitrososarcosine | Not Specified | <15 ppb | [3] |
Experimental Protocols
HPLC Method for Purity of this compound
This protocol is adapted from a method for sodium lauroyl sarcosinate and is suitable for the analysis of this compound.[6]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the same diluent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 1.0 mg/mL.
-
-
Quantification: The purity of this compound is determined by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standards.
GC-MS Method for Impurity Profiling of this compound
This protocol is based on a general method for the analysis of acyl sarcosinates and related compounds.[5][7]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 10 min.
-
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
-
Sample Preparation (with Silylation Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
-
Impurity Identification: Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and by running standards of expected impurities (e.g., stearic acid, sarcosine).
-
Quantification: The concentration of impurities can be estimated using the relative peak area percentage or by creating calibration curves for specific impurities with known standards.
Visualizations
Experimental Workflow Diagrams
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound | C21H41NO3 | CID 67339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. Quantitative determination of sodium lauroyl sarcosinate by gas chromatography | Semantic Scholar [semanticscholar.org]
- 6. A kind of method for the determination of sodium lauryl sarcosinate content by high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 7. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Navigating Stearoyl Sarcosine's Potential Cross-Reactivity in Immunological Assays
For researchers, scientists, and drug development professionals, the integrity of immunological assays is paramount. The presence of seemingly innocuous excipients can lead to confounding results, including false positives and negatives. This guide provides a comparative analysis of stearoyl sarcosine (B1681465), a common surfactant, and its potential for cross-reactivity and interference in immunoassays. While direct quantitative data on stearoyl sarcosine remains scarce in publicly available literature, this document extrapolates from findings on structurally similar acyl sarcosines and general principles of detergent interference to offer a comprehensive overview and practical guidance.
This compound, an acylated amino acid, is valued in various formulations for its surfactant and stabilizing properties. However, its amphiphilic nature, which makes it effective, also presents a potential pitfall in the sensitive environment of an immunoassay. Understanding and mitigating this potential for interference is crucial for generating reliable and reproducible data.
Performance Comparison: this compound vs. Common Immunoassay Surfactants
Surfactants are often included in immunoassay buffers to block non-specific binding and reduce background noise. However, their impact on the specific antigen-antibody interaction can vary significantly. Anionic surfactants, like this compound, are known to be more disruptive than non-ionic surfactants. The following table summarizes the expected performance of this compound in comparison to other commonly used detergents in immunoassays, based on available data for structurally related compounds and general principles of surfactant chemistry.
| Surfactant | Type | Typical Concentration | Primary Function in Immunoassays | Potential for Interference/Cross-Reactivity |
| This compound | Anionic | Not commonly used | Not recommended; high potential for interference | High: Likely to denature proteins, disrupt antigen-antibody binding, and inhibit enzyme activity. Similar to SDS. |
| Sodium Lauryl Sarcosinate (Sarkosyl) | Anionic | 0.1% - 0.5% | Solubilization of proteins, cell lysis | High: Markedly inhibits antigen-antibody precipitation at 0.5%.[1] Denaturing properties similar to SDS.[1] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1% - 1% | Denaturing agent in SDS-PAGE, cell lysis | Very High: Strong denaturing agent that disrupts protein structure and antibody-antigen interactions. |
| Tween-20 | Non-ionic | 0.05% - 0.1% | Blocking agent, wash buffer component | Low: Generally considered non-interfering at typical concentrations. Helps reduce non-specific binding. |
| Triton X-100 | Non-ionic | 0.05% - 0.5% | Blocking agent, wash buffer component, solubilizing agent | Low to Moderate: Generally non-interfering, but can affect some sensitive assays. Milder than anionic detergents. |
Key Takeaway: Based on the behavior of the closely related sodium lauryl sarcosinate (Sarkosyl), this compound is predicted to have a high potential for interference in immunological assays. Its anionic nature suggests it is more likely to disrupt the delicate balance of forces governing antigen-antibody binding compared to non-ionic alternatives like Tween-20 and Triton X-100.
Experimental Protocols for Assessing Surfactant Interference
To empirically determine the impact of this compound or any surfactant on a specific immunoassay, a systematic evaluation is necessary. Below are detailed protocols for key experiments.
Protocol 1: Surfactant Interference Testing in a Direct ELISA
This protocol aims to assess the effect of a surfactant on the binding of a primary antibody to a coated antigen.
Materials:
-
96-well ELISA plates
-
Antigen of interest
-
Primary antibody conjugated to an enzyme (e.g., HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Surfactants to be tested (this compound, SDS, Tween-20, Triton X-100) at various concentrations.
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the antigen at a predetermined optimal concentration in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Antibody Incubation with Surfactants:
-
Prepare dilutions of the enzyme-conjugated primary antibody in Blocking Buffer.
-
For each antibody dilution, prepare a series of solutions containing different concentrations of the test surfactants (e.g., 0.01%, 0.1%, 0.5%, 1%). Include a control with no surfactant.
-
Add these solutions to the wells and incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Compare the signal generated in the presence of each surfactant concentration to the control (no surfactant). A significant decrease in signal indicates interference with antigen-antibody binding.
Protocol 2: Evaluation of Surfactant Effects on Enzyme Activity
This protocol assesses whether the surfactant directly inhibits the reporter enzyme.
Materials:
-
96-well plate
-
Enzyme conjugate (e.g., HRP-conjugated antibody)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Buffer used for antibody dilution in the immunoassay
-
Surfactants to be tested at various concentrations.
Procedure:
-
Prepare serial dilutions of the surfactants in the assay buffer.
-
Add a constant, predetermined amount of the enzyme conjugate to each well.
-
Add the surfactant solutions to the wells and incubate for the same duration as the antibody incubation step in the main assay.
-
Add the substrate solution and incubate until color develops.
-
Add Stop Solution.
-
Read the absorbance.
-
Compare the signal in the presence of surfactants to the control. A decrease in signal suggests direct inhibition of the enzyme.
Visualizing Workflows and Logical Relationships
To better understand the experimental design and potential points of interference, the following diagrams are provided.
Signaling Pathways: An Area for Further Investigation
Currently, there is no direct evidence in the scientific literature linking this compound to specific immunological signaling pathways that would explain cross-reactivity in the classical sense (i.e., the antibody recognizing the surfactant itself). The interference is more likely a result of the physicochemical disruption of the assay components. However, the parent molecule, sarcosine, is known to interact with the NMDA receptor, which plays a role in the central nervous system. While speculative, any potential downstream effects on immune cells expressing NMDA receptors would be an area for future research but is unlikely to be the primary cause of in vitro immunoassay interference.
Conclusion and Recommendations
The available evidence strongly suggests that this compound, due to its anionic surfactant properties, has a high potential to interfere with immunological assays. This interference is likely to manifest as a reduction in signal due to the denaturation of antigens and/or antibodies, and potential inhibition of reporter enzymes.
For researchers and drug development professionals, it is recommended to:
-
Avoid using this compound and other anionic detergents in immunoassay buffers unless they are part of a validated lysis or solubilization procedure that includes subsequent removal or significant dilution.
-
Favor non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (typically 0.05%) for blocking and washing steps to minimize non-specific binding without disrupting specific interactions.
-
Empirically test any new component , including surfactants, for interference in your specific assay system using the protocols outlined above.
-
Carefully consider the entire formulation of a drug product when developing pharmacokinetic (PK) or anti-drug antibody (ADA) assays, as excipients like this compound can have a significant impact on assay performance.
By understanding the potential for interference and implementing rigorous validation protocols, the scientific community can ensure the accuracy and reliability of their immunoassay data, leading to more robust research and safer, more effective therapeutics.
References
Safety Operating Guide
Proper Disposal of Stearoyl Sarcosine: A Guide for Laboratory Professionals
The safe and compliant disposal of Stearoyl Sarcosine is critical for maintaining a secure laboratory environment and ensuring environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with general safety protocols for acyl sarcosines.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While specific data for this compound is not detailed in the provided results, related acyl sarcosines are known to cause skin irritation and serious eye damage[1][2][3][4]. In some forms, they can be harmful if inhaled[1][4]. Therefore, appropriate personal protective equipment (PPE) is essential.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | To protect against splashes and dust, preventing serious eye damage[1][3][4]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation[1][4]. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended[1][5]. | To prevent inhalation of potentially harmful particles[1][4]. |
Step-by-Step Disposal Protocol
Disposal of this compound must adhere to local, regional, and national regulations[3][6]. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.
- The label should include the chemical name ("this compound Waste"), associated hazards (e.g., "Irritant," "Causes Serious Eye Damage"), and the date.
- Do not mix with incompatible waste streams. This compound should be kept away from strong oxidizing agents[5][7].
2. Containment of Spills:
- In the event of a spill, evacuate non-essential personnel from the immediate area.
- For small spills, use an absorbent, inert material (e.g., vermiculite, sand, or earth) to contain the substance[1][3].
- Carefully sweep or scoop the absorbed material into the designated waste container. Avoid creating dust[5].
- Clean the spill area thoroughly with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.
3. Packaging for Disposal:
- Ensure the waste container is securely sealed to prevent leaks or spills.
- The exterior of the container should be clean and free of contamination.
- Store the sealed container in a designated, well-ventilated waste accumulation area, away from general laboratory traffic.
4. Final Disposal:
- Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor[3][6].
- Provide the waste manifest with accurate information about the container's contents.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is based on general safety data for related chemicals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Your local Environmental Health and Safety (EHS) office is the primary resource for compliance and procedural questions.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Stearoyl Sarcosine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Stearoyl sarcosine (B1681465), a compound utilized in various research and cosmetic applications. Adherence to these procedures will minimize risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE) for Stearoyl Sarcosine
When handling this compound, a comprehensive approach to personal protection is critical to prevent contact with skin and eyes and to avoid inhalation. The following table summarizes the required PPE based on safety data sheets.[1]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | This compound is classified as causing serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. | Prevents skin irritation which is a known hazard.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates is necessary. Some safety data sheets indicate it can be fatal if inhaled, warranting extreme caution.[1] | Protects against respiratory irritation and potential severe inhalation toxicity.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]
-
Clear Workspace: Maintain a clean and uncluttered workspace to prevent spills and contamination.
2. Handling the Chemical:
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid material, do so carefully to avoid generating dust. A balance with a draft shield is recommended.
-
Dissolving: When preparing solutions, add this compound to the solvent slowly to prevent splashing.
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[3]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused this compound and any contaminated lab supplies (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Container Disposal: Do not reuse empty containers. They should be triple-rinsed and disposed of as chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
